molecular formula C10H15N3O6 B12387523 5-Methoxy cytidine

5-Methoxy cytidine

Katalognummer: B12387523
Molekulargewicht: 273.24 g/mol
InChI-Schlüssel: IZFJAICCKKWWNM-AOXOCZDOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxy cytidine is a useful research compound. Its molecular formula is C10H15N3O6 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C10H15N3O6

Molekulargewicht

273.24 g/mol

IUPAC-Name

4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidin-2-one

InChI

InChI=1S/C10H15N3O6/c1-18-4-2-13(10(17)12-8(4)11)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,3H2,1H3,(H2,11,12,17)/t5-,6?,7+,9-/m1/s1

InChI-Schlüssel

IZFJAICCKKWWNM-AOXOCZDOSA-N

Isomerische SMILES

COC1=CN(C(=O)N=C1N)[C@H]2[C@H](C([C@H](O2)CO)O)O

Kanonische SMILES

COC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-Methylcytidine: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-methylcytidine (m5C), a critical modified nucleoside involved in epigenetic and epitranscriptomic regulation. While the initial query concerned 5-methoxycytidine, the vast body of scientific literature focuses on the closely related and biologically paramount 5-methylcytidine. This document will clarify the structural distinctions and then delve into the detailed chemistry, synthesis, and functional importance of 5-methylcytidine, a molecule of significant interest in various fields of biomedical research.

Clarification: 5-Methoxycytidine vs. 5-Methylcytidine

5-Methoxycytidine would be a cytidine molecule with a methoxy group (-OCH₃) attached to the 5th carbon of the pyrimidine ring. In contrast, 5-methylcytidine possesses a methyl group (-CH₃) at this same position. While theoretically conceivable, 5-methoxycytidine is not a commonly occurring or extensively studied nucleoside modification. The prominent and biologically active modification is 5-methylcytidine, which plays a crucial role in cellular processes.

Chemical Structure and Properties of 5-Methylcytidine

5-Methylcytidine is a pyrimidine nucleoside that is structurally analogous to cytidine, with the addition of a methyl group at the C5 position of the cytosine base. This modification has significant effects on the molecule's properties and biological function.[1]

IUPAC Name: 4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidin-2-one[2]

Chemical Formula: C₁₀H₁₅N₃O₅[2][3]

PropertyValueSource
Molecular Weight 257.24 g/mol [3]
CAS Number 2140-61-6
Appearance White to off-white powder/crystalline solid
Melting Point 212-215 °C (decomposes)
Solubility Water: 25 mg/mL
UV Maximum 279 nm

Synthesis of 5-Methylcytidine

The synthesis of 5-methylcytidine and its derivatives, particularly for incorporation into oligonucleotides, is a well-established process in medicinal and biological chemistry. One common approach involves the chemical modification of a uridine precursor.

Experimental Protocol: Synthesis of 5-Methyl-2'-deoxycytidine Derivatives

A representative synthetic pathway for 5-substituted pyrimidine 2'-deoxynucleosides often starts from 5-iodo-2'-deoxyuridine. The following is a generalized multi-step synthesis:

  • Protection of Hydroxyl Groups: The hydroxyl groups on the ribose or deoxyribose sugar are protected to prevent unwanted side reactions. This is often achieved using protecting groups like silyl ethers.

  • Introduction of the Methyl Group: A methyl group can be introduced at the C5 position of the pyrimidine ring through various methods, including the use of organometallic reagents.

  • Conversion to Cytidine: The protected and methylated uridine derivative is then converted to the corresponding cytidine derivative. This typically involves a process of amination.

  • Deprotection: The protecting groups on the sugar moiety are removed to yield the final 5-methylcytidine product.

A detailed, specific synthetic scheme can be found in the literature, for instance, in studies describing the divergent synthesis of 5-substituted pyrimidine 2'-deoxynucleosides.

Biological Role and Signaling Pathways

5-methylcytidine is a key player in epigenetics and epitranscriptomics, influencing gene expression and other cellular processes without altering the primary DNA or RNA sequence.

Role in DNA (5-methyl-2'-deoxycytidine)

In DNA, 5-methylcytosine (the base in 5-methyl-2'-deoxycytidine) is the most well-characterized epigenetic mark. It is primarily found in the context of CpG dinucleotides.

  • Gene Silencing: Methylation of CpG islands in promoter regions is strongly associated with transcriptional repression.

  • Genomic Imprinting: Parent-of-origin-specific gene expression is regulated by DNA methylation.

  • X-Chromosome Inactivation: Methylation plays a role in the silencing of one of the X chromosomes in females.

  • Chromatin Structure: The methyl group of 5-methylcytosine can be recognized by methyl-CpG-binding domain (MBD) proteins, which in turn recruit other proteins to modify chromatin and create a more compact, transcriptionally silent state.

The establishment and maintenance of DNA methylation patterns are carried out by a family of enzymes called DNA methyltransferases (DNMTs).

DNA_Methylation_Pathway SAM SAM (S-adenosyl methionine) DNMTs DNMTs (DNA Methyltransferases) SAM->DNMTs Methyl Donor SAH SAH (S-adenosyl-L-homocysteine) Cytosine Cytosine in DNA m5C_DNA 5-Methylcytosine in DNA Cytosine->m5C_DNA Methylation GeneSilencing Gene Silencing & Chromatin Compaction m5C_DNA->GeneSilencing Leads to DNMTs->SAH DNMTs->m5C_DNA

DNA Methylation Pathway
Role in RNA

5-methylcytidine is also found in various types of RNA, including transfer RNA (tRNA), ribosomal RNA (rRNA), and messenger RNA (mRNA). Its functions in RNA are still being actively investigated but are known to include:

  • tRNA Stability and Function: m5C modifications in tRNA are crucial for its structural integrity and proper function in translation.

  • rRNA Processing: Methylation of rRNA is important for ribosome biogenesis and function.

  • mRNA Export and Translation: m5C in mRNA has been implicated in regulating its export from the nucleus and the efficiency of its translation into protein.

The enzymes responsible for RNA methylation are distinct from DNMTs and are known as RNA methyltransferases, such as those from the NSUN family.

The Oxidative Demethylation Pathway

For a long time, DNA methylation was considered a stable, irreversible mark. However, the discovery of the Ten-Eleven Translocation (TET) family of enzymes revealed a pathway for active demethylation. This pathway involves the sequential oxidation of 5-methylcytosine.

  • 5-methylcytosine (5mC) is oxidized by TET enzymes to 5-hydroxymethylcytosine (5hmC) .

  • 5hmC can be further oxidized by TETs to 5-formylcytosine (5fC) .

  • 5fC is then oxidized to 5-carboxylcytosine (5caC) .

  • Both 5fC and 5caC can be recognized and excised by thymine-DNA glycosylase (TDG), followed by base excision repair (BER) to revert the base back to an unmodified cytosine.

Oxidative_Demethylation m5C 5-Methylcytosine (5mC) hmC 5-Hydroxymethylcytosine (5hmC) m5C->hmC Oxidation fC 5-Formylcytosine (5fC) hmC->fC Oxidation caC 5-Carboxylcytosine (5caC) fC->caC Oxidation Cytosine Cytosine caC->Cytosine Excision & Repair TET TET Enzymes TET->hmC TET->fC TET->caC BER TDG/BER Pathway BER->Cytosine

Oxidative Demethylation Pathway

Experimental Methods for Studying 5-Methylcytidine

A variety of techniques are employed to detect and quantify 5-methylcytidine in DNA and RNA.

MethodPrincipleApplication
Bisulfite Sequencing Chemical treatment with sodium bisulfite deaminates cytosine to uracil, but 5-methylcytosine is resistant. Sequencing reveals the locations of m5C at single-base resolution.Gold standard for DNA methylation mapping.
Methylated DNA Immunoprecipitation (MeDIP) Uses an antibody to specifically pull down methylated DNA fragments, which are then identified by sequencing or microarray.Genome-wide analysis of methylation patterns.
Liquid Chromatography-Mass Spectrometry (LC-MS) Provides highly accurate quantification of global 5-methylcytidine levels in a sample.Quantitative analysis of total m5C content.
m5C RNA Immunoprecipitation (m5C-RIP) An antibody-based method to enrich for RNA molecules containing m5C, followed by sequencing to identify methylated transcripts.Transcriptome-wide mapping of m5C in RNA.

Experimental Workflow: Bisulfite Sequencing

Bisulfite_Sequencing_Workflow DNA_Sample Genomic DNA Sample Bisulfite_Treatment Bisulfite Treatment DNA_Sample->Bisulfite_Treatment C -> U m5C -> m5C PCR_Amp PCR Amplification Bisulfite_Treatment->PCR_Amp U -> T Sequencing DNA Sequencing PCR_Amp->Sequencing Data_Analysis Data Analysis (Alignment & Call) Sequencing->Data_Analysis

Bisulfite Sequencing Workflow

Conclusion

5-Methylcytidine is a pivotal molecule in the regulation of gene expression and cellular function. Its role as an epigenetic and epitranscriptomic marker makes it a subject of intense research, particularly in the context of development, disease, and therapeutics. Understanding its chemical properties, synthesis, and biological pathways is fundamental for researchers in molecular biology, oncology, and drug development. This guide has provided a foundational overview to support these endeavors.

References

An In-depth Technical Guide to 5-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

A Note to the Reader: This technical guide provides comprehensive information on 5-Methylcytidine. Initial searches for "5-Methoxycytidine" did not yield significant results for a distinct, commonly researched compound with that name. It is possible that "5-Methoxycytidine" was a typographical error for the well-studied and structurally similar nucleoside, 5-Methylcytidine, which is the focus of this document.

Introduction

5-Methylcytidine (m5C) is a modified nucleoside that plays a crucial role in the epigenetic regulation of gene expression.[1][2][3] It is derived from the methylation of cytosine at the 5th carbon position of the pyrimidine ring.[3] This modification is found in the DNA and various RNA species of most living organisms, from bacteria to mammals.[1] In DNA, 5-methylcytosine is a key epigenetic mark involved in gene silencing, genomic imprinting, and the stability of the genome. In RNA, m5C contributes to the structural stability of tRNA and rRNA and is involved in the regulation of mRNA translation and stability. Given its fundamental role in cellular processes, 5-methylcytidine and its metabolic pathways are of significant interest to researchers in molecular biology, drug development, and diagnostics.

Chemical and Physical Properties

5-Methylcytidine is a white solid with a molecular formula of C10H15N3O5 and a molecular weight of 257.24 g/mol . It is soluble in water and polar organic solvents like DMSO and DMF. Detailed chemical and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 2140-61-6
Molecular Formula C10H15N3O5
Molecular Weight 257.24 g/mol
Appearance White to Almost white powder to crystal
Melting Point 212-215 °C (decomposes)
Solubility Water: 25 mg/mL (clear, colorless), DMF: 10 mg/mL, DMSO: 20 mg/mL, PBS (pH 7.2): 10 mg/mL
UV Absorption (λmax) 279 nm
SMILES CC1=CN([C@@H]2O--INVALID-LINK----INVALID-LINK--[C@H]2O)C(=O)N=C1N
InChI Key ZAYHVCMSTBRABG-JXOAFFINSA-N

Biological Role and Signaling Pathways

The biological significance of 5-methylcytidine is primarily understood through the lens of DNA and RNA methylation. These processes are dynamic and are regulated by a series of enzymes that add or remove methyl groups, thereby influencing gene expression.

DNA Methylation and Demethylation Cycle:

In DNA, methylation is established and maintained by DNA methyltransferases (DNMTs) which transfer a methyl group from S-adenosylmethionine (SAM) to cytosine. The process can be reversed through a series of oxidation steps initiated by the Ten-Eleven Translocation (TET) family of enzymes, which convert 5-methylcytosine to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC). These oxidized forms can then be excised by the base excision repair (BER) pathway, leading to the restoration of an unmodified cytosine.

DNA_Methylation_Cycle Cytosine Cytosine m5C 5-Methylcytosine (5mC) Cytosine->m5C DNMTs (SAM -> SAH) hmC 5-Hydroxymethylcytosine (5hmC) m5C->hmC TET enzymes fC 5-Formylcytosine (5fC) hmC->fC TET enzymes caC 5-Carboxylcytosine (5caC) fC->caC TET enzymes BER Base Excision Repair caC->BER TDG BER->Cytosine Restoration

DNA Methylation and Demethylation Pathway.

RNA Methylation:

In RNA, 5-methylcytidine is introduced post-transcriptionally by RNA methyltransferases, such as those from the NSUN family of enzymes. This modification can influence RNA stability, translation efficiency, and the interaction of RNA with binding proteins. For instance, m5C in mRNA has been shown to protect transcripts from degradation and can recruit specific binding proteins that modulate translation.

Experimental Protocols

1. Synthesis of 5-Methyl-2'-deoxycytidine Phosphoramidite for Oligonucleotide Synthesis

This protocol outlines a general approach for the synthesis of the phosphoramidite building block of 5-methyl-2'-deoxycytidine, which is essential for incorporating this modified nucleoside into synthetic DNA oligonucleotides. The synthesis often starts from a related, commercially available nucleoside like 5-iodo-2'-deoxyuridine.

  • Step 1: Introduction of the Methyl Group: The synthesis can begin with the conversion of 5-iodo-2'-deoxyuridine to 5-methyl-2'-deoxyuridine. This can be achieved through a palladium-catalyzed cross-coupling reaction with a methylating agent.

  • Step 2: Conversion to Cytidine: The resulting 5-methyl-2'-deoxyuridine is then converted to 5-methyl-2'-deoxycytidine. This typically involves a two-step process: first, the 4-keto group is activated, for example, by treatment with a sulfonating agent like 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl), followed by amination with aqueous ammonia.

  • Step 3: Protection of Functional Groups: To prepare the phosphoramidite, the 5'-hydroxyl group is protected with a dimethoxytrityl (DMT) group, and the exocyclic amino group is protected with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group.

  • Step 4: Phosphitylation: The final step is the phosphitylation of the 3'-hydroxyl group using a phosphitylating agent like 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base to yield the desired 5-methyl-2'-deoxycytidine phosphoramidite.

2. Quantification of 5-Methylcytidine in DNA by LC-MS/MS

This protocol describes a highly sensitive method for the quantification of 5-methylcytosine in genomic DNA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • DNA Extraction and Hydrolysis: Genomic DNA is extracted from cells or tissues using a standard DNA extraction kit. The purified DNA is then enzymatically hydrolyzed to its constituent nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.

  • Stable Isotope Labeled Internal Standard: A known amount of a stable isotope-labeled internal standard, such as [¹³C,¹⁵N₂]-5-methyl-2'-deoxycytidine, is added to the sample to allow for accurate quantification.

  • Chromatographic Separation: The mixture of nucleosides is separated using reversed-phase high-performance liquid chromatography (HPLC). A C18 column is typically used with a gradient elution of a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the native 5-methyl-2'-deoxycytidine and the isotope-labeled internal standard are monitored for quantification.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis DNA_Extraction DNA Extraction Enzymatic_Hydrolysis Enzymatic Hydrolysis to Nucleosides DNA_Extraction->Enzymatic_Hydrolysis Add_IS Addition of Isotope-Labeled Internal Standard Enzymatic_Hydrolysis->Add_IS HPLC HPLC Separation Add_IS->HPLC MSMS Tandem Mass Spectrometry (MRM Detection) HPLC->MSMS Quantification Quantification MSMS->Quantification

Workflow for LC-MS/MS Quantification of 5-Methylcytidine.

Conclusion

5-Methylcytidine is a pivotal molecule in the field of epigenetics and RNA biology. Its presence and dynamic regulation are fundamental to the control of gene expression and cellular function. The methodologies for its synthesis and detection are well-established, enabling detailed investigations into its biological roles. Further research into the complex interplay of 5-methylcytidine with other epigenetic modifications and its impact on disease states will undoubtedly open new avenues for therapeutic intervention and diagnostics.

References

An In-depth Technical Guide to the Synthesis of 5-Methoxycytidine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methoxycytidine, a modified pyrimidine nucleoside, and its derivatives are of significant interest in the fields of epigenetics, antiviral research, and drug development. The introduction of a methoxy group at the 5-position of the cytosine base can alter the molecule's biological activity, metabolic stability, and base-pairing properties. This technical guide provides a comprehensive overview of the synthetic pathways for 5-methoxycytidine and its key derivative, 5-methoxy-2'-deoxycytidine. Detailed experimental protocols, quantitative data, and workflow diagrams are presented to facilitate the practical synthesis of these important compounds in a laboratory setting.

Introduction

Modified nucleosides are fundamental tools in the study of nucleic acid structure and function, and they form the basis of many therapeutic agents. 5-Methoxycytidine and its deoxy counterpart, 5-methoxy-2'-deoxycytidine, are synthetic nucleoside analogs that have garnered attention for their potential applications in various areas of biomedical research. The 5-methoxy modification can influence the conformational preferences of the nucleoside and its interactions with enzymes and proteins, making it a valuable probe for biological systems. This guide will focus on the chemical synthesis of these molecules, providing a practical resource for researchers in the field.

Synthetic Pathways

The synthesis of 5-methoxycytidine and its derivatives can be approached through two primary strategies:

  • Pathway A: Post-glycosylation modification. This approach involves the synthesis of a 5-substituted cytidine precursor, followed by the introduction of the methoxy group at the 5-position. A common and practical route within this strategy is the methylation of the 5-hydroxymethyl group of a suitably protected 5-hydroxymethylcytidine or 5-hydroxymethyl-2'-deoxycytidine.

  • Pathway B: Glycosylation of a modified base. This strategy involves the synthesis of the 5-methoxycytosine base first, followed by its glycosylation with a protected ribose or deoxyribose derivative to form the desired nucleoside.

This guide will primarily focus on Pathway A , as it leverages the readily available starting materials and well-established methodologies for the synthesis of the 5-hydroxymethylcytidine precursor.

Synthesis of 5-Methoxy-2'-deoxycytidine via Methylation of 5-Hydroxymethyl-2'-deoxycytidine

A key and efficient route to 5-methoxy-2'-deoxycytidine involves the selective methylation of the 5-hydroxymethyl group of a protected 5-hydroxymethyl-2'-deoxycytidine derivative. The general workflow for this synthesis is outlined below.

Synthesis_Workflow start 5-Iodo-2'-deoxyuridine s1 Protection of 3',5'-OH groups start->s1 e.g., TBDMSCl s2 Formylation at C5 s1->s2 e.g., n-BuLi, DMF s3 Reduction to 5-hydroxymethyl s2->s3 e.g., NaBH4 s4 Conversion of Uridine to Cytidine s3->s4 e.g., TPSCl, NH4OH s5 Protection of N4-amino and 5'-OH groups s4->s5 e.g., BzCl, DMTrCl s6 Selective O-methylation of 5-CH2OH s5->s6 e.g., NaH, MeI (Williamson) or PPh3, DEAD, MeOH (Mitsunobu) s7 Deprotection s6->s7 Standard deprotection end 5-Methoxy-2'-deoxycytidine s7->end

Caption: General workflow for the synthesis of 5-Methoxy-2'-deoxycytidine.

Experimental Protocols

The following sections provide detailed experimental procedures for the key steps in the synthesis of 5-methoxy-2'-deoxycytidine, based on established literature methods for the synthesis of the 5-hydroxymethyl-2'-deoxycytidine precursor and plausible subsequent methylation reactions.

This procedure follows a multi-step synthesis starting from 5-iodo-2'-deoxyuridine.

Step 1: Protection of 3',5'-Hydroxyl Groups To a solution of 5-iodo-2'-deoxyuridine in anhydrous DMF, tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole are added. The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). The protected intermediate is then isolated by aqueous workup and purification.

Step 2: Formylation at the C5 Position The protected 5-iodo-2'-deoxyuridine is dissolved in anhydrous THF and cooled to -78 °C. n-Butyllithium (n-BuLi) is added dropwise, followed by the addition of N,N-dimethylformamide (DMF). The reaction is stirred at low temperature and then quenched. The resulting 5-formyl derivative is purified by column chromatography.

Step 3: Reduction of the Formyl Group The 5-formyl-2'-deoxyuridine derivative is dissolved in methanol, and sodium borohydride (NaBH₄) is added portion-wise at 0 °C. The reaction is stirred until completion and then worked up to yield 3',5'-di-O-tert-butyldimethylsilyl-5-hydroxymethyl-2'-deoxyuridine.

Step 4: Conversion of the Uridine to a Cytidine Derivative The protected 5-hydroxymethyl-2'-deoxyuridine is treated with 2,4,6-triisopropylbenzenesulfonyl chloride (TPSCl) and 4-(dimethylamino)pyridine (DMAP) in a suitable solvent like acetonitrile, followed by treatment with aqueous ammonia. This two-step, one-pot procedure converts the uracil ring to a cytosine ring.

Step 5: Protection Strategy Before the selective methylation of the 5-hydroxymethyl group, the exocyclic N4-amino group and the 5'-hydroxyl group are typically protected. The N4-amino group is commonly protected with a benzoyl (Bz) group using benzoyl chloride. The 5'-hydroxyl group is often protected with a dimethoxytrityl (DMTr) group to facilitate purification and for its utility in potential phosphoramidite synthesis.

This is a critical step for which two plausible methods are presented, the Williamson Ether Synthesis and the Mitsunobu Reaction. The choice of method will depend on the specific protecting groups present on the nucleoside.

Method A: Williamson Ether Synthesis

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide.[1][2][3] In this case, the protected 5-hydroxymethyl-2'-deoxycytidine is treated with a strong base, such as sodium hydride (NaH), to deprotonate the 5-hydroxymethyl group, followed by the addition of a methylating agent like methyl iodide (MeI).[1]

  • Protocol: To a solution of the protected 5-hydroxymethyl-2'-deoxycytidine in anhydrous THF at 0 °C, sodium hydride (1.2 eq) is added portion-wise. The mixture is stirred for 30 minutes, and then methyl iodide (1.5 eq) is added. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched with methanol and subjected to an aqueous workup. The crude product is purified by silica gel chromatography.

Method B: Mitsunobu Reaction

The Mitsunobu reaction allows for the conversion of a primary alcohol to an ether under mild conditions.[4] This reaction typically involves triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate, with methanol serving as the source of the methoxy group.

  • Protocol: To a solution of the protected 5-hydroxymethyl-2'-deoxycytidine, triphenylphosphine (1.5 eq), and methanol (5 eq) in anhydrous THF at 0 °C, diethyl azodicarboxylate (1.5 eq) is added dropwise. The reaction mixture is stirred at room temperature overnight. The solvent is evaporated, and the residue is purified by column chromatography to yield the 5-methoxymethyl derivative.

Step 7: Removal of Protecting Groups The final step involves the removal of all protecting groups (e.g., TBDMS, Bz, DMTr) to yield the final product, 5-methoxy-2'-deoxycytidine. The specific deprotection conditions will depend on the protecting groups used. For instance, TBDMS groups are typically removed with a fluoride source like tetrabutylammonium fluoride (TBAF), while benzoyl and DMTr groups can be removed under acidic and basic conditions, respectively.

Synthesis of 5-Methoxycytidine Phosphoramidite

For the incorporation of 5-methoxycytidine into oligonucleotides, the corresponding phosphoramidite derivative is required. The synthesis of the phosphoramidite follows the general pathway for 5-methoxy-2'-deoxycytidine, with the final step being the phosphitylation of the 3'-hydroxyl group.

Phosphoramidite_Synthesis start Protected 5-Methoxy-2'-deoxycytidine (5'-DMTr, N4-Bz) s1 Phosphitylation of 3'-OH start->s1 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, DIPEA end 5-Methoxy-2'-deoxycytidine Phosphoramidite s1->end

Caption: Final step in the synthesis of 5-Methoxy-2'-deoxycytidine phosphoramidite.

Experimental Protocol: Phosphitylation

The 5'-DMTr, N4-Bz protected 5-methoxy-2'-deoxycytidine is dissolved in anhydrous dichloromethane. N,N-diisopropylethylamine (DIPEA) is added, followed by 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The reaction is stirred at room temperature under an inert atmosphere until completion. The reaction mixture is then washed, dried, and the solvent is evaporated. The resulting phosphoramidite is purified, typically by precipitation or flash chromatography, and stored under anhydrous conditions.

Quantitative Data Summary

The following table summarizes typical yields for the key synthetic steps leading to 5-hydroxymethyl-2'-deoxycytidine phosphoramidite, which is a crucial intermediate. Yields for the final methylation step to 5-methoxycytidine derivatives would be dependent on the chosen method and optimization.

StepStarting MaterialProductTypical Yield (%)
Protection of 3',5'-OH5-Iodo-2'-deoxyuridine3',5'-Di-O-TBDMS-5-iodo-2'-deoxyuridine>90
Formylation at C5Protected 5-iodo-2'-deoxyuridine3',5'-Di-O-TBDMS-5-formyl-2'-deoxyuridine80-90
Reduction to 5-hydroxymethylProtected 5-formyl-2'-deoxyuridine3',5'-Di-O-TBDMS-5-hydroxymethyl-2'-deoxyuridine>90
Uridine to Cytidine ConversionProtected 5-hydroxymethyluridine3',5'-Di-O-TBDMS-5-hydroxymethyl-2'-deoxycytidine70-85
N4-Benzoylation and 5'-DMTr protectionProtected 5-hydroxymethylcytidine5'-O-DMTr-N4-benzoyl-3'-O-TBDMS-5-hydroxymethyl-2'-deoxycytidine75-85
PhosphitylationProtected 5-hydroxymethylcytidine5-Hydroxymethyl-2'-deoxycytidine Phosphoramidite80-90

Conclusion

The synthesis of 5-methoxycytidine and its derivatives is a multi-step process that relies on established nucleoside chemistry. The most practical approach involves the preparation of a 5-hydroxymethylcytidine precursor, followed by a selective O-methylation of the 5-hydroxymethyl group. This guide provides a detailed framework, including experimental considerations and workflow diagrams, to aid researchers in the successful synthesis of these valuable molecules for their studies in drug discovery and chemical biology. Further optimization of the methylation step will be crucial for achieving high overall yields.

References

The Emerging Roles of 5-Methoxycytidine: An Epitranscriptomic Regulator

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

November 27, 2025

Abstract

5-Methoxycytidine (5-moC) and its more prevalent precursor, 5-methylcytidine (m5C), are critical post-transcriptional RNA modifications implicated in a myriad of biological processes. This technical guide provides an in-depth exploration of the biological significance of 5-methylcytidine, its enzymatic regulation, and its impact on RNA function, with a particular focus on its relevance to researchers, scientists, and drug development professionals. We delve into the intricate roles of m5C in modulating mRNA stability, nuclear export, and translation, and its crucial functions within tRNA and rRNA. Furthermore, this guide details the methodologies for detecting and quantifying m5C, and presents the current understanding of its involvement in human diseases, including cancer and neurological disorders, highlighting its potential as a therapeutic target.

Introduction to 5-Methylcytidine (m5C)

5-methylcytosine (m5C) is a post-transcriptional modification found in various RNA molecules, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), messenger RNAs (mRNAs), and various non-coding RNAs.[1][2] This modification, where a methyl group is added to the C5 position of a cytosine residue, is a dynamic and reversible process, suggesting its role as a key player in the epitranscriptomic regulation of gene expression.[2] The enzymes responsible for depositing this mark are known as "writers" (methyltransferases), while "erasers" (demethylases) remove it, and "readers" (binding proteins) recognize m5C to elicit a functional response.[2]

Biological Roles of 5-Methylcytidine

The presence of m5C in different RNA species points to its diverse and context-dependent functions.

Role in mRNA

In messenger RNA, m5C has been shown to influence stability, nuclear export, and translation.[2] The location of m5C within an mRNA molecule appears to be a key determinant of its function. For instance, m5C sites are enriched in the 5' untranslated region (UTR) and near start codons, where they have been observed to be inversely correlated with ribosome association, suggesting a role in modulating translation. Specific reader proteins, such as ALYREF and YBX1, can bind to m5C-modified mRNA to mediate its nuclear export and enhance its stability, respectively.

Role in tRNA

tRNAs are the most abundantly m5C-modified RNA species. The modification is crucial for tRNA structure and function. For example, m5C at position 38 of the anticodon loop in tRNA^(Asp) is required for efficient amino acid charging and translation. Furthermore, m5C modifications in the variable loop and T-stem-loop region contribute to the overall stability of the tRNA structure. In yeast tRNA^(Phe), 5-methylcytidine is essential for the cooperative binding of Mg2+ and a subsequent conformational change in the anticodon stem-loop.

Role in Mitochondrial tRNA (mt-tRNA)

Post-transcriptional modifications in mitochondrial tRNAs are critical for mitochondrial protein synthesis. The enzyme NSUN2 has been identified as being responsible for introducing m5C at positions 48-50 in several mammalian mitochondrial tRNAs. The absence of these modifications can have pathological consequences.

Role in rRNA

In ribosomal RNA, m5C is thought to play a role in ensuring translational fidelity.

Oxidized Derivatives of m5C

5-methylcytidine can be further oxidized to 5-hydroxymethylcytidine (hm5C) and 5-formylcytidine (f5C) by enzymes such as the TET family of dioxygenases and ALKBH1. These oxidized forms represent additional layers of regulation. For instance, TET2-mediated oxidation of m5C to hm5C in tRNA has been shown to promote translation. Another derivative, 2′-O-methyl-5-hydroxymethylcytidine (hm5Cm), has been identified as a stable RNA modification.

Enzymatic Regulation of m5C

The levels of m5C are dynamically regulated by the interplay of methyltransferases ("writers") and demethylases ("erasers").

Writers: RNA Methyltransferases

The NSUN (NOP2/Sun domain) family of proteins and DNMT2 (TRDMT1) are the primary enzymes responsible for depositing m5C on RNA.

  • NSUN2: This is a major m5C methyltransferase that targets a wide range of RNAs, including cytoplasmic tRNAs, mRNAs, and mitochondrial tRNAs. The majority of tested m5C sites in both mRNAs and non-coding RNAs show a clear dependence on NSUN2.

  • NSUN3: This enzyme is involved in the modification of mitochondrial tRNAs.

  • NSUN6: This enzyme methylates cytoplasmic tRNAs.

  • DNMT2 (TRDMT1): This enzyme specifically methylates cytosine 38 in the anticodon loop of certain tRNAs, such as tRNA^(Asp), tRNA^(Val), and tRNA^(Gly).

Erasers: RNA Demethylases

The removal of the methyl group from m5C is less well understood, but the TET family of enzymes and ALKBH1 have been implicated in the oxidative demethylation of m5C.

  • TET (Ten-Eleven Translocation) Enzymes: These dioxygenases can oxidize m5C to hm5C, f5C, and 5-carboxylcytosine (5caC). TET2, in particular, has been shown to oxidize m5C in tRNAs, thereby promoting translation.

  • ALKBH1: This enzyme is a mitochondrial DNA and RNA dioxygenase that is also involved in the demethylation of cytoplasmic tRNAs. It can oxidize m5C at the wobble position of tRNA-Leu-CAA.

Signaling Pathways and Functional Consequences

The deposition and removal of m5C are integral parts of cellular signaling pathways that regulate gene expression.

m5C_Signaling_Pathway cluster_writers Writers (Methyltransferases) cluster_erasers Erasers (Demethylases) cluster_rna RNA Substrates cluster_readers Readers (Binding Proteins) cluster_functions Biological Functions NSUN2 NSUN2 mRNA mRNA NSUN2->mRNA +m5C tRNA tRNA NSUN2->tRNA +m5C rRNA rRNA NSUN2->rRNA +m5C DNMT2 DNMT2 DNMT2->tRNA +m5C TET2 TET2 TET2->tRNA -m5C +hm5C ALKBH1 ALKBH1 ALKBH1->tRNA -m5C ALYREF ALYREF mRNA->ALYREF m5C dependent YBX1 YBX1 mRNA->YBX1 m5C dependent Translation Translation Regulation mRNA->Translation tRNA->Translation Structure tRNA Structure & Function tRNA->Structure rRNA->Translation Export Nuclear Export ALYREF->Export Stability mRNA Stability YBX1->Stability

Caption: The m5C epitranscriptomic regulatory pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to 5-methylcytidine and its derivatives.

Table 1: Levels of 5-methyl-2'-deoxycytidine (5-MedC) in DNA

Sample Source5-MedC Level (% of dC)Reference
Calf Thymus DNA6.26%
HeLa Cell DNA3.02%
Rat Liver DNA3.55%

Table 2: Urinary Levels of 5-methylcytosine (5-meC) and 5-methyl-2'-deoxycytidine (5-medC) in Healthy Males (n=376)

AnalyteMean Level (ng/mg creatinine)Standard DeviationReference
5-meC28.414.3
5-medC7.047.2

Table 3: Detection Limits of 5-meC and 5-medC by LC-MS/MS

AnalyteDetection Limit (pg)Reference
5-meC1.2
5-medC0.3

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 5-methylcytidine. Below are outlines of key experimental protocols.

Detection and Quantification of m5C by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection and quantification of m5C in RNA and DNA.

LCMS_Workflow Start RNA/DNA Sample Digestion Enzymatic Digestion (Nuclease + Phosphatase) Start->Digestion Separation Reverse Phase HPLC Separation Digestion->Separation Detection Tandem Mass Spectrometry (MS/MS) Detection Separation->Detection Quantification Quantification using Isotope-Labeled Internal Standards Detection->Quantification End m5C Quantification Quantification->End

Caption: Workflow for LC-MS/MS-based m5C detection.

Protocol Outline:

  • RNA/DNA Isolation: Isolate total RNA or genomic DNA from the desired source using standard protocols.

  • Enzymatic Hydrolysis: Digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes, such as nuclease P1 and alkaline phosphatase.

  • LC Separation: Separate the resulting nucleosides using high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18).

  • MS/MS Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect the transition of the parent ion (m5C) to a specific daughter ion.

  • Quantification: Quantify the amount of m5C by comparing its signal to that of a known amount of a stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N₂]-m5C) that was spiked into the sample prior to digestion.

RNA Bisulfite Sequencing (RNA-BisSeq)

RNA bisulfite sequencing allows for the transcriptome-wide, single-nucleotide resolution mapping of m5C sites. The principle is based on the chemical conversion of unmethylated cytosine to uracil by sodium bisulfite, while m5C remains unchanged.

Bisulfite_Seq_Workflow Start Total RNA Sample Bisulfite Sodium Bisulfite Treatment (C -> U conversion) Start->Bisulfite RT Reverse Transcription Bisulfite->RT PCR PCR Amplification RT->PCR Sequencing Next-Generation Sequencing PCR->Sequencing Analysis Bioinformatic Analysis (Mapping and m5C Calling) Sequencing->Analysis End m5C Site Identification Analysis->End

Caption: Workflow for RNA bisulfite sequencing.

Protocol Outline:

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it to the desired size.

  • Bisulfite Conversion: Treat the RNA with sodium bisulfite, which deaminates unmethylated cytosines to uracils. 5-methylcytosine is resistant to this conversion.

  • Reverse Transcription and Library Preparation: Reverse transcribe the bisulfite-treated RNA into cDNA. During this step, the uracils are read as thymines. Prepare a sequencing library from the resulting cDNA.

  • High-Throughput Sequencing: Sequence the library using a next-generation sequencing platform.

  • Bioinformatic Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites that were originally cytosines in the reference but are read as thymines in the sequencing data are identified as unmethylated cytosines. Sites that remain as cytosines are identified as potential m5C sites.

5-Methylcytidine in Disease and as a Therapeutic Target

Aberrant m5C modification has been implicated in the pathogenesis of various diseases, making the enzymes involved in this pathway potential therapeutic targets.

  • Cancer: Dysregulation of m5C writers and erasers has been observed in several types of cancer. For example, aberrant m5C hypermethylation can contribute to resistance to EGFR inhibitors in non-small cell lung cancer.

  • Neurological Disorders: Mutations in the NSUN2 gene are associated with autosomal recessive intellectual disability.

  • Mitochondrial Diseases: Defects in mt-tRNA modification, including m5C, can lead to mitochondrial dysfunction.

The development of small molecule inhibitors or activators of m5C-modifying enzymes represents a promising avenue for therapeutic intervention in these and other diseases.

Conclusion

5-Methoxycytidine and its precursor 5-methylcytidine are emerging as pivotal players in the epitranscriptomic landscape. Their roles in fine-tuning gene expression through the regulation of RNA stability, processing, and translation are becoming increasingly apparent. The methodologies for their detection and the identification of the enzymatic machinery that governs their dynamic regulation have provided a solid foundation for future research. For professionals in drug development, the m5C pathway offers a novel set of potential therapeutic targets for a range of human diseases. A deeper understanding of the context-specific functions of m5C and its derivatives will undoubtedly pave the way for innovative diagnostic and therapeutic strategies.

References

5-Methoxycytidine: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Methoxycytidine (5-moC) is a modified cytidine analog with significant potential in various research and therapeutic applications. As a derivative of cytidine, it belongs to a class of molecules that can influence fundamental biological processes, including gene expression and nucleic acid stability. The presence of a methoxy group at the 5-position of the pyrimidine ring introduces unique chemical properties that can be harnessed for the development of novel molecular tools and drug candidates. This technical guide provides a comprehensive overview of 5-methoxycytidine, drawing parallels from its closely related and more extensively studied counterpart, 5-methylcytidine (5-mC), to offer insights into its synthesis, biological implications, and experimental utilization.

Core Concepts: The Significance of the 5-Position

The C5 position of cytosine is a critical site for epigenetic modifications in DNA, with 5-methylcytosine being the most well-known. This methylation plays a crucial role in regulating gene expression. The introduction of a methoxy group (–OCH3) at this position, as in 5-methoxycytidine, is expected to confer distinct properties compared to the methyl group (–CH3) of 5-methylcytidine. The methoxy group is slightly larger and more electronegative, which can influence base stacking interactions, hydrogen bonding capabilities, and interactions with proteins that recognize and bind to nucleic acids.

Synthesis of 5-Methoxycytidine and its Derivatives

While specific, detailed protocols for the synthesis of 5-methoxycytidine are not abundantly available in the public domain, its synthesis can be reasonably extrapolated from established methods for other 5-substituted cytidines, such as 5-methyl-2'-deoxycytidine and 5-hydroxymethyl-2'-deoxycytidine[1][2]. The following sections outline a plausible synthetic strategy.

Experimental Protocol: Proposed Synthesis of 5-Methoxycytidine Phosphoramidite

This protocol is adapted from the synthesis of 5-hydroxymethyl-2'-deoxycytidine phosphoramidite[3].

Objective: To synthesize 5'-O-DMT-N4-benzoyl-5-methoxy-2'-deoxycytidine-3'-O-(N,N-diisopropyl-β-cyanoethyl) phosphoramidite.

Materials:

  • Starting material: 2'-deoxyuridine

  • Protecting group reagents: 4,4'-dimethoxytrityl chloride (DMT-Cl), benzoyl chloride, tert-butyldimethylsilyl chloride (TBDMS-Cl)

  • Reagents for 5-position modification: N-bromosuccinimide (NBS), sodium methoxide (NaOMe)

  • Phosphitylation reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Solvents: Pyridine, dichloromethane (DCM), acetonitrile, methanol, etc.

  • Chromatography supplies: Silica gel

Procedure:

  • Protection of Hydroxyl Groups: Protect the 5' and 3' hydroxyl groups of 2'-deoxyuridine with a suitable protecting group like TBDMS.

  • Bromination of the 5-Position: Introduce a bromine atom at the 5-position of the protected uridine using NBS.

  • Methoxylation: React the 5-bromo derivative with sodium methoxide to introduce the methoxy group at the 5-position.

  • Conversion to Cytidine: Convert the 5-methoxyuridine derivative to 5-methoxycytidine using a suitable amination procedure, for example, by treatment with 1,2,4-triazole and subsequent ammonolysis.

  • Protection of the Exocyclic Amine: Protect the N4-amino group of 5-methoxycytidine with a benzoyl group.

  • Selective Deprotection and 5'-O-DMT Protection: Selectively deprotect the 5'-hydroxyl group and subsequently protect it with a DMT group.

  • Phosphitylation: Introduce the phosphoramidite moiety at the 3'-hydroxyl group using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Purification: Purify the final product using silica gel column chromatography.

Experimental Protocol: Proposed Synthesis of 5-Methoxycytidine-5'-Triphosphate

This protocol is a hypothetical adaptation based on the synthesis of other nucleoside triphosphates.

Objective: To synthesize 5-methoxycytidine-5'-triphosphate.

Materials:

  • 5-Methoxycytidine

  • Phosphorylating agent (e.g., POCl3)

  • Pyrophosphate source (e.g., tributylammonium pyrophosphate)

  • Solvents: Triethyl phosphate, acetonitrile

  • Buffers for purification

Procedure:

  • Monophosphorylation: React 5-methoxycytidine with a phosphorylating agent like POCl3 in an appropriate solvent to yield 5-methoxycytidine-5'-monophosphate.

  • Activation: Activate the monophosphate, for example, by reacting it with a coupling agent.

  • Triphosphate Formation: React the activated monophosphate with a pyrophosphate salt to form the triphosphate.

  • Purification: Purify the 5-methoxycytidine-5'-triphosphate using ion-exchange chromatography.

Incorporation of 5-Methoxycytidine into Nucleic Acids

The incorporation of modified nucleotides into DNA and RNA is a cornerstone of modern molecular biology. Based on studies with 5-methyl-dCTP, it is anticipated that 5-methoxy-dCTP would be a good substrate for DNA polymerases. Similarly, 5-methoxy-CTP is expected to be efficiently incorporated into RNA by RNA polymerases like T7 RNA polymerase.

Experimental Protocol: In Vitro Transcription of RNA Containing 5-Methoxycytidine

This protocol is a general guideline for in vitro transcription and would require optimization for 5-methoxy-CTP.

Objective: To synthesize an RNA transcript containing 5-methoxycytidine.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonucleotide solution mix (ATP, GTP, UTP)

  • 5-Methoxycytidine-5'-triphosphate (5-moCTP)

  • Transcription buffer

  • RNase inhibitor

  • DNase I

Procedure:

  • Assemble the Transcription Reaction: In an RNase-free tube, combine the transcription buffer, ribonucleotides (with 5-moCTP completely or partially replacing CTP), the DNA template, and RNase inhibitor.

  • Initiate Transcription: Add T7 RNA polymerase to the reaction mixture and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add DNase I to the reaction to digest the DNA template. Incubate for 15-30 minutes at 37°C.

  • Purification of RNA: Purify the RNA transcript using a suitable method, such as lithium chloride precipitation, spin column chromatography, or denaturing polyacrylamide gel electrophoresis.

  • Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using UV-Vis spectrophotometry and gel electrophoresis.

Predicted Physicochemical and Biological Properties

While direct experimental data for 5-methoxycytidine is limited, its properties can be inferred from the well-documented effects of 5-methylcytidine.

Thermodynamic Stability of Nucleic Acid Duplexes

The incorporation of 5-methylcytosine into DNA and RNA oligonucleotides is known to increase the thermal stability of the duplex. This is attributed to the hydrophobic nature of the methyl group, which enhances base-stacking interactions. The 5-methyl group on deoxycytidine has been reported to increase the melting temperature (Tm) by approximately 1.3°C per modification. It is plausible that the methoxy group in 5-methoxycytidine would have a similar or even more pronounced stabilizing effect due to its electronic properties and potential for altered hydration patterns in the major groove.

Table 1: Predicted Thermodynamic Effects of 5-Methoxycytidine

ModificationPredicted Change in Tm (°C per modification)Rationale
5-Methoxycytidine≥ +1.3Extrapolation from 5-methylcytidine data; the methoxy group is expected to enhance base stacking.
Nuclease Resistance

Modifications at the 5-position of pyrimidines can confer resistance to nuclease degradation. This is a critical property for therapeutic oligonucleotides. While direct data for 5-methoxycytidine is unavailable, it is reasonable to hypothesize that the methoxy group could provide steric hindrance to nucleases, thereby increasing the half-life of RNA containing this modification.

Table 2: Predicted Nuclease Resistance

ModificationPredicted Effect on Nuclease ResistanceRationale
5-MethoxycytidineIncreased resistanceThe methoxy group may sterically hinder the approach of nucleases.
Effects on RNA Translation

The presence of 5-methylcytosine in mRNA has a complex and context-dependent role in translation, with reports of both increased and decreased translation efficiency. The effect appears to depend on the location of the modification within the mRNA (5' UTR, coding sequence, or 3' UTR) and the specific proteins that may bind to the modified region. It is anticipated that 5-methoxycytidine would also modulate translation, and its specific effects would need to be determined experimentally.

Table 3: Predicted Effects on RNA Translation

Modification LocationPredicted Effect on TranslationRationale
5' UTRMay increase or decrease initiationDependent on interactions with initiation factors and RNA binding proteins.
Coding SequenceMay affect elongation rateCould alter codon recognition by the ribosome.
3' UTRMay influence mRNA stability and localizationCould affect binding of regulatory proteins and microRNAs.

Mechanism of Action: Inhibition of DNA Methyltransferases

Cytidine analogs are a well-established class of DNA methyltransferase (DNMT) inhibitors. These compounds are incorporated into DNA during replication and form a covalent bond with the DNMT enzyme, leading to its irreversible inhibition and subsequent degradation. This results in the passive demethylation of the genome as cells divide. Given its structure, 5-methoxy-2'-deoxycytidine is a potential inhibitor of DNMTs.

Table 4: Predicted DNA Methyltransferase Inhibition

CompoundPredicted IC50Rationale
5-Methoxy-2'-deoxycytidineIn the low micromolar rangeBased on the known activity of other cytidine analogs like 5-aza-2'-deoxycytidine.

Visualizations

Proposed Synthesis of 5-Methoxycytidine Phosphoramidite

G U 2'-deoxyuridine pU Protected 2'-deoxyuridine U->pU Protection BrU 5-Bromo-protected uridine pU->BrU Bromination MeOU 5-Methoxy-protected uridine BrU->MeOU Methoxylation MeOC 5-Methoxy-protected cytidine MeOU->MeOC Amination N4pMeOC N4-protected-5-methoxy-cytidine MeOC->N4pMeOC N4-Protection DMT_N4pMeOC 5'-DMT-N4-protected-5-methoxy-cytidine N4pMeOC->DMT_N4pMeOC 5'-DMT Protection Phosphoramidite 5-Methoxycytidine Phosphoramidite DMT_N4pMeOC->Phosphoramidite Phosphitylation

Caption: Proposed synthetic route for 5-methoxycytidine phosphoramidite.

Mechanism of DNA Methyltransferase Inhibition

G cluster_0 Cellular Uptake and Metabolism cluster_1 DNA Replication cluster_2 DNMT Inhibition 5-mo-dC 5-Methoxy-2'-deoxycytidine 5-mo-dCTP 5-Methoxy-2'-deoxycytidine Triphosphate 5-mo-dC->5-mo-dCTP Phosphorylation DNA_poly DNA Polymerase 5-mo-dCTP->DNA_poly Substrate DNA_inc Incorporation into DNA DNA_poly->DNA_inc DNMT DNA Methyltransferase DNA_inc->DNMT Recognition Covalent_adduct Covalent DNMT-DNA Adduct DNMT->Covalent_adduct Covalent Trapping Degradation DNMT Degradation Covalent_adduct->Degradation Hypomethylation DNA Hypomethylation Degradation->Hypomethylation

Caption: Proposed mechanism of DNA methyltransferase inhibition by 5-methoxy-2'-deoxycytidine.

Applications in Research and Drug Development

5-Methoxycytidine holds promise in several areas:

  • RNA Therapeutics: The incorporation of 5-methoxycytidine into mRNA could enhance its stability and translational efficiency while reducing its immunogenicity, making it a valuable modification for mRNA-based vaccines and therapies.

  • Antisense Oligonucleotides: Modified oligonucleotides containing 5-methoxycytidine could exhibit improved hybridization properties and nuclease resistance, leading to more potent antisense drugs.

  • Epigenetics Research: As a stable analog of modified cytidines, 5-methoxycytidine can be used as a tool to study the binding and function of proteins that recognize 5-methylcytosine and its oxidized derivatives.

  • Cancer Therapy: As a potential DNA methyltransferase inhibitor, 5-methoxy-2'-deoxycytidine could be explored as an anticancer agent.

Conclusion

5-Methoxycytidine is a cytidine analog with the potential to significantly impact the fields of molecular biology and drug development. While direct experimental data is currently sparse, a wealth of information on the closely related 5-methylcytidine provides a strong foundation for predicting its properties and for designing experiments to validate these predictions. The proposed synthetic routes and experimental protocols in this guide are intended to serve as a starting point for researchers interested in exploring the potential of this promising molecule. Further investigation into the precise effects of 5-methoxycytidine on nucleic acid structure, function, and its interaction with cellular machinery will be crucial for unlocking its full therapeutic and research potential.

References

An In-depth Technical Guide to the Mechanism of Action of 5-Methylcytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

A Note on 5-Methoxycytidine: Scientific literature extensively details the mechanism and application of 5-Methylcytidine (5mC) in RNA, particularly in the context of therapeutics and vaccines. In contrast, specific data on the mechanism of action of 5-Methoxycytidine is scarce. Given the structural similarity and the user's interest in the core mechanism, this guide will focus on the well-documented role of 5-Methylcytidine, which is of primary interest to researchers in the field.

Executive Summary

5-Methylcytidine (5mC) is a modified nucleoside that, when incorporated into synthetic RNA, plays a crucial role in enhancing its therapeutic potential. The primary mechanism of action revolves around the attenuation of the innate immune response, which is a critical barrier to the efficacy of exogenous RNA. By substituting cytidine with 5-Methylcytidine, the resulting RNA molecule can largely evade detection by key intracellular pattern recognition receptors (PRRs), leading to reduced immunogenicity, increased stability, and enhanced protein translation. This makes 5mC a cornerstone modification in the development of mRNA vaccines and RNA-based therapies.

Core Mechanism of Action: Evasion of the Innate Immune System

The introduction of foreign RNA into a cell typically triggers a potent innate immune response, designed to combat viral infections. This response is initiated by PRRs that recognize specific molecular patterns associated with pathogens. For RNA, key sensors include the endosomal Toll-like receptors (TLRs) and the cytosolic RIG-I-like receptors (RLRs), such as RIG-I.

5-Methylcytidine is introduced into RNA molecules during in vitro transcription (IVT). In its triphosphate form, 5-Methylcytidine triphosphate (5-mCTP), it serves as a substrate for RNA polymerases (e.g., T7 RNA polymerase), which incorporate it into the elongating RNA strand in place of canonical cytidine.

Unmodified single-stranded RNA can be recognized by TLR7/8 in endosomes, while double-stranded RNA byproducts of IVT can activate RIG-I and TLR3. The methylation at the 5th position of the cytosine base in 5mC-modified RNA sterically hinders the binding of these receptors to the RNA.[1] This disruption of receptor-RNA interaction is the linchpin of 5mC's mechanism of action.

Specifically, the incorporation of 5mC into self-amplifying RNA (saRNA) has been shown to abolish its detection by the cytosolic sensor RIG-I, particularly in plasmacytoid dendritic cells (pDCs). This leads to a significant reduction in the downstream signaling cascade that would normally result in the production of type I interferons (IFN-α/β), which are key drivers of inflammation and cellular antiviral states.[2] By mitigating this IFN response, 5mC-modified RNA avoids the translational shutdown and RNA degradation that would otherwise limit its efficacy.[1][2]

RIG_I_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus unmodified_rna Unmodified synthetic RNA rig_i RIG-I Sensor unmodified_rna->rig_i Binds and activates modified_rna 5mC-modified RNA modified_rna->rig_i Binding inhibited mavs MAVS rig_i->mavs Activates downstream TBK1/IKKε mavs->downstream Activates irf3 IRF3 downstream->irf3 Phosphorylates irf3_p p-IRF3 irf3->irf3_p ifn_gene IFN-β Gene irf3_p->ifn_gene Induces transcription ifn_protein Type I Interferons (IFN-α/β) ifn_gene->ifn_protein Transcription & Translation translational_shutdown Translational Shutdown ifn_protein->translational_shutdown Leads to rna_degradation RNA Degradation ifn_protein->rna_degradation Leads to

Figure 1: Evasion of RIG-I signaling by 5mC-modified RNA.

A direct consequence of bypassing the innate immune response is an increase in the stability and translational efficiency of the modified RNA.[2] Cellular defense mechanisms that would normally degrade foreign RNA are not activated, allowing the 5mC-modified mRNA to persist longer in the cytoplasm and be translated more efficiently by the ribosomal machinery. This results in a higher yield and more prolonged expression of the encoded protein, which is highly desirable for both vaccines and therapeutic applications.

Quantitative Data Summary

ParameterUnmodified RNA5mC-Modified RNAFold Change/EffectReference
Antigen Expression BaselineIncreasedSignificantly Higher & Prolonged
Type I Interferon Production HighAttenuated/AbolishedSignificant Reduction
Transfection Efficiency BaselineIncreasedHigher
Innate Immune Response StrongReducedMarkedly Lower
RNA Stability LowerIncreasedMore Stable/Longer Half-life

Experimental Protocols

This protocol describes the generation of 5mC-modified RNA using a commercially available T7 RNA polymerase kit.

  • Template Preparation: A linear DNA template containing a T7 promoter upstream of the gene of interest and a poly(A) tail is required. The template should be purified and quantified.

  • Reaction Assembly: For a typical 20 µL reaction, assemble the following components on ice:

    • Nuclease-free Water: to 20 µL

    • 10x Reaction Buffer: 2 µL

    • ATP, GTP, UTP (100 mM each): 2 µL of each

    • CTP (100 mM): 1 µL

    • 5-Methylcytidine-5'-Triphosphate (100 mM): 1 µL

    • Linear DNA Template: 1 µg

    • T7 RNA Polymerase Mix: 2 µL

  • Incubation: Mix gently and incubate at 37°C for 2-4 hours.

  • DNase Treatment: Add 1 µL of DNase I to the reaction and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purification: Purify the RNA using a suitable method, such as lithium chloride precipitation or a column-based purification kit.

  • Quality Control: Assess the RNA integrity and concentration using gel electrophoresis and spectrophotometry.

IVT_Workflow dna_template Linear DNA Template (with T7 Promoter) ivt_reaction In Vitro Transcription Reaction (T7 Polymerase, NTPs, 5-mCTP) dna_template->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment rna_purification RNA Purification (e.g., LiCl Precipitation) dnase_treatment->rna_purification qc Quality Control (Gel Electrophoresis, Spectrophotometry) rna_purification->qc final_product Purified 5mC-Modified RNA qc->final_product

Figure 2: Experimental workflow for generating 5mC-modified RNA.

This protocol outlines a general method for comparing the immunogenicity of unmodified vs. 5mC-modified RNA using human peripheral blood mononuclear cells (PBMCs).

  • Cell Culture: Isolate PBMCs from healthy donor blood and culture in RPMI-1640 medium supplemented with 10% FBS and antibiotics.

  • Transfection: Plate the PBMCs and transfect them with either unmodified RNA or 5mC-modified RNA using a suitable transfection reagent (e.g., Lipofectamine MessengerMAX). Include a mock-transfected control.

  • Incubation: Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

  • Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatant.

  • Cytokine Analysis: Measure the concentration of Type I interferon (e.g., IFN-β) in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare the levels of IFN-β produced in response to unmodified RNA versus 5mC-modified RNA. A significant reduction in IFN-β levels for the 5mC-modified RNA indicates reduced immunogenicity.

Conclusion

The mechanism of action of 5-Methylcytidine as a modification in synthetic RNA is a cornerstone of modern RNA therapeutic and vaccine development. By effectively "cloaking" the RNA from the host's innate immune sensors, particularly RIG-I, 5mC incorporation dramatically reduces the immunogenicity of the RNA molecule. This evasion of the immune system not only prevents adverse inflammatory reactions but also enhances the stability and translational efficiency of the RNA, leading to more robust and sustained production of the encoded protein. This multifaceted mechanism underscores the critical importance of 5mC in unlocking the full therapeutic potential of synthetic RNA.

References

In Vivo Stability and Metabolism of 5-Methoxycytidine: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive and systematic search of scientific databases and literature, there is a notable absence of publicly available information regarding the in vivo stability and metabolism of 5-Methoxycytidine. This technical guide sought to provide an in-depth analysis of this specific nucleoside analogue for researchers, scientists, and drug development professionals. However, extensive inquiries have failed to yield any studies detailing its pharmacokinetic profile, metabolic pathways, or quantitative data on its stability within a biological system.

The search strategy encompassed a wide range of keywords and databases, focusing on identifying any preclinical or clinical research that has investigated 5-Methoxycytidine. This included searches for its synthesis and subsequent biological evaluation, pharmacological studies, and any toxicological assessments that might provide insights into its metabolic fate. The persistent result of these searches was information pertaining to structurally related but distinct compounds, most notably 5-methylcytidine and 5-azacytidine. While these molecules share a modified cytidine core, the substitution of a methyl or an aza group at the 5-position confers significantly different chemical and biological properties compared to a methoxy group. Therefore, data on these analogues cannot be extrapolated to predict the behavior of 5-Methoxycytidine in vivo.

The lack of available data prevents the creation of the requested structured tables of quantitative data, detailed experimental protocols, and visualizations of metabolic pathways. It is crucial for the scientific community to recognize this gap in knowledge, especially if 5-Methoxycytidine is being considered for any therapeutic or research applications.

Inferred Potential Metabolic Pathways

While no specific data exists for 5-Methoxycytidine, it is possible to hypothesize potential metabolic pathways based on the known metabolism of other nucleoside analogues. These are purely speculative and would require experimental validation.

One potential metabolic route could involve O-demethylation of the methoxy group to form 5-hydroxycytidine. This reaction is commonly catalyzed by cytochrome P450 enzymes. The resulting 5-hydroxycytidine could then be subject to further metabolism.

Another possibility is the action of cytidine deaminase, which would convert 5-Methoxycytidine to 5-methoxyuridine. This resulting uridine analogue could then enter uridine metabolic pathways.

Finally, as with many nucleoside analogues, phosphorylation by cellular kinases is a critical step for activation and potential incorporation into nucleic acids. The efficiency of 5-Methoxycytidine as a substrate for these kinases would be a key determinant of its biological activity and subsequent metabolic fate.

To illustrate these hypothetical initial metabolic steps, a conceptual workflow is presented below. It must be emphasized that this diagram is not based on experimental evidence for 5-Methoxycytidine but on general principles of nucleoside metabolism.

G cluster_0 Hypothetical Phase I Metabolism of 5-Methoxycytidine 5-Methoxycytidine 5-Methoxycytidine 5-Hydroxycytidine 5-Hydroxycytidine 5-Methoxycytidine->5-Hydroxycytidine O-demethylation (e.g., CYP450) 5-Methoxyuridine 5-Methoxyuridine 5-Methoxycytidine->5-Methoxyuridine Deamination (Cytidine Deaminase) 5-Methoxycytidine-monophosphate 5-Methoxycytidine-monophosphate 5-Methoxycytidine->5-Methoxycytidine-monophosphate Phosphorylation (Kinases)

Caption: Hypothetical initial metabolic pathways of 5-Methoxycytidine.

Future Research Directions

The absence of data on the in vivo stability and metabolism of 5-Methoxycytidine highlights a clear need for foundational research. Key experimental areas that would need to be addressed include:

  • Pharmacokinetic studies: In vivo studies in animal models are necessary to determine the absorption, distribution, metabolism, and excretion (ADME) profile of 5-Methoxycytidine. This would involve quantifying the compound and its potential metabolites in plasma, urine, and various tissues over time to determine key parameters such as half-life, clearance, and volume of distribution.

  • Metabolite identification: In vitro studies using liver microsomes, hepatocytes, and other relevant cell lines, followed by in vivo sample analysis, would be required to identify the major metabolites of 5-Methoxycytidine. Techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) would be essential for this work.

  • Enzyme kinetics: Studies to identify the specific enzymes responsible for the metabolism of 5-Methoxycytidine would provide crucial insights into potential drug-drug interactions and inter-individual variability in its metabolism.

The Role of 5-Methylcytidine (m5C) in Epitranscriptomics: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Epitranscriptomics and the Significance of 5-Methylcytidine

The field of epitranscriptomics has unveiled a new layer of gene regulation, demonstrating that post-transcriptional modifications of RNA molecules are not merely static decorations but dynamic and functionally significant events. These modifications, collectively known as the "epitranscriptome," play a crucial role in controlling the fate and function of RNA. Among the more than 170 known RNA modifications, 5-methylcytidine (m5C) has emerged as a key player in a multitude of biological processes.[1][2] This technical guide provides an in-depth exploration of the role of m5C in epitranscriptomics, focusing on its deposition, removal, recognition, and functional consequences.

Chemical Properties of 5-Methylcytidine

5-Methylcytidine is a modified nucleoside where a methyl group is attached to the 5th carbon of the cytosine ring.[3] This seemingly simple modification has profound effects on the properties of the RNA molecule.

PropertyValueReference
Chemical Formula C₁₀H₁₅N₃O₅--INVALID-LINK--
Molar Mass 257.24 g/mol --INVALID-LINK--
Canonical SMILES CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O--INVALID-LINK--

The Dynamic Regulation of m5C in RNA

The levels of m5C in RNA are dynamically regulated by a coordinated interplay of three classes of proteins: "writers," "erasers," and "readers."

  • Writers (Methyltransferases): These enzymes are responsible for depositing the m5C mark on RNA. The primary m5C methyltransferases belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2.[2]

  • Erasers (Demethylases): The removal of the methyl group from m5C is a more complex, oxidative process. The Ten-Eleven Translocation (TET) family of enzymes can oxidize m5C to 5-hydroxymethylcytidine (hm5C) and further to 5-formylcytidine (f5C).[1] ALKBH1 is another dioxygenase that can convert m5C to hm5C and f5C.

  • Readers (Binding Proteins): These proteins specifically recognize and bind to m5C-modified RNA, thereby mediating its downstream effects. Y-box binding protein 1 (YBX1) and Aly/REF export factor (ALYREF) are two well-characterized m5C reader proteins.

Dynamic Regulation of m5C cluster_writers Writers cluster_modification RNA Modification cluster_erasers Erasers cluster_oxidized_forms Oxidized Derivatives cluster_readers Readers cluster_function Downstream Functions NSUN NSUN Family C Cytidine (C) NSUN->C Methylation DNMT2 DNMT2 DNMT2->C Methylation m5C 5-Methylcytidine (m5C) C->m5C + CH₃ TET TET Family m5C->TET ALKBH1 ALKBH1 m5C->ALKBH1 YBX1 YBX1 m5C->YBX1 Binding ALYREF ALYREF m5C->ALYREF Binding hm5C 5-Hydroxymethylcytidine (hm5C) TET->hm5C Oxidation ALKBH1->hm5C Oxidation f5C 5-Formylcytidine (f5C) hm5C->f5C Oxidation Function RNA Stability Translation Nuclear Export YBX1->Function Mediate ALYREF->Function Mediate

Caption: The dynamic regulation of 5-methylcytidine (m5C) by writer, eraser, and reader proteins.

Functional Roles of m5C in Different RNA Species

The m5C modification is found in various types of RNA, and its functional consequences are context-dependent.

Quantitative Distribution of m5C Writers and Erasers

Protein FamilyMembersPrimary SubstratesCellular Localization
NSUN Family NSUN1-NSUN7rRNA, tRNA, mRNANucleus, Mitochondria
DNMT2 DNMT2tRNACytoplasm
TET Family TET1, TET2, TET3mRNANucleus
ALKBH1 ALKBH1tRNACytoplasm, Mitochondria
Messenger RNA (mRNA)

In mRNA, m5C sites are enriched in the 5' and 3' untranslated regions (UTRs) and around the start codon. This modification has been shown to:

  • Enhance mRNA stability: The reader protein YBX1 can bind to m5C-modified mRNA and protect it from degradation.

  • Promote mRNA nuclear export: The reader protein ALYREF recognizes m5C and facilitates the export of mRNA from the nucleus to the cytoplasm.

  • Modulate translation: The presence of m5C in mRNA can influence translation efficiency. For instance, m5C modification in self-amplifying RNA (saRNA) has been shown to increase translation efficiency.

Transfer RNA (tRNA)

tRNA is one of the most heavily modified RNA species, and m5C is a common modification. It is crucial for:

  • tRNA stability and structure: m5C contributes to the correct folding and structural integrity of tRNA molecules.

  • Accurate translation: Modifications in the anticodon loop, including m5C, are critical for proper codon recognition and translational fidelity.

Ribosomal RNA (rRNA)

m5C is also present in rRNA, where it is thought to play a role in ribosome biogenesis and function, ultimately impacting the process of protein synthesis.

Experimental Protocols for m5C Detection and Analysis

Several techniques have been developed to detect and quantify m5C in RNA. The choice of method depends on the specific research question, the required resolution, and the amount of starting material.

RNA Bisulfite Sequencing (RNA-BisSeq)

This is a widely used method for single-base resolution mapping of m5C sites across the transcriptome.

Protocol Overview:

  • RNA Isolation: Isolate total RNA from the cells or tissues of interest. Ensure high quality and integrity of the RNA.

  • Bisulfite Conversion: Treat the RNA with sodium bisulfite. This chemical treatment converts unmethylated cytosine residues to uracil, while 5-methylcytosine remains unchanged.

  • Reverse Transcription: Perform reverse transcription on the bisulfite-treated RNA to generate cDNA. During this step, the uracils are read as thymines.

  • PCR Amplification: Amplify the cDNA using primers specific to the target region of interest.

  • Sequencing: Sequence the PCR products.

  • Data Analysis: Align the sequencing reads to a reference genome/transcriptome. Sites that were originally m5C will appear as cytosine, while unmethylated cytosines will appear as thymine.

RNA_BisSeq_Workflow rna_isolation 1. RNA Isolation bisulfite_treatment 2. Bisulfite Treatment (C -> U, m5C remains C) rna_isolation->bisulfite_treatment rt_pcr 3. Reverse Transcription & PCR (U -> T) bisulfite_treatment->rt_pcr sequencing 4. High-Throughput Sequencing rt_pcr->sequencing data_analysis 5. Data Analysis (Alignment & m5C Calling) sequencing->data_analysis

Caption: A simplified workflow for the detection of 5-methylcytidine using RNA bisulfite sequencing.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and quantitative method for detecting and quantifying various RNA modifications, including m5C.

Protocol Overview:

  • RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases and phosphatases.

  • Chromatographic Separation: Separate the resulting nucleosides using liquid chromatography.

  • Mass Spectrometry Analysis: Introduce the separated nucleosides into a mass spectrometer. The instrument measures the mass-to-charge ratio of each nucleoside, allowing for their identification and quantification.

  • Quantification: The amount of m5C can be quantified by comparing its signal intensity to that of an isotopically labeled internal standard.

Quantitative Data from LC-MS/MS Analysis

Samplem5C/C ratio (%)Reference
Human HeLa cell total RNA~0.1-0.2
Mouse embryonic stem cell total RNA~0.3
E. coli tRNA~1.5

Note: These values are approximate and can vary depending on the cell type, growth conditions, and analytical method.

Conclusion and Future Perspectives

The study of 5-methylcytidine has significantly advanced our understanding of epitranscriptomics. The dynamic nature of this modification, governed by a dedicated set of writers, erasers, and readers, highlights its importance in the fine-tuning of gene expression. Future research will likely focus on elucidating the complete repertoire of m5C-regulated pathways, understanding how dysregulation of m5C contributes to human diseases, and exploring the potential of targeting m5C regulatory proteins for therapeutic intervention. The continued development of sensitive and high-resolution detection methods will be crucial for unraveling the full complexity of the m5C epitranscriptome.

References

The Unseen Influence: A Technical Guide to 5-Methylcytidine (m5C) in RNA

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Our Audience: This guide was initially conceived to explore the natural occurrence of 5-Methoxycytidine (5-moC) in RNA. However, a comprehensive review of the current scientific literature reveals a scarcity of information regarding the natural presence and biological significance of this specific modification. In contrast, the closely related modification, 5-methylcytidine (m5C), is a well-documented and abundant feature of the epitranscriptome with profound implications for RNA function and cellular regulation. Therefore, this technical guide will focus on the extensive body of knowledge surrounding 5-methylcytidine in RNA, providing researchers, scientists, and drug development professionals with a thorough understanding of its biology, detection, and functional roles.

Introduction to 5-Methylcytidine (m5C): An Abundant Epitranscriptomic Mark

5-methylcytosine (m5C) is a post-transcriptional modification where a methyl group is added to the 5th carbon of the cytosine ring in an RNA molecule.[1][2] This seemingly simple modification is a crucial player in the dynamic world of epitranscriptomics, influencing a wide array of biological processes.[2][3] Found in all three domains of life—archaea, bacteria, and eukarya—m5C is present in various RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and other non-coding RNAs.[4] Its presence and dynamic regulation are essential for maintaining cellular homeostasis, and dysregulation has been implicated in numerous diseases, including cancer and neurological disorders.

Distribution and Abundance of 5-Methylcytidine in RNA

The distribution of m5C is not uniform across different RNA types, with tRNA and rRNA being the most abundantly modified. In recent years, advances in high-throughput sequencing have also revealed numerous m5C sites within mRNAs, challenging the earlier notion that this modification was rare in coding transcripts.

RNA TypeOrganism/Cell LineAbundance (m5C/C ratio or other metrics)Key LocationsReference(s)
tRNA HumanHigh abundance, multiple sites per tRNAAnticodon loop (e.g., C38), variable loop (C48, C49)
Saccharomyces cerevisiae (Yeast)~1.5 mol m5C per mol tRNA PheAnticodon stem-loop
rRNA HumanPresent in both large and small subunits28S rRNA (positions 3782, 4447)
Escherichia coliThree m5C residues in total rRNA16S rRNA
mRNA Human (HeLa cells)Over 10,000 potential m5C sites identifiedEnriched in 5' and 3' UTRs, near translation start sites
MouseTissue-specific and dynamic patternsCG-rich regions
Archaeal mRNA Sulfolobus solfataricusDetected within various mRNAsConsensus motif: AUCGANGU

The m5C Regulatory Machinery: Writers, Erasers, and Readers

The dynamic regulation of m5C is orchestrated by a set of specialized proteins that install, remove, and recognize this modification.

3.1. "Writers": The RNA Methyltransferases

The addition of the methyl group to cytosine is catalyzed by a family of enzymes known as RNA methyltransferases. The primary writers of m5C belong to the NOL1/NOP2/Sun domain (NSUN) family and the DNA methyltransferase homolog DNMT2 .

  • NSUN Family: This family consists of seven members in humans (NSUN1-7), each with distinct substrate specificities. For example, NSUN2 is a major methyltransferase for both tRNA and mRNA, while NSUN6 specifically methylates C72 in certain tRNAs.

  • DNMT2 (TRDMT1): Despite its name, DNMT2 primarily functions as a tRNA methyltransferase, targeting cytosine 38 in the anticodon loop of specific tRNAs, such as tRNAAsp.

3.2. "Erasers": The Demethylases

The removal of the methyl group from m5C is a more recently discovered and less understood process. The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) are known to oxidize 5-methylcytosine in DNA and have also been shown to oxidize m5C in RNA to 5-hydroxymethylcytidine (5hmC), 5-formylcytidine (5fC), and 5-carboxylcytidine (5caC). This oxidative pathway is considered the primary mechanism for m5C demethylation.

3.3. "Readers": The Effector Proteins

m5C exerts its biological functions by being recognized by specific RNA-binding proteins known as "readers." These proteins bind to m5C-modified RNA and mediate downstream effects.

  • ALYREF (Aly/REF export factor): ALYREF is a key reader that recognizes m5C in mRNA and facilitates its export from the nucleus to the cytoplasm for translation.

  • YBX1 (Y-box binding protein 1): YBX1 binds to m5C-modified mRNAs and enhances their stability, protecting them from degradation.

Biological Functions of 5-Methylcytidine in RNA

The presence of m5C has profound effects on various aspects of RNA metabolism and function.

  • RNA Stability: m5C modification, particularly in tRNA, contributes to its structural integrity and stability, protecting it from degradation. In mRNA, the binding of the reader protein YBX1 to m5C sites enhances transcript stability.

  • Translation Regulation: m5C can either promote or inhibit translation depending on its location within an mRNA. For instance, m5C in the 3' UTR of CDK1 mRNA enhances its translation. In tRNA, m5C in the anticodon loop is crucial for accurate codon recognition and efficient translation.

  • RNA Export: The recognition of m5C in mRNA by ALYREF is a key step in the nuclear export of these transcripts, making them available for translation in the cytoplasm.

  • Stress Response: The levels and patterns of m5C modification can change in response to cellular stress, suggesting a role in the adaptive response.

Experimental Protocols for 5-Methylcytidine Analysis

Several techniques are employed to detect and quantify m5C in RNA. The choice of method depends on the specific research question, whether it's global quantification, transcriptome-wide mapping at single-nucleotide resolution, or locus-specific analysis.

5.1. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Global Quantification

LC-MS/MS is a highly sensitive and accurate method for determining the overall abundance of m5C in a total RNA sample.

Protocol Outline:

  • RNA Isolation: Isolate total RNA from the sample of interest using a standard protocol (e.g., TRIzol extraction).

  • RNA Digestion: Digest the purified RNA into single nucleosides using a cocktail of nucleases (e.g., nuclease P1) and phosphatases (e.g., bacterial alkaline phosphatase).

  • Stable Isotope-Labeled Internal Standard: Add a known amount of a stable isotope-labeled 5-methylcytidine internal standard to the digested sample for accurate quantification.

  • LC Separation: Separate the nucleosides using reverse-phase high-performance liquid chromatography (HPLC).

  • MS/MS Detection: Detect and quantify the nucleosides using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The specific mass transitions for 5-methylcytidine and its labeled internal standard are monitored.

  • Data Analysis: Calculate the m5C/C ratio by comparing the peak areas of endogenous m5C to that of the internal standard and the unmodified cytosine.

5.2. RNA Bisulfite Sequencing (RNA-BS-seq) for Single-Base Resolution Mapping

RNA-BS-seq is the gold standard for identifying m5C sites at single-nucleotide resolution across the transcriptome. The method relies on the chemical conversion of unmethylated cytosines to uracils by sodium bisulfite, while m5C residues remain unchanged.

Protocol Outline:

  • RNA Isolation and Fragmentation: Isolate high-quality RNA and fragment it to a suitable size for sequencing.

  • Bisulfite Conversion: Treat the fragmented RNA with sodium bisulfite, which converts unmethylated cytosine to uracil.

  • Reverse Transcription and cDNA Synthesis: Synthesize cDNA from the bisulfite-treated RNA. During this step, the uracils are read as thymines.

  • Library Preparation and Sequencing: Prepare a sequencing library from the cDNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference transcriptome. Unmethylated cytosines will appear as thymines in the sequencing data, while 5-methylcytosines will remain as cytosines. Computational analysis is then used to identify the m5C sites.

5.3. Methylated RNA Immunoprecipitation Sequencing (MeRIP-Seq)

MeRIP-Seq is an antibody-based method used to enrich for m5C-containing RNA fragments, allowing for the identification of m5C-modified transcripts.

Protocol Outline:

  • RNA Isolation and Fragmentation: Isolate total RNA and fragment it into smaller pieces.

  • Immunoprecipitation: Incubate the fragmented RNA with an antibody specific for 5-methylcytosine.

  • Enrichment: Use magnetic beads coupled to a secondary antibody (e.g., Protein G) to pull down the antibody-RNA complexes, thereby enriching for m5C-containing fragments.

  • RNA Elution and Library Preparation: Elute the enriched RNA from the beads and prepare a sequencing library. An input control library should also be prepared from the fragmented RNA before immunoprecipitation.

  • Sequencing and Data Analysis: Sequence both the immunoprecipitated and input libraries. The enrichment of reads in the immunoprecipitated sample compared to the input sample indicates the location of m5C-modified regions.

Signaling Pathways and Logical Relationships

The regulation and function of m5C involve intricate cellular pathways. The following diagrams illustrate some of these key processes.

m5C_Metabolism NSUN NSUN Family (e.g., NSUN2) RNA_m5C 5-Methylcytidine in RNA NSUN->RNA_m5C DNMT2 DNMT2 DNMT2->RNA_m5C TET TET Enzymes (TET1, TET2, TET3) hm5C 5-hydroxymethylcytidine (5hmC) TET->hm5C f5C 5-formylcytidine (5fC) hm5C->f5C Oxidation ca5C 5-carboxylcytidine (5caC) f5C->ca5C Oxidation RNA_C Cytosine in RNA ca5C->RNA_C Demethylation ALYREF ALYREF YBX1 YBX1 RNA_C->RNA_m5C Methylation RNA_m5C->TET Oxidation RNA_m5C->ALYREF RNA_m5C->YBX1

Caption: The dynamic lifecycle of 5-methylcytidine (m5C) in RNA, involving writers, erasers, and readers.

m5C_Function cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm mRNA_m5C_n m5C-modified mRNA ALYREF ALYREF mRNA_m5C_n->ALYREF Binding Nuclear_Export Nuclear Export ALYREF->Nuclear_Export Facilitates mRNA_m5C_c m5C-modified mRNA Nuclear_Export->mRNA_m5C_c YBX1 YBX1 mRNA_m5C_c->YBX1 Binding Ribosome Ribosome mRNA_m5C_c->Ribosome Translation Degradation RNA Degradation mRNA_m5C_c->Degradation YBX1->mRNA_m5C_c Stabilizes YBX1->Degradation Inhibits Protein Protein Synthesis Ribosome->Protein

Caption: Functional consequences of m5C modification on mRNA fate, including nuclear export and stability.

BS_Seq_Workflow start 1. RNA Isolation & Fragmentation bisulfite 2. Bisulfite Treatment start->bisulfite rt_pcr 3. Reverse Transcription & PCR Amplification bisulfite->rt_pcr C -> U m5C -> C library 4. Library Preparation rt_pcr->library U -> T in cDNA sequencing 5. High-Throughput Sequencing library->sequencing analysis 6. Data Analysis (Alignment & m5C Calling) sequencing->analysis end Identified m5C Sites analysis->end

Caption: A simplified workflow for the detection of m5C in RNA using bisulfite sequencing.

Conclusion and Future Perspectives

5-methylcytidine is a vital and widespread RNA modification that plays a critical role in regulating gene expression at the post-transcriptional level. The interplay between m5C writers, erasers, and readers creates a dynamic regulatory network that influences RNA stability, translation, and transport. As our understanding of the m5C epitranscriptome expands, so too does the potential for targeting this pathway for therapeutic intervention in a variety of diseases. The continued development of sensitive and high-resolution detection methods will be crucial in unraveling the full complexity of m5C's role in cellular function and disease pathogenesis. Future research will likely focus on elucidating the context-dependent functions of m5C in different cell types and developmental stages, as well as identifying novel reader proteins and their downstream signaling pathways.

References

Methodological & Application

Application Notes and Protocols: 5-Methoxycytidine in Molecular Biology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxycytidine, often used interchangeably with 5-methylcytidine (m5C) in the context of RNA, is a modified nucleoside that plays a crucial role in various aspects of molecular biology.[1][2] Initially recognized as an epigenetic marker in DNA, its presence and function in RNA (epitranscriptomics) are now a major focus of research.[2][3][4] This document provides detailed application notes and protocols for the use of 5-methoxycytidine in molecular biology research and therapeutic development.

Key Applications

The primary applications of 5-methoxycytidine in molecular biology include its use in:

  • mRNA-Based Therapeutics and Vaccines: Enhancing the efficacy and safety of messenger RNA (mRNA) and self-amplifying RNA (saRNA) constructs.

  • RNA Stability and Translational Regulation: Investigating the role of m5C in controlling mRNA stability, nuclear export, and protein translation.

  • Aptamer Design and Development: Improving the thermal stability and binding affinity of therapeutic and diagnostic aptamers.

  • Epitranscriptome Analysis: Mapping and understanding the function of m5C modifications across the transcriptome.

Application 1: Enhancing mRNA and saRNA Therapeutics

The incorporation of 5-methoxycytidine into in vitro transcribed (IVT) mRNA and saRNA has emerged as a critical strategy for improving their therapeutic potential.

Benefits of 5-Methoxycytidine Incorporation:

  • Increased Protein Expression: Modified mRNA exhibits higher and more sustained protein expression compared to its unmodified counterpart.

  • Reduced Immunogenicity: The presence of 5-methoxycytidine dampens the innate immune response triggered by foreign RNA, reducing the production of type-I interferons and other pro-inflammatory cytokines. This is achieved by reducing the recognition of the RNA by pattern recognition receptors such as Toll-like receptors (TLRs) and RIG-I.

  • Enhanced Stability: The modification can protect the RNA from degradation, leading to a longer half-life within the cell.

Quantitative Data Summary: Effects of 5-Methoxycytidine on saRNA
ParameterObservationReference
Protein Expression Higher reporter protein expression in HEK-293T cells.
Immune Response Reduced secretion of IP-10 and IFN-α2 in PBMCs.
Reactogenicity Attenuated induction of type-I interferon (IFN-I).
Humoral Response Maintained or enhanced robust humoral responses in clinical trials.
Photostability 3 times smaller photodegradation rate compared to canonical cytidine.
Experimental Protocol: In Vitro Transcription of 5-Methoxycytidine-Modified mRNA

This protocol outlines the general steps for incorporating 5-methoxycytidine triphosphate (5-methyl-CTP) into an mRNA molecule using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • Ribonuclease inhibitor

  • Transcription buffer (10x)

  • ATP, GTP, UTP solution (100 mM each)

  • CTP and 5-Methyl-CTP solutions (100 mM)

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Transcription Reaction Setup:

    • Assemble the following components at room temperature in the specified order:

      • Nuclease-free water to a final volume of 50 µL

      • 10x Transcription Buffer: 5 µL

      • ATP, GTP, UTP (100 mM each): 5 µL of each

      • CTP and 5-Methyl-CTP mix (e.g., for 100% modification, use only 5-Methyl-CTP): 5 µL

      • Linearized DNA template (0.5-1 µg): X µL

      • Ribonuclease inhibitor: 1 µL

      • T7 RNA Polymerase: 2 µL

    • Mix gently by pipetting and centrifuge briefly.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours.

  • DNase Treatment: Add 2 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to digest the DNA template.

  • RNA Purification: Purify the transcribed RNA using an appropriate RNA purification kit according to the manufacturer's instructions.

  • Quality Control: Assess the integrity and concentration of the modified RNA using gel electrophoresis and a spectrophotometer (e.g., NanoDrop).

Workflow Diagram: Production of 5-Methoxycytidine-Modified mRNA

mRNA_Production_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription (IVT) cluster_purification Purification and QC Plasmid_DNA Plasmid DNA (with gene of interest) Linearization Linearization (Restriction Digest) Plasmid_DNA->Linearization Purification Purification of Linearized DNA Linearization->Purification IVT_Reaction IVT Reaction Mix (T7 Polymerase, NTPs, 5-Methyl-CTP) Purification->IVT_Reaction Add Template Incubation Incubation (37°C) IVT_Reaction->Incubation DNase_Treatment DNase I Treatment Incubation->DNase_Treatment RNA_Purification RNA Purification DNase_Treatment->RNA_Purification QC Quality Control (Gel Electrophoresis, Spectrophotometry) RNA_Purification->QC Final_Product 5-mC Modified mRNA QC->Final_Product High-Quality m5C-mRNA

Caption: Workflow for the production of 5-methoxycytidine-modified mRNA.

Application 2: Investigating RNA Stability and Translation

5-methoxycytidine modifications are increasingly recognized for their role in regulating the fate of RNA molecules within the cell.

Mechanisms of Action:

  • mRNA Stability: The m5C modification can influence mRNA stability. For instance, the m5C reader protein YBX1 can recruit ELAVL1 to stabilize certain mRNAs, promoting their function.

  • Nuclear Export: The m5C reader protein ALYREF facilitates the nuclear export of m5C-modified mRNAs, a critical step in gene expression.

  • Translation Regulation: The position of the m5C modification within an mRNA molecule can have differential effects on translation efficiency. For example, m5C in the 5' UTR of p27 mRNA has been shown to inhibit its translation. In tRNA, m5C can influence codon-anticodon pairing and translation fidelity.

Signaling Pathway: m5C-Mediated mRNA Regulation

m5C_Regulation_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm NSUN2 NSUN2 (m5C Methyltransferase) mRNA_mod m5C-mRNA NSUN2->mRNA_mod mRNA_unmod pre-mRNA mRNA_unmod->NSUN2 Methylation ALYREF ALYREF (m5C Reader) mRNA_mod->ALYREF Binding Nuclear_Export Nuclear Export ALYREF->Nuclear_Export mRNA_cyto m5C-mRNA Nuclear_Export->mRNA_cyto YBX1 YBX1 (m5C Reader) mRNA_cyto->YBX1 Binding Ribosome Ribosome mRNA_cyto->Ribosome Translation Degradation mRNA Degradation mRNA_cyto->Degradation Inhibition of ELAVL1 ELAVL1 YBX1->ELAVL1 Recruitment ELAVL1->mRNA_cyto Stabilization Protein Protein Ribosome->Protein

Caption: Regulation of mRNA fate by 5-methoxycytidine modification.

Application 3: Aptamer Development

Aptamers are short, single-stranded DNA or RNA oligonucleotides that can bind to a specific target molecule. The incorporation of modified nucleosides like 5-methoxycytidine can enhance their properties for therapeutic and diagnostic applications.

Impact on Aptamers:

  • Thermal Stability: Methylation of cytidine residues in G-quadruplex forming aptamers can affect their thermal stability, which is a critical parameter for their in vivo applications.

  • Structural Integrity: The modification can influence the three-dimensional structure of the aptamer, potentially improving its binding affinity and specificity for the target.

Application 4: Epitranscriptome Analysis

The study of RNA modifications, or epitranscriptomics, is a rapidly growing field. Several techniques have been developed to map m5C sites across the transcriptome.

Methods for m5C Detection
MethodPrincipleAdvantagesDisadvantagesReference
RNA Bisulfite Sequencing (RNA-BisSeq) Bisulfite treatment converts unmethylated cytosine to uracil, while m5C remains unchanged. This difference is detected by sequencing.Single-base resolution, transcriptome-wide.RNA degradation due to harsh chemical treatment, incomplete conversion.
m5C-meRIP-Seq Immunoprecipitation of m5C-containing RNA fragments using an m5C-specific antibody, followed by sequencing.Enriches for m5C-containing regions.Lower resolution than BisSeq, antibody-dependent.
m5C-TAC-seq TET-assisted chemical labeling of m5C, which induces a C-to-T transition during reverse transcription for sequencing-based detection.Bisulfite-free, high accuracy and robustness.Multi-step protocol.
5-Aza-IP / miCLIP Metabolic labeling with 5-azacytidine or use of mutant methyltransferases to covalently trap and identify m5C sites.Identifies enzyme-specific methylation sites.Toxicity of 5-azacytidine, technically challenging.
Experimental Protocol: RNA Bisulfite Sequencing (RNA-BisSeq)

This protocol provides a generalized workflow for RNA-BisSeq.

Materials:

  • Total RNA or poly(A)-selected RNA

  • DNase I (RNase-free)

  • RNA bisulfite conversion kit

  • Primers for reverse transcription and PCR

  • Reverse transcriptase

  • PCR amplification mix

  • Library preparation kit for next-generation sequencing

Procedure:

  • RNA Preparation: Isolate total RNA and perform DNase I treatment to remove any contaminating DNA.

  • Bisulfite Conversion:

    • Denature the RNA sample by heating.

    • Treat the RNA with sodium bisulfite solution at a controlled temperature for a specific duration (e.g., 75°C for 4 hours). This converts unmethylated cytosines to uracils.

    • Desalt and purify the bisulfite-converted RNA.

    • Perform desulfonation to complete the chemical conversion.

  • cDNA Synthesis:

    • Perform reverse transcription of the bisulfite-treated RNA using random hexamers or gene-specific primers to generate the first-strand cDNA.

    • Synthesize the second-strand cDNA.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the cDNA.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to a reference genome/transcriptome.

    • Identify sites where cytosines are retained in the treated sample but read as thymines in the untreated control, indicating m5C.

Workflow Diagram: RNA Bisulfite Sequencing (RNA-BisSeq)

RNA_BisSeq_Workflow Start Total RNA DNase_Treatment DNase I Treatment Start->DNase_Treatment Bisulfite_Conversion Bisulfite Conversion (C -> U, m5C -> m5C) DNase_Treatment->Bisulfite_Conversion RNA_Cleanup RNA Cleanup and Desulfonation Bisulfite_Conversion->RNA_Cleanup RT Reverse Transcription (cDNA Synthesis) RNA_Cleanup->RT Library_Prep Sequencing Library Preparation RT->Library_Prep Sequencing High-Throughput Sequencing Library_Prep->Sequencing Data_Analysis Bioinformatic Analysis (Alignment and m5C Calling) Sequencing->Data_Analysis End m5C Map Data_Analysis->End

Caption: Workflow for transcriptome-wide mapping of 5-methoxycytidine.

Conclusion

5-Methoxycytidine is a versatile modification with profound implications for RNA biology and therapeutics. Its ability to enhance the stability and translational capacity of mRNA while reducing immunogenicity has positioned it as a key component in the development of next-generation RNA vaccines and therapies. Furthermore, its role as an epitranscriptomic mark opens up new avenues for understanding gene regulation in health and disease. The protocols and data presented here provide a foundation for researchers and drug developers to harness the potential of 5-methoxycytidine in their work.

References

Application Notes and Protocols for Incorporating 5-Methoxycytidine into Synthetic RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The therapeutic potential of synthetic RNA, particularly messenger RNA (mRNA), has been highlighted by the rapid development of mRNA-based vaccines and therapies. A key challenge in the clinical application of synthetic RNA is its inherent instability and potential to elicit an innate immune response. Chemical modification of ribonucleosides is a powerful strategy to overcome these limitations. The incorporation of 5-methoxycytidine (5moC), a modified cytidine analog, into synthetic RNA offers a promising approach to enhance its therapeutic properties. This document provides detailed application notes and protocols for the incorporation of 5-methoxycytidine into synthetic RNA, tailored for researchers and professionals in drug development.

5-Methoxycytidine is structurally similar to the naturally occurring 5-methylcytidine (5mC), which has been shown to increase the stability of RNA, enhance translation efficiency, and reduce its immunogenicity.[1][2][3] The additional methoxy group in 5moC is hypothesized to further augment these beneficial effects.

Key Applications of 5-Methoxycytidine-Modified RNA

The incorporation of 5-methoxycytidine into synthetic RNA can be advantageous for a variety of applications, including:

  • mRNA Vaccines: By reducing the innate immune response and increasing protein expression from the mRNA template, 5moC modification can lead to more potent and better-tolerated vaccines.

  • Gene Therapy: For applications requiring sustained protein expression, the enhanced stability of 5moC-modified mRNA can prolong its therapeutic effect.

  • RNA Interference (RNAi): Modified siRNAs and shRNAs can exhibit improved stability and reduced off-target effects.

  • In Vitro Studies: Synthetic RNA containing 5moC can be a valuable tool for studying RNA structure, function, and protein-RNA interactions.

Data Presentation: Comparative Effects of Cytidine Modifications

The following table summarizes the known quantitative effects of 5-methylcytidine on RNA properties and the anticipated effects of 5-methoxycytidine.

PropertyUnmodified Cytidine5-Methylcytidine (5mC)5-Methoxycytidine (5moC) (Anticipated)Reference
Thermal Stability (ΔTm per modification) Baseline+0.5 to +1.5 °C≥ +1.5 °C[4]
Translation Efficiency BaselineIncreasedFurther Increased[2]
Immunogenicity (RIG-I Activation) HighReducedSignificantly Reduced
Nuclease Resistance LowIncreasedFurther Increased

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of 5-Methoxycytidine-Modified RNA Oligonucleotides

This protocol outlines the chemical synthesis of RNA oligonucleotides containing 5-methoxycytidine using phosphoramidite chemistry on an automated solid-phase synthesizer.

1.1. Synthesis of 5-Methoxycytidine Phosphoramidite

The synthesis of 5-methoxycytidine phosphoramidite is a prerequisite for solid-phase synthesis. While a specific protocol for 5-methoxycytidine is not widely available, the following scheme is adapted from established methods for the synthesis of related modified nucleoside phosphoramidites, such as 5-hydroxymethylcytidine.

Workflow for 5-Methoxycytidine Phosphoramidite Synthesis

A 5-Bromouridine B 5-Methoxyuridine A->B Reaction with Sodium Methoxide C 5'-DMT-5-Methoxyuridine B->C 5'-DMT protection D 5'-DMT-2'-TBDMS-5-Methoxyuridine C->D 2'-TBDMS protection E N4-Benzoyl-5'-DMT-2'-TBDMS-5-Methoxycytidine D->E Conversion of Uridine to Cytidine (e.g., triazole-based method) followed by N4-Benzoyl protection F 5-Methoxycytidine Phosphoramidite E->F 3'-Phosphitylation A Linearized DNA Template with T7 Promoter B In Vitro Transcription Reaction Mix (T7 Polymerase, ATP, GTP, UTP, 5moCTP) A->B C Incubation at 37°C B->C D DNase I Treatment C->D E RNA Purification D->E F 5moC-Modified RNA E->F A 5moC-Modified RNA B Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) A->B C Mixture of Nucleosides B->C D LC Separation (Reverse Phase) C->D E MS/MS Detection (MRM) D->E F Quantification E->F cluster_0 Cytosol cluster_1 Nucleus Unmodified_RNA Unmodified ssRNA RIG_I RIG-I (inactive) Unmodified_RNA->RIG_I Binds and activates Modified_RNA 5moC-Modified RNA Modified_RNA->RIG_I Reduced Binding RIG_I_active RIG-I (active) MAVS MAVS RIG_I_active->MAVS Activates TRAFs TRAFs MAVS->TRAFs TBK1_IKKi TBK1/IKKε TRAFs->TBK1_IKKi NFkB NF-κB TRAFs->NFkB Activates IRF3 IRF3 TBK1_IKKi->IRF3 Phosphorylates IRF3_P IRF3-P IFN_genes Type I Interferon Genes IRF3_P->IFN_genes Translocates to nucleus and induces transcription NFkB->IFN_genes Translocates to nucleus and induces transcription

References

5-Methoxycytidine as a Tool for Studying RNA Methylation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to RNA Methylation

Post-transcriptional modifications of RNA, collectively known as the "epitranscriptome," are critical regulators of gene expression and cellular function. Among the more than 170 known RNA modifications, 5-methylcytosine (m5C) is a conserved and abundant mark found in various RNA species, including transfer RNAs (tRNAs), ribosomal RNAs (rRNAs), and messenger RNAs (mRNAs).[1][2][3] The dynamic regulation of m5C is carried out by "writer" enzymes (methyltransferases like NSUN and DNMT2), "eraser" enzymes (demethylases such as TET and ALKBH1), and "reader" proteins that recognize the m5C mark and elicit downstream effects.[4][5] These modifications play crucial roles in RNA stability, nuclear export, and translation, and their dysregulation is implicated in various human diseases, including cancer and neurological disorders.

Studying the location, abundance, and functional consequences of RNA methylation is essential for understanding its biological roles and for the development of novel therapeutics. This document provides an overview of key techniques and chemical tools used to investigate RNA methylation, with a focus on cytidine analogs.

5-Methoxycytidine in RNA Methylation Studies

Currently, the direct application of 5-methoxycytidine as a widespread tool for studying RNA methylation is not extensively documented in publicly available literature. Research has more prominently focused on other cytidine analogs, such as 5-ethynylcytidine, for metabolic labeling and profiling of RNA methylation. However, the synthesis of various modified cytidine phosphoramidites, including those with modifications at the 5-position, is an active area of chemical biology. Such synthetic nucleotides are crucial for creating RNA standards and for in vitro studies to understand the effects of specific modifications on RNA structure and function. As research in the epitranscriptome expands, novel chemical probes like 5-methoxycytidine may emerge with specific applications.

The following sections detail established and powerful methods for the analysis of RNA methylation, providing researchers with robust protocols to apply in their own work.

Application Note 1: Transcriptome-Wide Mapping of 5-methylcytosine by m5C RNA Immunoprecipitation followed by Deep Sequencing (m5C-RIP-seq)

m5C-RIP-seq is an antibody-based enrichment method used to capture RNA fragments containing 5-methylcytosine, which are then identified by high-throughput sequencing. This technique provides a global profile of m5C distribution across the transcriptome.

Experimental Workflow for m5C-RIP-seq

merip_seq_workflow start Total RNA Extraction from cells or tissues fragmentation RNA Fragmentation (100-300 nt) start->fragmentation immunoprecipitation Immunoprecipitation (IP) with anti-m5C antibody fragmentation->immunoprecipitation input Input Control (without antibody) fragmentation->input (10% of fragmented RNA) bead_binding Binding to Protein G Magnetic Beads immunoprecipitation->bead_binding washing Washing Steps to remove non-specific binding bead_binding->washing elution Elution of m5C-containing RNA washing->elution library_prep RNA-Seq Library Preparation elution->library_prep sequencing High-Throughput Sequencing library_prep->sequencing analysis Bioinformatics Analysis: Peak Calling, Motif Analysis sequencing->analysis end Identification of m5C sites analysis->end input->library_prep bisulfite_conversion cluster_unmethylated Unmethylated Cytosine cluster_methylated 5-methylcytosine C Cytosine U Uracil (reads as Thymine) C->U Bisulfite Treatment mC 5-methylcytosine mC_after 5-methylcytosine (reads as Cytosine) mC->mC_after Bisulfite Treatment m5c_oxidation m5C 5-methylcytosine (m5C) in RNA hm5C 5-hydroxymethylcytosine (hm5C) m5C->hm5C Oxidation f5C 5-formylcytosine (f5C) hm5C->f5C Oxidation TET_ALKBH1 TET/ALKBH1 Dioxygenases TET_ALKBH1->m5C TET_ALKBH1->hm5C

References

Application Notes and Protocols for 5-Methoxycytidine in DNA Methyltransferase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research into the scientific literature for the use of 5-Methoxycytidine as a direct inhibitor of DNA methyltransferases (DNMTs) did not yield specific studies, quantitative data, or established protocols for this particular application. The vast body of research on cytidine analogs for DNMT inhibition focuses predominantly on compounds such as 5-azacytidine and 5-aza-2'-deoxycytidine (Decitabine) .[1][2][3] These molecules are structurally distinct from 5-Methoxycytidine and function as mechanism-based inhibitors.

Therefore, the following information is provided for contextual understanding of DNMT inhibition by well-characterized cytidine analogs. It is crucial to note that these mechanisms and protocols are not directly applicable to 5-Methoxycytidine without specific experimental validation.

General Principles of DNMT Inhibition by Cytidine Analogs (e.g., 5-Azacytidine and Decitabine)

DNA methyltransferases are a family of enzymes that catalyze the transfer of a methyl group to DNA, a process critical for gene regulation.[4] In cancer and other diseases, aberrant DNA methylation patterns, such as the silencing of tumor suppressor genes, are common.[5] Nucleoside analogs like 5-azacytidine and Decitabine are designed to interfere with this process.

Mechanism of Action

The established mechanism for DNMT inhibition by 5-azacytidine and Decitabine involves a multi-step process:

  • Cellular Uptake and Activation: These analogs are taken up by cells and are phosphorylated to their active triphosphate forms.

  • Incorporation into DNA: During DNA replication, the triphosphate analogs are incorporated into the newly synthesized DNA strand in place of cytosine.

  • Covalent Trapping of DNMTs: When DNMTs attempt to methylate the incorporated analog, a stable covalent bond is formed between the enzyme and the analog-containing DNA. This "trapping" of the enzyme prevents the completion of the methylation reaction.

  • Enzyme Degradation and Hypomethylation: The trapped DNMT-DNA adducts are recognized by the cellular machinery, leading to the degradation of the DNMT protein. This depletion of active DNMTs results in a passive, replication-dependent loss of methylation patterns in subsequent cell divisions, leading to global DNA hypomethylation.

This process ultimately leads to the re-expression of previously silenced genes, including tumor suppressor genes, which can induce cell cycle arrest, apoptosis, and a reduction in tumor growth.

Signaling Pathway of DNMT Inhibition and Cellular Consequences

The inhibition of DNMTs by agents like Decitabine triggers a cascade of cellular events, leading to anti-tumor effects.

DNMT_Inhibition_Pathway General Signaling Pathway of DNMT Inhibition by Cytidine Analogs cluster_0 Cellular Processes cluster_1 Cellular Outcomes 5_Aza_dC 5-aza-2'-deoxycytidine (Decitabine) DNA_Incorporation Incorporation into DNA during S-phase 5_Aza_dC->DNA_Incorporation Metabolic activation DNMT_Trapping Covalent trapping of DNMTs (DNMT1, DNMT3A, DNMT3B) DNA_Incorporation->DNMT_Trapping DNMT_Degradation Proteasomal Degradation of DNMTs DNMT_Trapping->DNMT_Degradation Hypomethylation Global DNA Hypomethylation DNMT_Degradation->Hypomethylation TSG_Reactivation Tumor Suppressor Gene Re-expression (e.g., p16, p21) Hypomethylation->TSG_Reactivation Cell_Cycle_Arrest Cell Cycle Arrest (G1 or G2/M phase) TSG_Reactivation->Cell_Cycle_Arrest Apoptosis Induction of Apoptosis TSG_Reactivation->Apoptosis Tumor_Suppression Tumor Growth Suppression Cell_Cycle_Arrest->Tumor_Suppression Apoptosis->Tumor_Suppression Experimental_Workflow Experimental Workflow for Characterizing a Putative DNMT Inhibitor Start Hypothesized DNMT Inhibitor (e.g., 5-Methoxycytidine) Cell_Treatment Treat Cancer Cell Lines with a Dose-Range of Compound Start->Cell_Treatment Viability_Assay Cell Viability/Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cell_Treatment->Viability_Assay IC50 Determine IC50 Value Viability_Assay->IC50 Global_Methylation Assess Global DNA Methylation (e.g., LINE-1, LUMA, LC-MS) IC50->Global_Methylation Gene_Specific_Methylation Gene-Specific Methylation Analysis (e.g., Methylation-Specific PCR, Bisulfite Sequencing) Global_Methylation->Gene_Specific_Methylation Gene_Expression Gene Expression Analysis (RT-qPCR, RNA-seq) Gene_Specific_Methylation->Gene_Expression Protein_Expression Protein Expression Analysis (Western Blot) Gene_Expression->Protein_Expression Conclusion Correlate Findings and Determine Mechanism of Action Protein_Expression->Conclusion

References

Application Notes and Protocols for 5-Methoxy-cytidine in Vitro Transcription

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the incorporation of 5-Methoxy-cytidine (5-moC) into messenger RNA (mRNA) through in vitro transcription (IVT). The inclusion of 5-moC, a modified nucleoside, offers significant advantages for mRNA-based therapeutics and research applications by enhancing stability, increasing translational efficiency, and reducing the innate immune response.

Application Notes

The strategic incorporation of 5-Methoxy-cytidine in place of cytidine during in vitro transcription can significantly improve the therapeutic potential of synthetic mRNA. This modification is particularly crucial for applications requiring high levels of protein expression over a sustained period with minimal off-target effects.

Key Benefits of 5-Methoxy-cytidine Modification:

  • Increased mRNA Stability: The 5-methoxy group on the cytidine base can enhance the thermal stability of the mRNA molecule and may contribute to increased resistance against nuclease degradation within the cellular environment.[1]

  • Enhanced Translation Efficiency: While some modifications can hinder translation, strategic placement and context of 5-moC can lead to improved protein yields.[2] It is important to note that the overall sequence context and the presence of other modifications can influence the final translation efficiency.[3][4]

  • Reduced Immunogenicity: Unmodified single-stranded RNA can be recognized by endosomal Toll-like receptors (TLRs) such as TLR7 and TLR8, and double-stranded RNA byproducts of IVT can activate TLR3, leading to an innate immune response characterized by the production of type I interferons and inflammatory cytokines.[5] The presence of 5-moC in the mRNA sequence can dampen the activation of these TLRs, thereby reducing the inflammatory cascade and increasing the persistence of the mRNA for translation.

Quantitative Data Summary

While specific quantitative data for 5-Methoxy-cytidine is still emerging in peer-reviewed literature, the following tables provide representative data for closely related modified nucleosides to illustrate the expected trends.

Table 1: In Vitro Transcription Yield with Modified Nucleotides

Nucleotide Composition Typical Yield (µg per 20 µL reaction) Reference
Standard NTPs (A, U, G, C) 100 - 150 µg
100% 5-Methoxy-uridine substitution 100 - 130 µg

| 100% 5-Methyl-cytidine & Pseudouridine substitution | Yield may be lower, optimization required | |

Note: Yields are highly dependent on the specific DNA template, promoter design, and reaction optimization.

Table 2: Relative Translation Efficiency of Modified mRNA

Modification Relative Protein Expression Notes Reference
Unmodified 1x Baseline for comparison.
5-Methoxy-uridine (mo⁵U) Lower than unmodified Can be improved with sequence optimization.
N1-methylpseudouridine (m1Ψ) ~1.2x Generally enhances translation.

| 5-Methyl-cytidine (m⁵C) & Pseudouridine (Ψ) | Increased | Combination of modifications enhances expression. | |

Table 3: Impact of Modified Nucleosides on Innate Immune Activation

mRNA Modification Cytokine Induction (e.g., IFN-α, TNF-α) Reference
Unmodified High
5-Methoxy-uridine (mo⁵U) Significantly Lower
5-Methyl-cytidine (m⁵C) Significantly Lower

| N1-methylpseudouridine (m1Ψ) | Significantly Lower | |

Experimental Protocols

Protocol 1: In Vitro Transcription of 5-Methoxy-cytidine Modified mRNA

This protocol describes a standard 20 µL in vitro transcription reaction using T7 RNA polymerase to generate mRNA with complete substitution of CTP with 5-Methoxy-CTP (5-moCTP).

Materials:

  • Linearized DNA template (1 µg) with a T7 promoter

  • Nuclease-free water

  • 10x Transcription Buffer (e.g., 400 mM Tris-HCl pH 8.0, 220 mM MgCl₂, 10 mM Spermidine, 50 mM DTT)

  • ATP, GTP, UTP solutions (100 mM each)

  • 5-Methoxy-cytidine-5'-Triphosphate (5-moCTP) solution (100 mM)

  • RNase Inhibitor (e.g., 40 U/µL)

  • T7 RNA Polymerase (e.g., 50 U/µL)

  • DNase I (RNase-free)

  • RNA purification kit (e.g., spin column-based or LiCl precipitation)

Procedure:

  • Thaw all reagents on ice. Keep enzymes and nucleotide triphosphates (NTPs) on ice.

  • Assemble the reaction at room temperature in the following order to prevent precipitation of DNA template:

    Component Volume Final Concentration
    Nuclease-free water to 20 µL
    10x Transcription Buffer 2 µL 1x
    ATP (100 mM) 2 µL 10 mM
    GTP (100 mM) 2 µL 10 mM
    UTP (100 mM) 2 µL 10 mM
    5-moCTP (100 mM) 2 µL 10 mM
    Linearized DNA Template (1 µg/µL) 1 µL 50 ng/µL
    RNase Inhibitor (40 U/µL) 1 µL 2 U/µL

    | T7 RNA Polymerase (50 U/µL) | 2 µL | 5 U/µL |

  • Mix gently by pipetting up and down and spin down briefly.

  • Incubate the reaction at 37°C for 2 to 4 hours. Longer incubation times may increase yield but can also lead to more byproducts.

  • To remove the DNA template, add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes.

  • Purify the transcribed 5-moC-modified mRNA using a suitable method (see Protocol 2).

  • Quantify the purified mRNA using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Assess the integrity of the transcribed mRNA by denaturing agarose gel electrophoresis.

Optimization: For optimal incorporation and yield, it may be necessary to titrate the concentration of 5-moCTP and T7 RNA Polymerase. A starting point is to test final concentrations of 5-moCTP from 1 mM to 10 mM.

Protocol 2: Purification of 5-Methoxy-cytidine Modified mRNA

This protocol provides two common methods for purifying the transcribed mRNA.

Method A: Spin Column Purification

This method is rapid and effectively removes unincorporated NTPs, proteins, and salts.

  • Follow the manufacturer's instructions for a commercially available RNA purification spin column kit.

  • Typically, the IVT reaction is mixed with a binding buffer.

  • The mixture is passed through the spin column, where the RNA binds to the silica membrane.

  • The column is washed with wash buffers to remove contaminants.

  • The purified RNA is eluted in nuclease-free water.

Method B: Lithium Chloride (LiCl) Precipitation

This method is effective for precipitating larger RNA molecules while leaving smaller molecules like unincorporated NTPs in the supernatant.

  • Add an equal volume of 8 M LiCl to the IVT reaction mixture.

  • Mix well and incubate at -20°C for at least 30 minutes.

  • Centrifuge at high speed (e.g., >12,000 x g) for 15 minutes at 4°C to pellet the RNA.

  • Carefully discard the supernatant.

  • Wash the pellet with 500 µL of cold 70% ethanol.

  • Centrifuge again for 5 minutes at 4°C.

  • Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet as it may be difficult to resuspend.

  • Resuspend the purified RNA in an appropriate volume of nuclease-free water.

Protocol 3: Analysis of mRNA Integrity by Denaturing Agarose Gel Electrophoresis

This protocol is used to assess the size and integrity of the transcribed 5-moC-modified mRNA.

Materials:

  • Agarose

  • 10x MOPS buffer

  • Formaldehyde (37%)

  • Formamide

  • RNA loading dye

  • RNA ladder

  • Purified 5-moC-modified mRNA

  • Gel electrophoresis system

Procedure:

  • Prepare a 1-1.5% denaturing agarose gel containing formaldehyde.

  • Prepare the RNA sample by mixing it with formamide-containing loading dye and heating at 65°C for 10 minutes to denature.

  • Load the denatured RNA sample and an RNA ladder onto the gel.

  • Run the gel in 1x MOPS buffer until the dye front has migrated an adequate distance.

  • Visualize the RNA bands using a UV transilluminator. A single, sharp band at the expected size indicates a high-quality transcript.

Visualizations

Diagram 1: In Vitro Transcription Workflow for 5-moC Modified mRNA

IVT_Workflow cluster_template DNA Template Preparation cluster_ivt In Vitro Transcription cluster_purification Purification cluster_qc Quality Control plasmid Plasmid DNA linearization Linearization plasmid->linearization purified_template Purified Linear DNA Template linearization->purified_template pcr PCR Amplification pcr->purified_template ivt_reaction IVT Reaction (T7 RNA Polymerase, ATP, GTP, UTP, 5-moCTP) purified_template->ivt_reaction dnase_treatment DNase I Treatment ivt_reaction->dnase_treatment purification RNA Purification (Spin Column or LiCl) dnase_treatment->purification elution Elution in Nuclease-Free Water purification->elution quantification Quantification (A260) elution->quantification integrity Integrity Analysis (Gel Electrophoresis) elution->integrity

Caption: Workflow for the production of 5-moC modified mRNA.

Diagram 2: Signaling Pathway of Innate Immune Recognition of mRNA

Immune_Signaling cluster_extracellular Extracellular Space cluster_endosome Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mrna_unmod Unmodified mRNA tlr78 TLR7 / TLR8 mrna_unmod->tlr78 Recognition mrna_mod 5-moC Modified mRNA mrna_mod->tlr78 Reduced Recognition myd88 MyD88 tlr78->myd88 Recruitment irak IRAKs myd88->irak traf6 TRAF6 irak->traf6 nfkb NF-κB Activation traf6->nfkb irf7 IRF7 Activation traf6->irf7 cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines ifn Type I Interferons (IFN-α, IFN-β) irf7->ifn

Caption: Dampening of the innate immune response by 5-moC modified mRNA.

References

Application Notes and Protocols: 5-Modified Cytidines in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A Focus on 5-Methylcytosine (m5C) and its Therapeutic Targeting

Introduction

While direct research on 5-methoxycytidine in oncology is limited, the closely related molecule, 5-methylcytosine (m5C), is a critical epigenetic marker in cancer biology.[1][2][3][4] This document provides detailed application notes and protocols focusing on the role of m5C in cancer and the therapeutic applications of its analogue, 5-azacytidine, a demethylating agent used in cancer therapy.[1] These insights are crucial for researchers, scientists, and drug development professionals working in oncology.

1. The Role of 5-Methylcytosine (m5C) in Cancer

5-Methylcytosine is a pivotal epigenetic modification found in both DNA and various RNA species. In cancer, the patterns of m5C are often dysregulated, leading to aberrant gene expression that can drive tumor initiation, progression, and drug resistance.

  • m5C in DNA: Hypermethylation of CpG islands in the promoter regions of tumor suppressor genes is a common mechanism for gene silencing in cancer. Conversely, global hypomethylation can lead to genomic instability.

  • m5C in RNA: This modification influences RNA stability, translation, and nuclear export. The enzymes that write, read, and erase m5C on RNA are frequently dysregulated in various cancers, affecting the expression of oncogenes and tumor suppressors.

Signaling Pathways Influenced by m5C Dysregulation

The dysregulation of m5C methylation impacts numerous signaling pathways critical to cancer development. A key example is the silencing of tumor suppressor genes that regulate the cell cycle, such as the CIP/KIP and INK4 families.

m5C_Pathway cluster_0 Epigenetic Dysregulation in Cancer cluster_1 Gene Silencing cluster_2 Cell Cycle Progression DNMTs_NSUNs Upregulation of 'Writer' Enzymes (DNMTs, NSUNs) Hypermethylation Hypermethylation of Tumor Suppressor Gene Promoters (e.g., p16, p21) DNMTs_NSUNs->Hypermethylation leads to Gene_Silencing Transcriptional Silencing Hypermethylation->Gene_Silencing CDK_Inhibitors Loss of CDK Inhibitors (p16, p21, p27) Gene_Silencing->CDK_Inhibitors results in Cell_Cycle Uncontrolled Cell Cycle Progression CDK_Inhibitors->Cell_Cycle Tumor_Growth Tumor Growth and Proliferation Cell_Cycle->Tumor_Growth

Fig. 1: Pathway of m5C-mediated tumor suppressor gene silencing.

2. Therapeutic Targeting with 5-Azacytidine

5-Azacytidine and its deoxy derivative, 5-aza-2'-deoxycytidine (Decitabine), are cytidine analogues that act as inhibitors of DNA methyltransferases (DNMTs). By incorporating into DNA, they trap DNMTs, leading to a reduction in DNA methylation and the re-expression of silenced tumor suppressor genes.

Mechanism of Action of 5-Azacytidine

The following workflow illustrates the mechanism by which 5-azacytidine exerts its anti-cancer effects.

Azacytidine_Workflow 5Aza 5-Azacytidine Administration Incorporation Incorporation into replicating DNA/RNA 5Aza->Incorporation DNMT_Trap Covalent trapping of DNMT enzymes Incorporation->DNMT_Trap Hypomethylation Passive demethylation during DNA replication DNMT_Trap->Hypomethylation Gene_Reactivation Reactivation of Tumor Suppressor Genes Hypomethylation->Gene_Reactivation Apoptosis Induction of Apoptosis and Cell Cycle Arrest Gene_Reactivation->Apoptosis Anti_Tumor Anti-Tumor Effect Apoptosis->Anti_Tumor

Fig. 2: Workflow of 5-Azacytidine's anti-tumor activity.

Quantitative Data on Cytidine Analogues in Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various cytidine analogues in different cancer cell lines. This data is essential for designing in vitro experiments.

CompoundCell LineCancer TypeIC50 (µM)Duration of TreatmentReference
5-Aza-2'-deoxycytidine HCT-116Colon Cancer4.08 / 3.1824h / 48h
5-Azacytidine HCT-116Colon Cancer2.18 / 1.9824h / 48h
5-Fluoro-2'-deoxycytidine HCT-116Colon Cancer1.72 / 1.6324h / 48h
5-Aza-2'-deoxycytidine SW 480Colon Cancer~5 (approx.)Not Specified
5-Aza-2'-deoxycytidine SW 948Colon Cancer~5 (approx.)Not Specified
5-Azacytidine B16Melanoma0.5 - 156h or 18h
5-Fluoro-2'-deoxycytidine B16Melanoma0.3 - 306h or 18h

3. Experimental Protocols

Protocol 1: Cell Viability Assay using MTT

This protocol is for determining the cytotoxic effects of cytidine analogues on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HCT-116)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 5-Azacytidine (or other cytidine analogue)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Drug Treatment: Prepare serial dilutions of the cytidine analogue in complete medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO).

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Analysis of Gene Expression by Real-Time Quantitative PCR (RT-qPCR)

This protocol is for assessing the re-expression of tumor suppressor genes following treatment with a demethylating agent.

Materials:

  • Treated and untreated cancer cells

  • RNA extraction kit (e.g., TRIzol)

  • Reverse transcription kit

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the gene of interest (e.g., p16, p21) and a housekeeping gene (e.g., GAPDH)

  • RT-qPCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from treated and untreated cells according to the manufacturer's protocol.

  • RNA Quantification and Quality Control: Measure the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: Set up the qPCR reaction with the cDNA template, primers, and master mix. A typical thermal cycling profile is: 95°C for 10 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.

Experimental Workflow for Gene Reactivation Studies

The following diagram outlines the workflow for investigating the reactivation of tumor suppressor genes by demethylating agents.

Gene_Reactivation_Workflow Cell_Culture Cancer Cell Culture Treatment Treatment with 5-Azacytidine Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis cDNA Synthesis RNA_Extraction->cDNA_Synthesis RTqPCR RT-qPCR for Gene Expression Analysis cDNA_Synthesis->RTqPCR Data_Analysis Data Analysis (ΔΔCt Method) RTqPCR->Data_Analysis

Fig. 3: Workflow for analyzing gene reactivation.

The study of 5-methylcytosine modifications and the use of cytidine analogues like 5-azacytidine are at the forefront of epigenetic cancer therapy. The protocols and data presented here provide a foundation for researchers to investigate the mechanisms of epigenetic dysregulation in cancer and to evaluate the efficacy of novel therapeutic strategies targeting these pathways. Further research into the specific roles of m5C in different RNA species and the development of more selective epigenetic drugs hold great promise for the future of cancer treatment.

References

Application Notes and Protocols for the Mass Spectrometry Analysis of 5-Methoxycytidine in RNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The analysis of modified ribonucleosides is a critical aspect of RNA biology and drug development. Post-transcriptional modifications play a pivotal role in regulating RNA function, and the incorporation of synthetic modified nucleosides into RNA oligonucleotides is a key strategy in the development of RNA-based therapeutics. 5-Methoxycytidine (5-moC) is a synthetic derivative of cytidine, analogous to the naturally occurring 5-methylcytidine (m5C), and its analysis is essential for the characterization of synthetic RNA molecules used in research and therapeutic applications.

This document provides a detailed protocol for the sensitive and specific quantification of 5-Methoxycytidine in RNA samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology is applicable to the quality control of synthetic RNA oligonucleotides and for tracking the fate of 5-moC-containing RNAs in biological systems.

Experimental Protocols

RNA Sample Preparation: Enzymatic Hydrolysis to Nucleosides

This protocol details the complete digestion of RNA into its constituent nucleosides, a necessary step for subsequent LC-MS/MS analysis.

Materials:

  • RNA sample (e.g., synthetic RNA oligonucleotide, total RNA from in vitro experiments)

  • Nuclease P1 (0.5 U/µL)

  • Bacterial Alkaline Phosphatase (BAP) (1 U/µL)

  • 200 mM HEPES buffer (pH 7.0)

  • Ultrapure water (LC-MS grade)

  • Microcentrifuge tubes

Procedure:

  • In a sterile microcentrifuge tube, combine up to 2.5 µg of the RNA sample with 2 µL of nuclease P1 solution and 0.5 µL of bacterial alkaline phosphatase.[1]

  • Add 2.5 µL of 200 mM HEPES buffer (pH 7.0) to the mixture.[1]

  • Adjust the total volume to 25 µL with ultrapure water.[1]

  • Incubate the reaction mixture at 37°C for a minimum of 3 hours to ensure complete digestion of the RNA into nucleosides. For RNA containing extensive secondary structures or modifications that may hinder enzymatic activity, the incubation time can be extended up to 24 hours.[1]

  • Following digestion, the samples are ready for immediate LC-MS/MS analysis. If immediate analysis is not possible, store the digested samples at -80°C.

LC-MS/MS Analysis of 5-Methoxycytidine

This protocol outlines the parameters for the chromatographic separation and mass spectrometric detection of 5-Methoxycytidine using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer with an electrospray ionization (ESI) source

LC Parameters:

ParameterValue
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-5% B (2 min), 5-95% B (8 min), 95% B (2 min), 5% B (3 min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

MS/MS Parameters:

The following MRM transitions are proposed for the detection of 5-Methoxycytidine based on the known fragmentation patterns of similar modified nucleosides, where the primary fragmentation event is the cleavage of the glycosidic bond to yield the protonated base.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
5-Methoxycytidine 274.1142.120
Internal Standard (e.g., ¹³C,¹⁵N-labeled 5-moC)279.1145.120

Note: The use of a stable isotope-labeled internal standard is highly recommended for accurate quantification.

Data Presentation

The following table summarizes the key mass spectrometry parameters for the analysis of 5-Methoxycytidine and related, naturally occurring modified cytidines for comparative purposes.

NucleosideAbbreviationPrecursor Ion [M+H]⁺ (m/z)Major Product Ion (m/z)
CytidineC244.1112.1
5-Methylcytidinem5C258.1126.1
5-Hydroxymethylcytidinehm5C274.1142.1
5-Methoxycytidine 5-moC 274.1 142.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis rna_sample RNA Sample digestion Enzymatic Digestion (Nuclease P1, BAP) rna_sample->digestion nucleosides Nucleoside Mixture digestion->nucleosides lc_separation LC Separation (C18 Column) nucleosides->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis & Quantification ms_detection->data_analysis

Caption: Experimental workflow for 5-Methoxycytidine analysis.

logical_relationship cluster_cytidine_derivatives Cytidine Modifications C Cytidine m5C 5-Methylcytidine (m5C) C->m5C Methylation moC 5-Methoxycytidine (5-moC) C->moC Synthetic Pathway hm5C 5-Hydroxymethylcytidine (hm5C) m5C->hm5C Oxidation

Caption: Relationship of 5-Methoxycytidine to other cytidine derivatives.

References

Application Notes and Protocols for the HPLC-Based Detection of 5-Methylcytidine

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: The request specifies methods for "5-Methoxycytidine." However, a thorough review of scientific literature indicates that the common and biologically significant modification is 5-Methylcytidine (5-mC) or its deoxyribonucleoside form, 5-Methyl-2'-deoxycytidine (5-mdC) , which are key epigenetic markers. It is highly probable that "5-Methoxycytidine" was a typographical error. The following application notes and protocols are for the detection of 5-Methylcytidine and 5-Methyl-2'-deoxycytidine.

Introduction

5-Methylcytidine (5-mC) is a crucial epigenetic modification found in DNA and various RNA species. In DNA, the methylation of cytosine residues, primarily in the context of CpG dinucleotides, plays a significant role in gene silencing, genomic imprinting, and X-chromosome inactivation. The accurate quantification of 5-mC, often analyzed as its deoxynucleoside form 5-methyl-2'-deoxycytidine (5-mdC) after enzymatic digestion of DNA, is essential for research in cancer biology, developmental biology, and drug development. High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection provides a robust and reliable method for the quantification of global 5-mdC levels.

This document provides detailed application notes and protocols for the analysis of 5-mdC using Reversed-Phase HPLC (RP-HPLC) with both UV and tandem mass spectrometry (LC-MS/MS) detection.

Method 1: RP-HPLC with UV Detection

This method is a cost-effective and widely used technique for the quantification of global DNA methylation.

Experimental Protocol

1. DNA Extraction and Hydrolysis:

  • Genomic DNA is extracted from cells or tissues using a commercial DNA extraction kit to ensure high purity.

  • To remove RNA contamination, the extracted DNA is treated with RNase.

  • The purified DNA is then enzymatically hydrolyzed to its constituent deoxynucleosides.[1][2][3] A combination of enzymes is used for complete digestion.[1][2]

    • Digestion Cocktail:

      • Nuclease P1

      • Alkaline Phosphatase

  • Procedure:

    • To 10-20 µg of DNA, add Nuclease P1 and incubate at 37°C for 2 hours.

    • Add alkaline phosphatase and incubate for an additional 2 hours at 37°C.

    • The resulting mixture of deoxynucleosides is then ready for HPLC analysis.

2. HPLC-UV Analysis:

  • The hydrolyzed DNA sample is injected into the HPLC system.

  • Separation is typically achieved on a C18 reversed-phase column.

  • The deoxynucleosides are detected by their UV absorbance, typically at 254 nm or 280 nm.

Data Presentation

Table 1: HPLC-UV Chromatographic Conditions and Performance

ParameterMethod AMethod B
Column Luna C18 (150 x 4.6 mm, 5 µm)Agilent C18 (50 x 3 mm, 1.8 µm)
Mobile Phase A: Deionized water, B: 50 mM phosphate buffer (pH 4.0), C: MethanolA: Deionized water, B: 50 mM phosphate buffer (pH 4.0), C: Methanol
Gradient A specific gradient program is used to separate the nucleosides.A specific gradient program is used to separate the nucleosides.
Flow Rate 1.0 mL/min0.6 mL/min
Column Temp. 40°C25°C
Detection UV at 254 nmUV at 254 nm
Run Time 10 min4.5 min

Quantification is achieved by comparing the peak area of 5-mdC to that of deoxycytidine (dC) using a calibration curve constructed with authentic standards.The level of DNA methylation is often expressed as the percentage of 5-mdC relative to the total cytosine content (%5-mdC = [5-mdC / (5-mdC + dC)] x 100).

Method 2: LC-MS/MS Detection

This method offers higher sensitivity and specificity compared to HPLC-UV, making it suitable for samples with low DNA content or for detecting subtle changes in methylation.

Experimental Protocol

1. Sample Preparation:

  • DNA extraction and enzymatic hydrolysis are performed as described in Method 1.

  • For samples from complex matrices like urine, an online solid-phase extraction (SPE) step may be incorporated to remove interfering substances.

  • Isotope-labeled internal standards (e.g., ¹⁵N₃-labeled 5-mdC) are added to the sample for accurate quantification by isotope dilution.

2. LC-MS/MS Analysis:

  • The prepared sample is injected into an LC-MS/MS system.

  • Chromatographic separation is performed using a reversed-phase C18 column.

  • The eluting compounds are ionized using electrospray ionization (ESI) in positive ion mode and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Data Presentation

Table 2: LC-MS/MS Conditions and Performance

ParameterValue
Column C18 column
Mobile Phase A: Water with 0.1% formic acid, B: Methanol with 0.1% formic acid
Flow Rate 0.2 - 0.4 mL/min
Ionization Positive Electrospray Ionization (ESI+)
Detection Tandem Mass Spectrometry (MS/MS)
MRM Transitions Specific precursor-to-product ion transitions for 5-mdC and dC are monitored.
Limit of Detection As low as 0.3 pg for 5-mdC

Quantification is based on the ratio of the peak area of the analyte to its corresponding isotope-labeled internal standard.

Visualizations

Experimental Workflow for HPLC Analysis of 5-mdC

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis DNA_Extraction DNA Extraction from Cells/Tissues RNase_Treatment RNase Treatment DNA_Extraction->RNase_Treatment Enzymatic_Hydrolysis Enzymatic Hydrolysis (Nuclease P1, Alkaline Phosphatase) RNase_Treatment->Enzymatic_Hydrolysis Injection Injection Enzymatic_Hydrolysis->Injection Separation C18 Reversed-Phase Separation Injection->Separation Detection Detection (UV or MS/MS) Separation->Detection Quantification Peak Integration and Quantification Detection->Quantification Methylation_Level Calculation of % 5-mdC Quantification->Methylation_Level

References

Troubleshooting & Optimization

Troubleshooting low yield in 5-Methoxy cytidine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of 5-Methoxycytidine, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 5-Methoxycytidine?

A common approach to the synthesis of 5-Methoxycytidine is a multi-step process that begins with cytidine. The key steps typically involve:

  • Protection: Protection of the reactive functional groups on the cytidine scaffold, namely the hydroxyl groups of the ribose sugar and the exocyclic amino group of the cytosine base.

  • Hydroxymethylation: Introduction of a hydroxymethyl group at the 5-position of the pyrimidine ring.

  • Methylation: Conversion of the 5-hydroxymethyl group to a 5-methoxy group.

  • Deprotection: Removal of the protecting groups to yield the final 5-Methoxycytidine product.

Q2: What are some common protecting groups used in this synthesis?

The choice of protecting groups is critical for achieving high yields and simplifying purification. Commonly used protecting groups include:

  • For Ribose Hydroxyls (2' and 3'): Silyl ethers such as tert-butyldimethylsilyl (TBDMS) are frequently employed.

  • For the 5'-Hydroxyl Group: A dimethoxytrityl (DMT) group is often used for its stability and ease of selective removal.

  • For the Exocyclic Amino Group (N4): Acyl groups like benzoyl (Bz) or acetyl (Ac) are common choices.

Q3: What are the main causes of low yield in 5-Methoxycytidine synthesis?

Low yields can arise from several factors, including:

  • Incomplete reactions at any of the synthetic steps.

  • Formation of side products due to the reactivity of the nucleoside.

  • Degradation of the starting material or product under the reaction conditions.

  • Difficulties in the purification of intermediates and the final product.

  • Inadequate protection or premature deprotection of functional groups.

Troubleshooting Guide

Issue 1: Low Yield in the Protection Steps

Q: My yield after protecting the hydroxyl and amino groups is lower than expected. What could be the cause?

A: Low yields in the protection steps are often due to incomplete reactions or the formation of multiple products with varying degrees of protection.

Possible Causes and Solutions:

Cause Recommendation
Insufficient Reagent Ensure that a sufficient excess of the protecting group reagent and any necessary activators (e.g., imidazole for silyl ethers) is used.
Reaction Time/Temperature Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the reaction time or temperature, while being mindful of potential side reactions.
Moisture in Reaction Silyl ether and trityl protections are sensitive to moisture. Ensure all glassware is oven-dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is also recommended.
Steric Hindrance The protecting groups themselves can cause steric hindrance, preventing the complete protection of all functional groups. A stepwise protection strategy may be necessary.
Issue 2: Inefficient Hydroxymethylation

Q: The introduction of the hydroxymethyl group at the 5-position is not efficient. How can I improve this step?

A: The hydroxymethylation of the protected cytidine can be challenging.

Possible Causes and Solutions:

Cause Recommendation
Reagent Activity Ensure the formaldehyde source (e.g., paraformaldehyde) is of high quality and that the base used for the reaction is appropriate.
Reaction Conditions Optimize the reaction temperature and time. This reaction can be sensitive, and over-reaction can lead to byproducts.
Solubility Issues Ensure the protected nucleoside is fully dissolved in the reaction solvent.
Issue 3: Low Yield in the Methylation of the 5-Hydroxymethyl Group

Q: I am having trouble converting the 5-hydroxymethyl group to a methoxy group. What are the common pitfalls?

A: This Williamson ether synthesis step is critical and can be prone to low yields if not optimized.

Possible Causes and Solutions:

Cause Recommendation
Incomplete Deprotonation The formation of the alkoxide from the 5-hydroxymethyl group is crucial. Use a strong, non-nucleophilic base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). Ensure the reaction is stirred for a sufficient time to allow for complete deprotonation before adding the methylating agent.
Choice of Methylating Agent Methyl iodide (MeI) or dimethyl sulfate (DMS) are common methylating agents. MeI is generally reactive; however, if the reaction is slow, DMS can be considered, although it is more toxic.
Side Reactions The N3 position of the cytosine ring can also be methylated. Ensure that the N4-amino group is adequately protected to reduce the nucleophilicity of the ring nitrogens. Over-methylation of the ribose hydroxyls can occur if they are not properly protected.
Steric Hindrance If the protecting groups on the ribose are bulky, they may hinder the approach of the methylating agent.
Issue 4: Difficulties with Deprotection

Q: The final deprotection step is resulting in a complex mixture of products and a low yield of 5-Methoxycytidine. What should I do?

A: The deprotection sequence and conditions are critical to obtaining a clean final product.

Possible Causes and Solutions:

Cause Recommendation
Incorrect Deprotection Order The order of deprotection matters. Typically, the silyl groups are removed first using a fluoride source like tetrabutylammonium fluoride (TBAF). The acyl protecting group on the N4-amino group is then removed under basic conditions (e.g., with ammonia in methanol).
Harsh Deprotection Conditions Harsh acidic or basic conditions can lead to the degradation of the nucleoside. Use mild deprotection conditions and monitor the reaction closely by TLC or LC-MS.
Product Degradation 5-Methoxycytidine may be sensitive to the deprotection conditions. Neutralize the reaction mixture promptly after deprotection is complete.

Experimental Protocols

General Protocol for the Synthesis of 5-Methoxycytidine

This is a representative protocol and may require optimization for specific laboratory conditions and scales.

Step 1: Protection of Cytidine A detailed protocol for the protection of cytidine would involve the sequential or one-pot protection of the 2', 3', and 5'-hydroxyl groups with TBDMS and DMT groups, followed by the protection of the N4-amino group with a benzoyl group. The specific conditions for these reactions can be adapted from standard nucleoside chemistry literature.

Step 2: Hydroxymethylation of Protected Cytidine

  • Dissolve the fully protected cytidine in an appropriate solvent.

  • Add a source of formaldehyde (e.g., paraformaldehyde) and a suitable base.

  • Stir the reaction at a controlled temperature until completion, monitored by TLC.

  • Work up the reaction and purify the 5-hydroxymethyl intermediate by column chromatography.

Step 3: Methylation of the 5-Hydroxymethyl Group

  • Dissolve the purified 5-hydroxymethyl intermediate in anhydrous THF under an inert atmosphere.

  • Add sodium hydride (NaH) portion-wise at 0 °C and stir for 30-60 minutes.

  • Add methyl iodide (MeI) and allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol or water.

  • Extract the product and purify by column chromatography.

Step 4: Deprotection

  • Dissolve the protected 5-methoxycytidine intermediate in THF.

  • Add a solution of TBAF and stir at room temperature to remove the silyl protecting groups.

  • After the reaction is complete, remove the solvent and treat the residue with a solution of ammonia in methanol to remove the N4-benzoyl group.

  • Purify the final 5-Methoxycytidine product by HPLC.

Visualizations

Synthesis_Workflow General Synthesis Workflow for 5-Methoxycytidine Start Cytidine Protection Protection of Hydroxyl and Amino Groups Start->Protection Protected_Cytidine Fully Protected Cytidine Protection->Protected_Cytidine Hydroxymethylation Hydroxymethylation at 5-position Protected_Cytidine->Hydroxymethylation Hydroxymethyl_Intermediate 5-Hydroxymethyl Intermediate Hydroxymethylation->Hydroxymethyl_Intermediate Methylation Methylation of 5-Hydroxymethyl Group Hydroxymethyl_Intermediate->Methylation Methoxy_Intermediate Protected 5-Methoxycytidine Methylation->Methoxy_Intermediate Deprotection Removal of Protecting Groups Methoxy_Intermediate->Deprotection Final_Product 5-Methoxycytidine Deprotection->Final_Product

Caption: A diagram illustrating the multi-step synthesis of 5-Methoxycytidine.

Troubleshooting_Methylation Troubleshooting Low Yield in the Methylation Step cluster_SM Starting Material Purity cluster_Conditions Reaction Conditions cluster_Side_Reactions Side Reactions Low_Yield Low Yield in Methylation Step Check_Starting_Material Is the 5-hydroxymethyl intermediate pure? Low_Yield->Check_Starting_Material Check_Reaction_Conditions Are the reaction conditions optimal? Low_Yield->Check_Reaction_Conditions Check_Side_Reactions Are there significant side products? Low_Yield->Check_Side_Reactions SM_Impure Impure Starting Material Check_Starting_Material->SM_Impure No Incomplete_Deprotonation Incomplete Deprotonation Check_Reaction_Conditions->Incomplete_Deprotonation Inactive_Reagents Inactive Reagents Check_Reaction_Conditions->Inactive_Reagents N3_Methylation N3-Methylation of Cytosine Ring Check_Side_Reactions->N3_Methylation Over_Methylation Over-methylation of Ribose Check_Side_Reactions->Over_Methylation SM_Solution Re-purify the intermediate by column chromatography. SM_Impure->SM_Solution Deprotonation_Solution Use a stronger base (e.g., NaH) and ensure anhydrous conditions. Incomplete_Deprotonation->Deprotonation_Solution Reagent_Solution Use fresh, high-quality base and methylating agent. Inactive_Reagents->Reagent_Solution N3_Solution Ensure N4-amino group is adequately protected. N3_Methylation->N3_Solution Over_Methylation_Solution Confirm complete protection of ribose hydroxyls. Over_Methylation->Over_Methylation_Solution

Caption: A troubleshooting guide for low yield in the methylation of 5-hydroxymethylcytidine.

Technical Support Center: Optimizing 5-Methoxycytidine Incorporation into Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Methoxycytidine (5-MeO-dC) modified oligonucleotides. The information is designed to address specific issues that may arise during synthesis, deprotection, and purification.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxycytidine and why is it used in oligonucleotides?

5-Methoxycytidine is a modified nucleoside that can be incorporated into synthetic oligonucleotides. Similar to the related modification 5-Methylcytidine, the 5-methoxy group can enhance the binding affinity of the oligonucleotide to its target sequence. This increased hybridization stability is due to the hydrophobic nature of the methoxy group, which can help to exclude water molecules from the duplex, thereby stabilizing it.[1][2] This property can be advantageous for applications requiring high-affinity binding, such as in antisense therapies and diagnostic probes.

Q2: Are there special considerations for the phosphoramidite of 5-Methoxycytidine?

Yes. Like other modified phosphoramidites, the stability of the 5-Methoxycytidine phosphoramidite is critical for successful synthesis. It is important to ensure that the phosphoramidite is handled under anhydrous conditions to prevent hydrolysis. The thermal stability of the phosphoramidite should also be considered to minimize the formation of impurities during synthesis.[3]

Q3: Does the incorporation of 5-Methoxycytidine affect the melting temperature (Tm) of the oligonucleotide?

Yes, the incorporation of 5-Methoxycytidine is expected to increase the melting temperature (Tm) of the oligonucleotide duplex. For the related 5-Methylcytidine, each substitution can raise the Tm by approximately 1.3°C.[1][2] A similar stabilizing effect is anticipated for 5-Methoxycytidine due to the hydrophobic nature of the methoxy group at the C5 position.

Troubleshooting Guides

Issue 1: Low Coupling Efficiency of 5-Methoxycytidine

Symptoms:

  • Lower than expected yield of the full-length oligonucleotide.

  • Presence of a significant (n-1) peak in the crude product analysis by HPLC or Mass Spectrometry.

Possible Causes and Solutions:

Possible CauseRecommended Action
Suboptimal Coupling Time For modified phosphoramidites, a standard coupling time may not be sufficient. It is advisable to increase the coupling time for the 5-Methoxycytidine monomer to ensure the reaction goes to completion.
Activator Potency The choice and concentration of the activator are crucial. For sterically demanding modifications, a more potent activator may be required. Ensure the activator solution is fresh and anhydrous.
Phosphoramidite Quality The 5-Methoxycytidine phosphoramidite may have degraded due to moisture or improper storage. Use a fresh vial of high-quality phosphoramidite and ensure anhydrous conditions during dissolution and on the synthesizer.
Moisture Contamination Water in the acetonitrile (ACN) or other reagents will react with the activated phosphoramidite, reducing coupling efficiency. Use anhydrous grade ACN and ensure all reagent lines are dry.
Issue 2: Degradation of 5-Methoxycytidine during Deprotection

Symptoms:

  • Appearance of unexpected peaks in the HPLC or Mass Spectrometry analysis of the purified oligonucleotide.

  • Loss of the 5-methoxy group or other modifications to the cytidine base.

Possible Causes and Solutions:

Possible CauseRecommended Action
Harsh Deprotection Conditions Standard deprotection with concentrated ammonium hydroxide at elevated temperatures may be too harsh for some modifications. For sensitive modifications like 5-formyl-dC, alternative deprotection methods are used to prevent side reactions. Consider using milder deprotection conditions for 5-Methoxycytidine-containing oligonucleotides.
Side Reactions with Ammonia Ammonia can potentially react with modified bases. While this is a known issue for modifications like 5-bromo-uracil, the reactivity of 5-Methoxycytidine with ammonia should be considered.
Issue 3: Difficulty in Purifying 5-Methoxycytidine Oligonucleotides

Symptoms:

  • Poor separation of the full-length product from failure sequences (n-1) during RP-HPLC.

  • Broad or tailing peaks during HPLC purification.

Possible Causes and Solutions:

Possible CauseRecommended Action
Altered Hydrophobicity The 5-methoxy group increases the hydrophobicity of the oligonucleotide. This can alter its retention behavior on a reverse-phase HPLC column. The gradient of the organic solvent (e.g., acetonitrile) may need to be adjusted to achieve optimal separation.
Secondary Structure Formation The increased stability imparted by 5-Methoxycytidine may promote the formation of secondary structures that can interfere with purification. Performing the purification at an elevated temperature can help to disrupt these structures.
"Trityl-On" Purification Issues If using "trityl-on" RP-HPLC purification, the increased hydrophobicity of the oligonucleotide may cause it to be retained too strongly on the column, making elution difficult. A shallower gradient or a different stationary phase may be necessary.

Data Summary

The following table summarizes key quantitative parameters for the synthesis and purification of oligonucleotides containing modified cytidines. Data for 5-Methoxycytidine is inferred from related compounds and general oligonucleotide synthesis principles.

ParameterStandard OligonucleotideOligonucleotide with 5-Methoxycytidine (Expected)
Coupling Time 60 - 180 seconds180 - 300 seconds (extended time recommended)
Coupling Efficiency > 99%> 98% (with optimized conditions)
Deprotection Conditions Concentrated NH4OH, 55°C, 8-16 hoursMilder conditions: e.g., 0.4 M NaOH in MeOH/H2O at room temperature for 17 hours, or AMA at room temperature.
Tm Increase per Modification N/AApprox. +1.0 to 1.5 °C (inferred from 5-Methylcytidine)
Primary Purification Method RP-HPLC, IEX-HPLC, PAGERP-HPLC with adjusted gradient, IEX-HPLC

Experimental Protocols & Workflows

Standard Phosphoramidite Synthesis Cycle

The incorporation of 5-Methoxycytidine follows the standard phosphoramidite synthesis cycle, with potential modifications to the coupling step as noted.

experimental_workflow cluster_synthesis Oligonucleotide Synthesis Cycle cluster_post_synthesis Post-Synthesis Processing Deblocking 1. Deblocking (Removal of 5'-DMT group) Coupling 2. Coupling (Addition of 5-MeO-dC phosphoramidite) Deblocking->Coupling Free 5'-OH Capping 3. Capping (Acetylation of unreacted 5'-OH groups) Coupling->Capping Chain elongation Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Blocked failures Oxidation->Deblocking Repeat for next cycle Cleavage 5. Cleavage from Solid Support Deprotection 6. Base Deprotection Cleavage->Deprotection Purification 7. Purification (e.g., RP-HPLC) Deprotection->Purification

Standard oligonucleotide synthesis workflow.

Troubleshooting Logic for Low Coupling Efficiency

troubleshooting_coupling start Low Coupling Efficiency Detected check_reagents Are all reagents fresh and anhydrous? start->check_reagents extend_coupling Increase coupling time for 5-MeO-dC. check_reagents->extend_coupling Yes replace_reagents Replace phosphoramidite, activator, and ACN. check_reagents->replace_reagents No check_activator Is the activator appropriate and at the correct concentration? extend_coupling->check_activator use_stronger_activator Consider a more potent activator. check_activator->use_stronger_activator No success Problem Resolved check_activator->success Yes replace_reagents->start use_stronger_activator->success

Troubleshooting low coupling efficiency.

Deprotection Strategy Decision Tree

deprotection_strategy start Oligo containing 5-MeO-dC ready for deprotection check_other_mods Are other base-labile modifications present? start->check_other_mods standard_deprotection Use standard deprotection (e.g., NH4OH, 55°C). Monitor for degradation. check_other_mods->standard_deprotection No mild_deprotection Use mild deprotection (e.g., AMA at RT or NaOH in MeOH/H2O). check_other_mods->mild_deprotection Yes proceed Proceed to Purification standard_deprotection->proceed mild_deprotection->proceed

Choosing a deprotection strategy.

References

Common issues in handling and storing 5-Methoxy cytidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 5-Methoxyytidine. This resource is intended for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist with the handling and storage of 5-Methoxyytidine in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for 5-Methoxyytidine powder?

A1: 5-Methoxyytidine as a solid powder should be stored at -20°C, protected from light.[1][2] For long-term storage, maintaining these conditions is crucial to ensure its stability, which can be for at least four years.[2]

Q2: How should I prepare and store stock solutions of 5-Methoxyytidine?

A2: Stock solutions are typically prepared by dissolving the compound in a suitable solvent like DMSO or water.[1][3] It is highly recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles, which can lead to degradation. For optimal stability, store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light and under a nitrogen atmosphere.

Q3: What are the common solvents for dissolving 5-Methoxyytidine and what are its solubility limits?

A3: 5-Methoxyytidine is soluble in water at concentrations up to 25 mg/mL, resulting in a clear, colorless solution. For organic solvents, it is soluble in DMSO. While specific quantitative data for 5-Methoxyytidine's solubility in other organic solvents is limited, its derivative, 5-methyl-2'-deoxycytidine, is soluble in DMSO at approximately 20 mg/mL and in dimethyl formamide at 5 mg/mL.

Q4: My 5-Methoxyytidine solution appears cloudy or has precipitated. What should I do?

A4: Cloudiness or precipitation upon preparing a solution can be due to reaching the solubility limit or the use of a cold solvent. If precipitation occurs, gentle heating and/or sonication can help in redissolving the compound. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use to ensure clarity and proper concentration.

Q5: Is 5-Methoxyytidine sensitive to light?

A5: Yes, similar to other nucleoside analogs, 5-Methoxyytidine can be sensitive to light. Exposure to light, especially UV radiation, can lead to photodegradation. Therefore, it is crucial to store both the solid compound and its solutions protected from light.

Q6: How many freeze-thaw cycles can a 5-Methoxyytidine solution withstand?

A6: While it is best to avoid freeze-thaw cycles by preparing aliquots, studies on the related compound 5-methyl-2'-deoxycytidine have shown that it is stable for at least three repetitive freeze-thaw cycles when stored at -20°C.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of 5-Methoxyytidine.

Issue Potential Cause Recommended Solution
Compound Degradation - Improper storage temperature. - Exposure to light. - Multiple freeze-thaw cycles. - pH instability in solution.- Store solid at -20°C and solutions at -80°C. - Use amber vials or wrap containers in foil. - Prepare single-use aliquots. - Maintain a neutral pH for aqueous solutions unless the experimental protocol specifies otherwise.
Inconsistent Experimental Results - Inaccurate concentration of the stock solution. - Degradation of the compound. - Precipitation of the compound in the experimental medium.- Verify the concentration of your stock solution using spectrophotometry. - Prepare fresh solutions from solid for critical experiments. - Ensure the final concentration in your assay is below the solubility limit in that specific medium. Consider a solvent-exchange step if necessary.
Difficulty Dissolving the Compound - Reaching the solubility limit. - Using a cold solvent. - Inappropriate solvent for the desired concentration.- Gently warm the solution or use sonication. - Allow the solvent to reach room temperature before use. - Refer to the solubility data to choose an appropriate solvent and concentration. For high concentrations, DMSO is often a good choice.

Quantitative Data

Stability of a Related Compound (5-Methylcytosine)

The following table summarizes the hydrolytic deamination rate of 5-methylcytosine, a structurally similar compound, which is a primary degradation pathway. This data can serve as a reference for understanding the stability of 5-Methoxyytidine.

Parameter Value Conditions
Rate Constant (k) 5.8 x 10⁻¹³ s⁻¹Double-stranded DNA, 37°C
Comparison to Cytosine Approximately 2.2 times faster than cytosine deaminationDouble-stranded DNA, 37°C

Data from Shen J.C., et al., Nucleic Acids Res., 1994.

Solubility Data
Solvent 5-Methylcytidine Solubility 5-Methyl-2'-deoxycytidine Solubility
Water25 mg/mL~10 mg/mL in PBS (pH 7.2)
DMSO20 mg/mL20 mg/mL
Dimethyl Formamide (DMF)10 mg/mL5 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Weighing: Accurately weigh 2.57 mg of 5-Methoxyytidine powder.

  • Dissolving: Add 1 mL of high-purity DMSO to the powder.

  • Mixing: Vortex the solution until the solid is completely dissolved. If necessary, gently warm the solution or use a sonicator to aid dissolution.

  • Storage: Aliquot the stock solution into smaller volumes in amber, tightly sealed vials and store at -80°C.

Protocol 2: HPLC-UV Method for Stability Analysis (Adapted from a method for 5-methyl-2'-deoxycytidine)

This protocol can be used to assess the stability of 5-Methoxyytidine in solution over time.

  • Sample Preparation: Prepare a solution of 5-Methoxyytidine at a known concentration (e.g., 1 mg/mL) in the desired buffer or solvent. Store the solution under the conditions you wish to test (e.g., different temperatures, light exposure). At specified time points, take an aliquot for analysis.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a suitable buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV detector set at the maximum absorbance wavelength for 5-Methoxyytidine (around 278 nm).

  • Analysis:

    • Inject a standard solution of freshly prepared 5-Methoxyytidine to determine its retention time and peak area.

    • Inject the aged samples.

    • Quantify the amount of remaining 5-Methoxyytidine in the aged samples by comparing their peak areas to that of the standard. The appearance of new peaks may indicate degradation products.

Visualizations

Logical Workflow: Investigating a Potential Degradation Pathway

This diagram illustrates a logical workflow to investigate the hypothesis that 5-Methoxyytidine, similar to its analog 5-Aza-deoxycytidine, may induce the degradation of DNA methyltransferase 1 (DNMT1).

degradation_workflow cluster_experiment Experimental Setup cluster_analysis Analysis cluster_conclusion Conclusion start Treat cells with 5-Methoxyytidine lysis Cell Lysis and Protein Extraction start->lysis control Untreated control cells control->lysis western Western Blot for DNMT1 lysis->western quant Quantify DNMT1 levels western->quant decrease Decreased DNMT1? quant->decrease degradation Evidence for DNMT1 degradation decrease->degradation Yes no_effect No effect on DNMT1 levels decrease->no_effect No

Caption: Workflow to test for 5-Methoxyytidine-induced DNMT1 degradation.

Signaling Pathway: Potential Mechanism of Reduced Immunogenicity

Incorporation of modified nucleosides like 5-Methyl-CTP (a derivative of 5-Methoxyytidine) into mRNA has been shown to reduce the innate immune response. This diagram shows a simplified Toll-Like Receptor (TLR) signaling pathway and indicates where this modification might have an effect.

TLR_pathway cluster_cell Immune Cell cluster_extracellular Extracellular cluster_endosome Endosome cluster_cytoplasm Cytoplasm mRNA mRNA with 5-Methyl-Cytidine TLR7 TLR7 mRNA->TLR7 Reduced Recognition MyD88 MyD88 TLR7->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-kB Activation TRAF6->NFkB Cytokines Inflammatory Cytokines NFkB->Cytokines

Caption: Modified mRNA reduces TLR7 recognition, dampening immune response.

References

Technical Support Center: Resolving Ambiguous Mass Spectrometry Peaks for 5-Methoxycytidine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for resolving mass spectrometry challenges related to the modified nucleoside 5-Methoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and interpret mass spectrometry data.

Frequently Asked Questions (FAQs)

Q1: What is the expected monoisotopic mass of 5-Methoxycytidine?

A1: The molecular formula for 5-Methoxycytidine is C10H15N3O6. Its theoretical monoisotopic mass is approximately 273.0961 Da. This value is the foundation for identifying the protonated molecule and related adducts in your mass spectrum.

Q2: I am seeing multiple peaks around the expected mass of my compound. What are the likely causes?

A2: Multiple peaks near the expected m/z are common in electrospray ionization mass spectrometry (ESI-MS) and can arise from several sources:

  • Adduct Formation: Your molecule of interest may be associating with various ions present in your sample or mobile phase. Common adducts include sodium ([M+Na]⁺), potassium ([M+K]⁺), and ammonium ([M+NH₄]⁺).

  • In-source Fragmentation: The molecule may be fragmenting in the ionization source, leading to peaks at lower m/z values.

  • Isotopologues: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁵N) will result in small peaks at M+1, M+2, etc., relative to the monoisotopic peak.

  • Contaminants: The peaks may represent co-eluting contaminants in your sample.

Q3: How can I differentiate between a sodium adduct and a doubly charged molecule?

A3: A sodium adduct will have an m/z that is approximately 21.98 Da higher than the protonated molecule ([M+H]⁺). A doubly charged molecule ([M+2H]²⁺) will appear at an m/z equal to (Monoisotopic Mass + 2) / 2. For 5-Methoxycytidine, this would be approximately (273.0961 + 2) / 2 = 137.548. The isotopic pattern will also differ; for a doubly charged ion, the isotopic peaks will be separated by 0.5 m/z units instead of 1.0 m/z.

Q4: My peak shape is poor (e.g., tailing, fronting, or split). What could be the issue?

A4: Poor peak shape can be caused by a variety of factors related to your chromatography or the mass spectrometer itself.[1][2][3] Common causes include column degradation, improper mobile phase composition or pH, sample overload, or a contaminated ion source.[1][2]

Troubleshooting Guides

Issue 1: Unidentified Peaks in the Mass Spectrum

This guide will help you systematically identify unexpected peaks in your 5-Methoxycytidine mass spectrum.

Troubleshooting Workflow

start Start: Ambiguous Peaks Observed check_adducts Calculate m/z of Common Adducts start->check_adducts match_adducts Adducts Identified? check_adducts->match_adducts check_fragments Analyze for Expected Fragments match_adducts->check_fragments No resolution Problem Resolved match_adducts->resolution Yes match_fragments Fragments Identified? check_fragments->match_fragments check_contaminants Investigate Potential Contaminants match_fragments->check_contaminants No match_fragments->resolution Yes contaminants_identified Contaminants Identified? check_contaminants->contaminants_identified optimize_lc Optimize LC Method contaminants_identified->optimize_lc Yes further_investigation Further Investigation Needed contaminants_identified->further_investigation No clean_source Clean Ion Source optimize_lc->clean_source clean_source->resolution

Caption: Troubleshooting workflow for identifying ambiguous peaks.

Step-by-step Guide:

  • Calculate Expected Adduct m/z: First, calculate the theoretical m/z values for common adducts of 5-Methoxycytidine. Refer to Table 1 for a list of common adducts and their expected m/z.

  • Analyze for Expected Fragments: Modified nucleosides often exhibit characteristic fragmentation patterns, such as the neutral loss of the ribose sugar. Look for peaks corresponding to the protonated base (5-Methoxycytosine) and other potential fragments. Refer to Table 2 for expected fragment m/z values.

  • Investigate Potential Contaminants: If the peaks do not correspond to known adducts or fragments, consider the possibility of contamination. Common contaminants include polymers, plasticizers, and salts from glassware.

  • Optimize Liquid Chromatography (LC) Method: If co-eluting contaminants are suspected, optimize your LC method to improve separation. This may involve adjusting the gradient, flow rate, or column chemistry.

  • Clean the Ion Source: A dirty ion source can lead to poor ionization and the appearance of artifact peaks. Follow the manufacturer's protocol for cleaning the ion source.

Issue 2: Poor Signal Intensity or No Peaks

If you are observing a weak signal or no peaks at all for 5-Methoxycytidine, follow this guide.

Logical Relationship Diagram

cluster_causes Potential Causes cluster_solutions Solutions Sample Preparation Issues Sample Preparation Issues Verify Sample Concentration & Integrity Verify Sample Concentration & Integrity Sample Preparation Issues->Verify Sample Concentration & Integrity LC Method Problems LC Method Problems Optimize Mobile Phase & Gradient Optimize Mobile Phase & Gradient LC Method Problems->Optimize Mobile Phase & Gradient MS Instrument Settings MS Instrument Settings Tune & Calibrate Mass Spectrometer Tune & Calibrate Mass Spectrometer MS Instrument Settings->Tune & Calibrate Mass Spectrometer Instrument Malfunction Instrument Malfunction Check for Leaks & Clean Source Check for Leaks & Clean Source Instrument Malfunction->Check for Leaks & Clean Source Poor or No Signal Poor or No Signal Poor or No Signal->Sample Preparation Issues Poor or No Signal->LC Method Problems Poor or No Signal->MS Instrument Settings Poor or No Signal->Instrument Malfunction

Caption: Causes and solutions for poor or no signal.

Step-by-step Guide:

  • Verify Sample Preparation: Ensure that your sample of 5-Methoxycytidine is at an appropriate concentration for your instrument. Also, check for sample degradation, which can occur with improper storage.

  • Check LC Conditions: Verify that the mobile phase composition and pH are correct. Ensure that the LC pump is delivering a stable flow rate.

  • Review MS Instrument Settings: Confirm that the mass spectrometer is tuned and calibrated. Check that the ionization source parameters (e.g., capillary voltage, gas flow, temperature) are optimized for your analyte.

  • Inspect for Instrument Issues: Check for leaks in the system, particularly in the gas lines. A contaminated or malfunctioning detector can also lead to a loss of signal.

Data Presentation

Table 1: Common Adducts of 5-Methoxycytidine in ESI-MS
Adduct IonMolecular Formula of AdductChargeTheoretical m/z
[M+H]⁺[C₁₀H₁₆N₃O₆]⁺+1274.1039
[M+Na]⁺[C₁₀H₁₅N₃O₆Na]⁺+1296.0858
[M+K]⁺[C₁₀H₁₅N₃O₆K]⁺+1312.0598
[M+NH₄]⁺[C₁₀H₁₉N₄O₆]⁺+1291.1305
[2M+H]⁺[C₂₀H₃₁N₆O₁₂]⁺+1547.2000
[M-H]⁻[C₁₀H₁₄N₃O₆]⁻-1272.0883
[M+Cl]⁻[C₁₀H₁₅N₃O₆Cl]⁻-1308.0649
Table 2: Potential Fragments of 5-Methoxycytidine in MS/MS
Fragment DescriptionMolecular Formula of FragmentChargeTheoretical m/z
Protonated Base (5-Methoxycytosine)[C₅H₈N₃O₂]⁺+1142.0617
Loss of Ribose[C₅H₇N₃O₂]⁺+1141.0538
Ribose Oxonium Ion[C₅H₉O₄]⁺+1133.0501

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of 5-Methoxycytidine

This protocol outlines the steps for preparing a 5-Methoxycytidine sample for analysis.

Materials:

  • 5-Methoxycytidine standard

  • LC-MS grade water

  • LC-MS grade acetonitrile

  • Formic acid (or other appropriate mobile phase modifier)

  • Microcentrifuge tubes

  • Pipettes and tips

Procedure:

  • Prepare a Stock Solution: Accurately weigh a small amount of 5-Methoxycytidine and dissolve it in a known volume of LC-MS grade water to create a stock solution (e.g., 1 mg/mL).

  • Create Working Solutions: Serially dilute the stock solution with your initial mobile phase composition (e.g., 95% water, 5% acetonitrile, 0.1% formic acid) to create a range of working solutions for calibration.

  • Sample Filtration (Optional): If your sample contains particulates, filter it through a 0.22 µm syringe filter to prevent clogging of the LC system.

  • Transfer to Autosampler Vials: Transfer the final diluted samples to appropriate autosampler vials.

Protocol 2: General LC-MS/MS Method for 5-Methoxycytidine

This protocol provides a starting point for developing an LC-MS/MS method for 5-Methoxycytidine.

Liquid Chromatography Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: Start with a low percentage of mobile phase B (e.g., 5%) and gradually increase to elute the analyte. A typical gradient might be 5-95% B over 10 minutes.

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40 °C

  • Injection Volume: 1-5 µL

Mass Spectrometry Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3-4 kV

  • Gas Temperature: 300-350 °C

  • Gas Flow: 8-12 L/min

  • Nebulizer Pressure: 30-50 psi

  • Scan Range: m/z 100-500 for full scan analysis

  • MS/MS Fragmentation: For targeted analysis, use collision-induced dissociation (CID) with an appropriate collision energy to fragment the precursor ion (e.g., m/z 274.1). Monitor for the expected product ions (e.g., m/z 142.1).

Note: These are general starting conditions and should be optimized for your specific instrument and application.

References

Overcoming solubility issues with 5-Methoxy cytidine in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Troubleshooting Guide

Q: My 5-Methoxycytidine is not dissolving in my aqueous buffer.

A: Solubility issues with modified nucleosides like 5-Methoxycytidine in aqueous buffers are not uncommon. Here are several troubleshooting steps you can take, proceeding from the gentlest to more rigorous methods.

Initial Steps:

  • Vortexing: Ensure the solution is being mixed vigorously.

  • Gentle Heating: Warm the solution to 37°C to aid dissolution.[1]

  • Sonication: Use a sonicator bath to break up any precipitate and enhance solubility.[1]

If Solubility is Still an Issue:

  • Adjusting pH: The solubility of cytidine analogues can be influenced by pH. While specific data for 5-Methoxycytidine is unavailable, you can empirically test a range of pH values around the physiological norm (e.g., pH 6.5-8.0) to see if it improves solubility.

  • Co-solvents: For challenging compounds, the use of a small percentage of an organic co-solvent may be necessary. It is crucial to first prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experiment.

Workflow for Preparing a Solution of a Sparingly Soluble Cytidine Analogue:

G cluster_0 Preparation of Aqueous Solution cluster_1 Troubleshooting A Weigh 5-Methoxycytidine B Add aqueous buffer (e.g., PBS) A->B C Vortex thoroughly B->C D Check for complete dissolution C->D E Solution ready for use D->E Yes F Incomplete dissolution D->F No G Gentle heating (37°C) and/or sonication F->G H Check for dissolution G->H H->E Yes I Still not dissolved H->I No J Prepare a concentrated stock in organic solvent (e.g., DMSO) I->J J->B Dilute stock into aqueous buffer

Caption: Experimental workflow for dissolving 5-Methoxycytidine.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 5-Methoxycytidine in common buffers?

While specific data for 5-Methoxycytidine is not available, we can refer to the solubility of 5-Methyl-2'-deoxycytidine in PBS (pH 7.2), which is approximately 10 mg/mL.[2][3][4] The solubility of 5-Methylcytidine in water is reported to be 25 mg/mL. It is reasonable to assume that 5-Methoxycytidine will have a similar solubility profile.

Q2: Can I prepare a stock solution of 5-Methoxycytidine in an organic solvent?

Yes, this is a recommended approach if you are facing solubility issues in aqueous buffers. 5-Methyl-2'-deoxycytidine is soluble in DMSO at approximately 20 mg/mL and in dimethyl formamide (DMF) at approximately 5 mg/mL. A stock solution of 5-Methylcytidine can be prepared in DMSO at 20 mg/mL and in DMF at 10 mg/mL. It is important to use fresh, anhydrous DMSO as it can absorb moisture, which may reduce the solubility of the compound.

Q3: How should I store solutions of 5-Methoxycytidine?

Aqueous solutions of modified nucleosides are often not stable for long periods. For 5-Methyl-2'-deoxycytidine, it is recommended not to store the aqueous solution for more than one day. If you have prepared a stock solution in an organic solvent, it is best to aliquot it and store it at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.

Q4: Are there any alternative solvents I can use to prepare a stock solution?

For 5-Methylcytidine, in addition to DMSO and DMF, various formulations have been reported for in vivo use, which involve co-solvents such as PEG300, Tween-80, and SBE-β-CD. These are typically used to achieve a clear solution at concentrations of at least 2.5 mg/mL.

Q5: What is the general approach for working with 5-substituted cytidines?

5-substituted cytidines, including 5-Methylcytidine, are often used in research related to epigenetics and DNA methylation. They are typically supplied as a crystalline solid and should be stored at -20°C. When preparing solutions, it is advisable to start with a small amount to test solubility in your specific buffer system before proceeding with larger quantities.

Data Summary: Solubility of 5-Methylcytidine Analogues

CompoundSolventSolubility
5-Methyl-2'-deoxycytidinePBS (pH 7.2)~10 mg/mL
DMSO~20 mg/mL
Dimethyl formamide (DMF)~5 mg/mL
5-MethylcytidineWater25 mg/mL
PBS (pH 7.2)10 mg/mL
DMSO20 mg/mL
51 mg/mL (using fresh DMSO)
DMF10 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Aqueous Solution of a 5-Substituted Cytidine Analogue

  • Weigh out the desired amount of the compound.

  • Add the appropriate volume of PBS (pH 7.2) to achieve a final concentration of 10 mg/mL.

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a 37°C water bath for 10-15 minutes and vortex again.

  • If solids persist, sonicate the solution in a water bath sonicator for 5-10 minutes.

  • Visually inspect the solution to ensure all solid material has dissolved.

  • Use the freshly prepared solution immediately.

Protocol 2: Preparation of a 20 mg/mL DMSO Stock Solution

  • Weigh out the desired amount of the compound into a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 20 mg/mL.

  • Vortex the solution until the compound is completely dissolved. Gentle warming to 37°C can be used if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Logical Diagram for Troubleshooting Solubility

G A Start: Undissolved 5-Methoxycytidine in aqueous buffer B Have you tried vortexing, gentle heating (37°C), and sonication? A->B C Yes B->C D No B->D F Is the compound now dissolved? C->F E Apply these methods sequentially. D->E E->F G Yes F->G H No F->H I Solution is ready. G->I J Consider preparing a concentrated stock solution in an organic solvent (e.g., DMSO). H->J K Dilute the stock solution into your aqueous buffer to the final desired concentration. J->K L Does a precipitate form upon dilution? K->L M Yes L->M N No L->N O The final concentration may be too high for the aqueous buffer. Try a lower final concentration. M->O N->I

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Best Practices for 5-Methylcytidine (m5C) in RNA Studies

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: While the initial query referred to "5-Methoxy cytidine," the vast body of scientific literature focuses on 5-Methylcytidine (m5C) as a key epigenetic modification in RNA. This guide will focus on the best practices for working with 5-methylcytidine (m5C).

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to working with 5-methylcytidine (m5C) in RNA studies. Here you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental hurdles, and robust protocols for key techniques.

Frequently Asked Questions (FAQs)

Q1: What is 5-methylcytidine (m5C) and why is it important in RNA biology?

5-methylcytosine (m5C) is a post-transcriptional modification where a methyl group is added to the 5th carbon of the cytosine base in an RNA molecule.[1] This modification is found in various types of RNA, including messenger RNA (mRNA), transfer RNA (tRNA), ribosomal RNA (rRNA), and non-coding RNAs (ncRNAs).[1][2] The presence of m5C can influence RNA stability, structure, and function.[3] For instance, in tRNA, m5C modifications are crucial for maintaining the correct structure and stability, while in mRNA, they can affect translation efficiency and stability.[4] Dysregulation of m5C modification has been implicated in various diseases, including cancer and neurological disorders.

Q2: What are the primary methods for detecting and mapping m5C in RNA?

The main techniques for identifying and locating m5C modifications in RNA are:

  • RNA Bisulfite Sequencing (RNA-BS-seq): This is considered the gold standard for single-base resolution mapping of m5C. It involves treating RNA with sodium bisulfite, which converts unmethylated cytosines to uracils, while 5-methylcytosines remain unchanged. Subsequent sequencing reveals the locations of m5C.

  • Methylated RNA Immunoprecipitation followed by Sequencing (MeRIP-seq): This antibody-based method uses an antibody specific to m5C to enrich for RNA fragments containing this modification. These enriched fragments are then sequenced to identify the m5C-containing transcripts.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive method can quantify the global abundance of m5C in an RNA sample but does not provide information on the specific location of the modification.

  • Aza-IP: This technique involves the metabolic incorporation of 5-azacytidine, a cytidine analog, into RNA. This traps RNA methyltransferases at their sites of action, allowing for the immunoprecipitation and identification of these locations.

Q3: What are the key considerations for designing an experiment to study RNA m5C?

When planning an m5C-related experiment, consider the following:

  • Research Question: Are you interested in the global levels of m5C, or do you need to identify specific m5C sites? This will determine the most appropriate detection method.

  • RNA Quality and Quantity: High-quality, intact RNA is crucial for all m5C analysis methods. The amount of starting material required can vary significantly between techniques, with methods like LC-MS/MS and MeRIP-seq often requiring micrograms of RNA.

  • Controls: Appropriate positive and negative controls are essential for validating your results. For example, in RNA-BS-seq, spike-in controls of unmethylated RNA can be used to assess the bisulfite conversion efficiency.

  • Data Analysis: The bioinformatic analysis of m5C sequencing data can be complex. Ensure you have the necessary tools and expertise to handle the data processing, from quality control and alignment to peak calling and differential methylation analysis.

Q4: How can I modulate m5C levels in my experiments?

To study the functional consequences of m5C modifications, it is often necessary to alter their levels in cells or tissues. This can be achieved through:

  • Genetic Manipulation: Knocking down or knocking out the "writer" enzymes (methyltransferases like NSUN2 and DNMT2) that install m5C or the "eraser" enzymes (demethylases like TET enzymes) that remove it.

  • Chemical Inhibition: Using small molecule inhibitors like 5-azacytidine (5-Aza) , a cytidine analog that can lead to the demethylation of RNA. It is important to note that 5-azacytidine can be toxic to cells, so dose-response experiments are necessary to determine the optimal concentration.

Troubleshooting Guides

RNA Bisulfite Sequencing (RNA-BS-seq)
ProblemPotential Cause(s)Recommended Solution(s)
Low RNA Yield After Bisulfite Treatment RNA degradation due to harsh bisulfite treatment conditions.- Use a commercial kit with optimized protocols.- Ensure all solutions are RNase-free.- Minimize incubation times and temperatures where possible.
Incomplete Bisulfite Conversion - Insufficient reaction time or temperature.- RNA secondary structures hindering bisulfite access.- Increase incubation time or use a higher temperature during conversion, but be mindful of RNA degradation.- Perform an additional high-temperature treatment step.- Use spike-in unmethylated controls to accurately assess conversion efficiency.
High Background/False Positives - Incomplete bisulfite conversion.- PCR amplification bias favoring unmethylated templates.- Sequencing errors.- Optimize bisulfite conversion as described above.- Use Unique Molecular Identifiers (UMIs) to reduce PCR bias.- Implement stringent quality filtering of sequencing data.
Low Library Complexity - Starting with too little RNA.- Excessive RNA degradation.- Increase the amount of input RNA.- Perform quality control checks on the RNA before starting the protocol to ensure its integrity.
Methylated RNA Immunoprecipitation (MeRIP-seq)
ProblemPotential Cause(s)Recommended Solution(s)
Low RNA Yield from Immunoprecipitation (IP) - Inefficient antibody binding.- Insufficient amount of starting material.- Loss of RNA during washing steps.- Ensure the antibody is validated for MeRIP.- Increase the amount of input RNA (typically requires at least 10µg).- Optimize the number and stringency of wash steps.- Consider a longer incubation time for the antibody and lysate (e.g., overnight at 4°C).
High Background Signal - Non-specific binding of RNA to the antibody or beads.- Inadequate washing.- Pre-clear the lysate with beads before adding the antibody.- Increase the number and stringency of wash steps.- Use a control IP with a non-specific IgG antibody to assess background levels.
Poor Enrichment of Known m5C-containing Transcripts - Inefficient immunoprecipitation.- Antibody not specific to m5C.- Verify the IP efficiency by checking for the pull-down of the target protein (if applicable).- Use a different, validated m5C antibody.- Include a positive control RNA with known m5C sites.
Variability Between Replicates - Inconsistent RNA fragmentation.- Differences in IP efficiency.- Ensure consistent and complete RNA fragmentation before IP.- Standardize all steps of the IP protocol, including incubation times, temperatures, and washing procedures.

Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with 5-Ethynyluridine (5-EU) for Downstream "Click" Chemistry

This protocol outlines the metabolic labeling of nascent RNA in cultured cells with 5-ethynyluridine (5-EU), a uridine analog that can be detected via a "click" reaction. While not directly labeling 5-methylcytidine, this technique is a fundamental method for studying RNA synthesis and turnover, and the labeled RNA can be subsequently analyzed for m5C.

Materials:

  • Cell culture medium

  • 5-Ethynyluridine (5-EU) stock solution (e.g., 100 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit

  • Click chemistry reaction buffer kit (containing a fluorescent azide)

Procedure:

  • Cell Culture and Labeling:

    • Plate cells at the desired density and allow them to adhere overnight.

    • The next day, replace the medium with fresh medium containing the desired final concentration of 5-EU (typically 100-500 µM).

    • Incubate the cells for the desired labeling period (e.g., 30 minutes to 24 hours), depending on the experimental goal.

  • Cell Harvest and RNA Isolation:

    • After the labeling period, wash the cells twice with ice-cold PBS.

    • Lyse the cells and isolate total RNA using a standard RNA extraction protocol.

  • Click Chemistry Reaction:

    • Follow the manufacturer's instructions for the click chemistry reaction kit. This typically involves:

      • Resuspending the labeled RNA in the provided reaction buffer.

      • Adding the fluorescent azide and the copper(I) catalyst.

      • Incubating the reaction at room temperature, protected from light.

  • Purification of Labeled RNA:

    • Purify the fluorescently labeled RNA from the reaction mixture using an appropriate RNA cleanup method.

  • Downstream Analysis:

    • The labeled RNA can now be visualized by fluorescence microscopy or quantified by flow cytometry. It can also be used for downstream applications such as RNA sequencing to analyze the newly synthesized transcriptome, which can then be further analyzed for m5C content.

Protocol 2: Assessment of 5-Azacytidine Toxicity in Cell Culture

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of 5-azacytidine (5-Aza) in a given cell line, which is crucial for designing experiments aimed at studying RNA demethylation.

Materials:

  • Complete cell culture medium

  • 5-Azacytidine (5-Aza) stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability assay reagent (e.g., MTT, CCK-8)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (e.g., 5,000-10,000 cells/well).

    • Allow the cells to adhere overnight.

  • 5-Aza Treatment:

    • Prepare a serial dilution of 5-Aza in complete cell culture medium. A typical concentration range to test is 0.1 µM to 100 µM.

    • Remove the old medium from the cells and add the medium containing the different concentrations of 5-Aza. Include a vehicle control (DMSO).

    • Incubate the cells for a desired period, typically 48-72 hours.

  • Cell Viability Assay:

    • After the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis:

    • Measure the absorbance or fluorescence using a plate reader.

    • Calculate the percentage of cell viability for each 5-Aza concentration relative to the vehicle control.

    • Plot the cell viability against the log of the 5-Aza concentration and use a non-linear regression to determine the IC50 value.

Quantitative Data Summary

Table 1: 5-Azacytidine IC50 Values in Various Cancer Cell Lines (48-hour treatment)

Cell LineCancer TypeIC50 (nM)
A549Non-small cell lung cancer2218
SK-MES-1Non-small cell lung cancer1629
H1792Non-small cell lung cancer1471
H522Non-small cell lung cancer1948
TF-1Leukemia< 50
U937Leukemia< 50
HL-60Leukemia50 - 400
K562Leukemia50 - 400
PC3Prostate Cancer> 2000
DU145Prostate Cancer> 2000

Table 2: Typical Parameters for RNA Bisulfite Sequencing

ParameterTypical Value/RangeNotes
Input RNA Amount 1-10 µgHigher amounts improve library complexity.
Bisulfite Conversion Temperature 60-95°CHigher temperatures can improve conversion but increase RNA degradation.
Bisulfite Conversion Time 2-4 hoursLonger times can improve conversion but increase RNA degradation.
Expected Conversion Efficiency > 99.5%Assessed using unmethylated spike-in controls.
Expected DNA Yield After Bisulfite Treatment 4-14% of inputSignificant loss of material is expected.

Visualizations

Experimental_Workflow_m5C_Analysis cluster_sample_prep Sample Preparation cluster_bs_seq RNA Bisulfite Sequencing cluster_merip_seq MeRIP-Sequencing cluster_data_analysis Data Analysis start Start: Cell or Tissue Sample rna_extraction Total RNA Extraction start->rna_extraction qc1 RNA Quality Control (e.g., Bioanalyzer) rna_extraction->qc1 bisulfite_conversion Bisulfite Conversion (C -> U) qc1->bisulfite_conversion fragmentation RNA Fragmentation qc1->fragmentation library_prep_bs Library Preparation bisulfite_conversion->library_prep_bs sequencing_bs High-Throughput Sequencing library_prep_bs->sequencing_bs qc2 Sequencing Data Quality Control sequencing_bs->qc2 immunoprecipitation Immunoprecipitation with m5C Antibody fragmentation->immunoprecipitation library_prep_merip Library Preparation immunoprecipitation->library_prep_merip sequencing_merip High-Throughput Sequencing library_prep_merip->sequencing_merip sequencing_merip->qc2 alignment Alignment to Reference Genome qc2->alignment methylation_calling Methylation Site Identification alignment->methylation_calling downstream_analysis Downstream Analysis (Differential Methylation, Functional Annotation) methylation_calling->downstream_analysis

Caption: Experimental workflows for 5-methylcytidine (m5C) analysis in RNA.

Troubleshooting_Low_IP_Yield cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low RNA Yield from IP cause1 Insufficient Starting Material start->cause1 cause2 Inefficient Antibody Binding start->cause2 cause3 RNA Loss During Washes start->cause3 cause4 RNA Degradation start->cause4 solution1 Increase Input RNA (>10 µg) cause1->solution1 solution2 Use Validated Antibody & Optimize Incubation cause2->solution2 solution3 Reduce Wash Stringency & Number of Washes cause3->solution3 solution4 Use RNase Inhibitors & Maintain Cold Chain cause4->solution4

Caption: Troubleshooting logic for low RNA yield in MeRIP experiments.

References

Avoiding degradation of 5-Methoxy cytidine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding the degradation of 5-Methoxycytidine during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is 5-Methoxycytidine and why is its stability important?

Q2: What are the primary pathways of 5-Methoxycytidine degradation?

Based on the behavior of related cytidine analogs, the primary degradation pathways for 5-Methoxycytidine are believed to be:

  • Hydrolysis: Cleavage of the glycosidic bond between the sugar and the base, or deamination of the cytosine ring, can occur, particularly under acidic or basic conditions.

  • Oxidation: The methoxy group and the cytosine ring are susceptible to oxidation, which can be initiated by exposure to air, light, or the presence of oxidizing agents. This can lead to the formation of various oxidized derivatives.

  • Photodegradation: Exposure to UV or even ambient light can induce chemical changes in the molecule.

Q3: How should I store 5-Methoxycytidine, both as a solid and in solution?

Proper storage is critical to prevent degradation. The following conditions are recommended based on data from similar compounds:

FormStorage TemperatureConditionsRecommended Duration
Solid -20°C to -80°CProtect from light, store under an inert atmosphere (e.g., argon or nitrogen)Long-term
Stock Solution -80°CAliquoted to avoid freeze-thaw cycles, protect from lightUp to 6 months[1]
Stock Solution -20°CAliquoted to avoid freeze-thaw cycles, protect from lightUp to 1 month[1]
Working Solution N/APrepare fresh dailySame day use

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 5-Methoxycytidine.

Issue Potential Cause Recommended Solution
Inconsistent or non-reproducible experimental results. Degradation of 5-Methoxycytidine stock or working solutions.- Prepare fresh working solutions daily.- Aliquot stock solutions to minimize freeze-thaw cycles.[1]- Verify the purity of your 5-Methoxycytidine solid before preparing solutions.
Appearance of unexpected peaks in HPLC or LC-MS analysis. Degradation products have formed.- Review solution preparation and storage procedures.- Protect solutions from light during all experimental steps.- Ensure the pH of your buffers is within a stable range for 5-Methoxycytidine (near neutral is often best).
Loss of biological activity of 5-Methoxycytidine. Chemical modification of the active compound.- Avoid exposure to strong acids, bases, or oxidizing/reducing agents.- Use high-purity solvents and reagents to prevent contamination.- If possible, analyze the compound's integrity before and after the experiment using HPLC or LC-MS.
Precipitation of the compound in solution. Poor solubility or degradation leading to insoluble products.- Ensure the chosen solvent is appropriate for the desired concentration.- Gentle heating and/or sonication can aid dissolution, but prolonged exposure to heat should be avoided.[1]- Prepare solutions fresh if precipitation is observed upon storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of 5-Methoxycytidine

  • Weighing: Accurately weigh the required amount of 5-Methoxycytidine solid in a sterile microcentrifuge tube. Perform this step in a controlled environment with minimal light exposure.

  • Dissolution: Add the appropriate volume of a high-purity, sterile solvent (e.g., DMSO or nuclease-free water, depending on experimental requirements) to achieve a 10 mM concentration.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. If necessary, brief sonication in a water bath can be used. Avoid excessive heating.[1]

  • Aliquoting: Immediately aliquot the stock solution into small, single-use volumes in light-protecting (amber) microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).

Protocol 2: Analysis of 5-Methoxycytidine Stability by HPLC

This protocol provides a general workflow. Specific parameters will need to be optimized for your instrument and column.

  • Sample Preparation:

    • Prepare a fresh solution of 5-Methoxycytidine at a known concentration (e.g., 1 mM) in your experimental buffer.

    • Prepare samples that have been subjected to stress conditions (e.g., acidic pH, basic pH, elevated temperature, light exposure) alongside a control sample stored under ideal conditions.

  • HPLC System:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of a buffered aqueous solution (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Detector: UV detector set to the absorbance maximum of 5-Methoxycytidine (determine this experimentally, but a starting point is around 270-280 nm).

  • Analysis:

    • Inject the control and stressed samples.

    • Monitor the chromatograms for a decrease in the area of the main 5-Methoxycytidine peak and the appearance of new peaks, which indicate degradation products.

    • Quantify the percentage of degradation by comparing the peak area of 5-Methoxycytidine in the stressed samples to the control.

Visualizing Degradation and Experimental Workflows

To aid in understanding the potential degradation pathways and the workflow for stability analysis, the following diagrams are provided.

DegradationPathways 5-Methoxycytidine 5-Methoxycytidine Hydrolysis Hydrolysis 5-Methoxycytidine->Hydrolysis Acid/Base Oxidation Oxidation 5-Methoxycytidine->Oxidation Air/Light/Reagents Photodegradation Photodegradation 5-Methoxycytidine->Photodegradation UV/Light Degradation_Products_1 Glycosidic Bond Cleavage (Base + Sugar) Hydrolysis->Degradation_Products_1 Degradation_Products_2 Deamination Products Hydrolysis->Degradation_Products_2 Degradation_Products_3 Oxidized Derivatives Oxidation->Degradation_Products_3 Degradation_Products_4 Photoproducts Photodegradation->Degradation_Products_4

Caption: Potential degradation pathways of 5-Methoxycytidine.

StabilityAnalysisWorkflow cluster_prep Sample Preparation cluster_analysis Analysis Prepare_Solution Prepare 5-Methoxycytidine Solution Stress_Conditions Apply Stress Conditions (pH, Temp, Light) Prepare_Solution->Stress_Conditions Control_Sample Prepare Control Sample (Ideal Storage) Prepare_Solution->Control_Sample HPLC_Analysis HPLC-UV or LC-MS Analysis Stress_Conditions->HPLC_Analysis Control_Sample->HPLC_Analysis Data_Comparison Compare Chromatograms: - Peak Area Decrease - New Peak Formation HPLC_Analysis->Data_Comparison

Caption: Workflow for analyzing 5-Methoxycytidine stability.

References

Cell toxicity issues with 5-Methoxy cytidine and how to mitigate them

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Methoxycytidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential cell toxicity issues and strategies for safe and effective experimentation.

Disclaimer: There is currently a lack of published literature specifically detailing the cytotoxic effects of 5-Methoxycytidine. Much of the available data relates to its analogs, such as 5-Azacytidine and 5-Methylcytidine. Due to significant structural and potential mechanistic differences, the toxicity profiles of these analogs should not be directly extrapolated to 5-Methoxycytidine. This guide emphasizes a cautious approach and provides a framework for researchers to establish a safe and effective concentration range for their specific cell models.

Frequently Asked Questions (FAQs)

Q1: What is the known cytotoxicity of 5-Methoxycytidine?

A: At present, there are no specific studies focused on the cytotoxicity of 5-Methoxycytidine in various cell lines. While it is a modified nucleoside, its metabolic fate and potential for incorporation into nucleic acids, which are common mechanisms of toxicity for similar compounds, have not been well-characterized. Therefore, it is crucial to perform initial dose-response experiments to determine the cytotoxic potential in your specific experimental system.

Q2: How does the toxicity of 5-Methoxycytidine compare to 5-Azacytidine or 5-Methylcytidine?

A: Direct comparisons are not advisable without experimental data. 5-Azacytidine is a known DNA methyltransferase (DNMT) inhibitor that covalently traps the enzyme, leading to cytotoxicity. 5-Methylcytidine is a naturally occurring modified nucleoside and is generally considered to have low toxicity. The methoxy group in 5-Methoxycytidine differs from the methyl group in 5-Methylcytidine and the aza-group in 5-Azacytidine, which will significantly alter its chemical properties and biological activity. Researchers should not assume a similar toxicity profile.

Q3: What are the potential mechanisms of 5-Methoxycytidine cell toxicity?

A: While not empirically determined for 5-Methoxycytidine, potential mechanisms of toxicity for nucleoside analogs can include:

  • Incorporation into DNA and RNA: This can lead to chain termination during replication or transcription, or interfere with protein binding to nucleic acids.

  • Metabolic Conversion: Cellular enzymes may convert 5-Methoxycytidine into a toxic metabolite.

  • Off-Target Effects: The compound may interact with various cellular proteins, leading to unexpected biological effects.

  • Induction of Apoptosis or Necrosis: At high concentrations, the compound may trigger programmed cell death or cellular damage.

Q4: What initial steps should I take to assess the toxicity of 5-Methoxycytidine in my experiments?

A: A systematic approach is recommended:

  • Literature Review: Conduct a thorough search for any new or emerging data on 5-Methoxycytidine.

  • Dose-Response Curve: Perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of 5-Methoxycytidine concentrations to determine the IC50 (half-maximal inhibitory concentration).

  • Time-Course Experiment: Assess cell viability at different time points (e.g., 24, 48, and 72 hours) to understand the kinetics of any cytotoxic effects.

  • Microscopic Examination: Visually inspect cells for morphological changes indicative of stress or death (e.g., rounding, detachment, membrane blebbing).

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
High cell death at expected working concentration. The effective dose is much lower than anticipated for your cell line.Perform a dose-response study starting from a very low concentration (nanomolar range) and titrating up.
Inconsistent results between experiments. Instability of 5-Methoxycytidine in culture medium.Prepare fresh stock solutions for each experiment. Check the stability of the compound in your specific medium at 37°C over the time course of your experiment.
No observable effect at high concentrations. The compound may have low potency in your cell model, or the chosen endpoint is not appropriate.Confirm the purity and integrity of your 5-Methoxycytidine stock. Consider alternative assays to measure more subtle cellular effects (e.g., proliferation assays, specific pathway reporters).
Morphological changes in cells without significant death. Sub-lethal cytotoxic effects or induction of a specific cellular response (e.g., senescence, differentiation).Analyze cells for markers of apoptosis (e.g., caspase activation, Annexin V staining) and senescence (e.g., SA-β-gal staining).

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of 5-Methoxycytidine.

Materials:

  • 5-Methoxycytidine

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Plate reader (570 nm)

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock solution of 5-Methoxycytidine in complete medium. Perform serial dilutions to create a range of concentrations (e.g., from 1 nM to 1 mM).

  • Treatment: Remove the medium from the wells and add 100 µL of the 2X 5-Methoxycytidine dilutions to the respective wells. Include wells with medium only (blank) and cells with medium containing the vehicle (e.g., DMSO) as controls.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the 5-Methoxycytidine concentration to determine the IC50 value.

Visualizing Experimental Logic

The following diagram illustrates a logical workflow for troubleshooting unexpected cell toxicity when using 5-Methoxycytidine.

Troubleshooting Workflow for 5-Methoxycytidine Toxicity start High Cell Toxicity Observed check_concentration Is the concentration too high? start->check_concentration perform_dose_response Perform Dose-Response (e.g., MTT Assay) check_concentration->perform_dose_response Yes check_stock Is the stock solution correct? check_concentration->check_stock No end Optimized Experimental Conditions perform_dose_response->end verify_stock Verify Stock Concentration and Purity check_stock->verify_stock Unsure check_time Is the incubation time too long? check_stock->check_time No verify_stock->perform_dose_response time_course Conduct Time-Course Experiment check_time->time_course Yes cell_line_sensitivity Consider Cell Line Specific Sensitivity check_time->cell_line_sensitivity No time_course->end cell_line_sensitivity->end

Technical Support Center: Quantification of 5-Methoxycytidine in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the quantification of 5-Methoxycytidine (5-mC). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the accurate measurement of this critical epigenetic modification. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your research.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of 5-mC using various analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
ProblemPossible Cause(s)Suggested Solution(s)
Poor Signal Intensity / Low Sensitivity 1. Suboptimal Ionization: Incorrect source settings (temperature, voltage).2. Matrix Effects: Co-eluting substances from the biological matrix suppressing the analyte signal.3. Instrument Contamination: Buildup of residues in the LC column or MS interface.[1]1. Optimize MS Parameters: Infuse a standard solution to tune and optimize ion source settings for 5-mC.2. Improve Sample Preparation: Incorporate a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step to remove interfering matrix components.3. System Cleaning: Flush the LC system and clean the MS ion source according to the manufacturer's protocol.[1]
Inconsistent Retention Times 1. Mobile Phase Issues: Incorrect composition, pH changes, or degradation of mobile phase additives.2. Column Degradation: Loss of stationary phase or column contamination.3. Pump Malfunction: Fluctuating flow rates due to air bubbles or worn pump seals.1. Prepare Fresh Mobile Phase: Ensure accurate composition and pH. Degas solvents thoroughly.2. Column Equilibration & Replacement: Ensure the column is properly equilibrated. If performance declines, replace the guard column or the analytical column.3. System Maintenance: Purge the pump to remove air bubbles. Check for leaks and replace pump seals if necessary.[2][3]
High Background Noise 1. Contaminated Solvents or Reagents: Use of non-LC-MS grade solvents or reagents.2. Sample Carryover: Residual sample from a previous injection.3. Electronic Noise: Issues with the detector or other electronic components.1. Use High-Purity Reagents: Always use LC-MS grade solvents and freshly prepared mobile phases.2. Optimize Wash Method: Implement a robust needle and injection port wash method between samples. Inject blank samples to check for carryover.[4]3. Instrument Check: If the noise is random and persistent, consult the instrument manufacturer for detector diagnostics.
Bisulfite Sequencing (BS-Seq) and its Variants
ProblemPossible Cause(s)Suggested Solution(s)
Incomplete C-to-U Conversion 1. Insufficient Bisulfite Reaction: Reaction time is too short, or the temperature is too low.2. Highly Structured DNA/RNA: Secondary structures can prevent complete bisulfite penetration.1. Optimize Reaction Conditions: Increase reaction time or temperature. Consider using an ultrafast bisulfite sequencing (UBS-seq) protocol with highly concentrated reagents.2. Denaturation: Ensure complete denaturation of the nucleic acid before bisulfite treatment.
Overestimation of Methylation Levels 1. Incomplete C-to-U Conversion: Unconverted unmethylated cytosines are incorrectly identified as methylated.2. DNA Damage: Bisulfite treatment can cause DNA degradation, leading to biased amplification.1. Include a Control: Use unmethylated lambda DNA as a spike-in to assess the conversion efficiency.2. Minimize DNA Damage: Use a less harsh bisulfite conversion kit or consider enzymatic methods like EM-seq.
Inability to Distinguish 5-mC from 5-hmC 1. Standard Bisulfite Treatment: Standard bisulfite sequencing does not differentiate between 5-mC and 5-hmC, as both are read as cytosine.1. Use Advanced Methods: Employ Oxidative Bisulfite Sequencing (oxBS-Seq) or TET-assisted Bisulfite Sequencing (TAB-Seq) to differentiate between these modifications.
False Positives in Mitochondrial DNA (mtDNA) Methylation 1. NUMT Contamination: Amplification of nuclear mitochondrial DNA sequences (NUMTs) can interfere with the analysis of true mtDNA methylation.1. Optimize Library Preparation: Linearize mtDNA before bisulfite treatment. Use specific primers and data analysis pipelines to filter out NUMT reads.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in quantifying 5-mC in biological samples?

The main difficulty lies in distinguishing 5-mC from other cytosine modifications, particularly 5-hydroxymethylcytosine (5-hmC). Standard techniques like conventional bisulfite sequencing cannot differentiate between the two, which can lead to an overestimation of 5-mC levels and obscure the true biological relationship between methylation and gene expression.

Q2: How can I differentiate between 5-mC and 5-hmC in my samples?

Several methods have been developed to resolve this issue:

  • Oxidative Bisulfite Sequencing (oxBS-Seq): This method involves a chemical oxidation step that converts 5-hmC to 5-formylcytosine (5-fC). Subsequent bisulfite treatment converts 5-fC to uracil, while 5-mC remains as cytosine. By comparing the results of oxBS-Seq with standard BS-Seq, the levels of 5-hmC can be inferred.

  • TET-assisted Bisulfite Sequencing (TAB-Seq): This technique uses the TET enzyme to oxidize 5-mC to 5-carboxylcytosine (5-caC), while 5-hmC is protected by glucosylation. Bisulfite treatment then converts 5-caC to uracil, leaving only the protected 5-hmC to be read as cytosine.

  • Enzymatic Methods (EM-seq): These methods use enzymes to detect 5-mC and its oxidized forms, bypassing the harsh chemical treatment of bisulfite sequencing and reducing DNA damage.

Q3: My 5-mC quantification results are not reproducible. What could be the cause?

Lack of reproducibility can stem from several factors:

  • Sample Stability: The stability of 5-mC can be affected by storage conditions and repeated freeze-thaw cycles. A study showed that 5-methyl-2'-deoxycytidine (5-MedC) is stable in hydrolyzed DNA for at least 7 days and in non-hydrolyzed DNA for at least 65 days at -20°C. Both 5-MedC and 2'-deoxycytidine were found to be stable for at least three freeze-thaw cycles.

  • Inconsistent Sample Preparation: Variations in DNA/RNA extraction, hydrolysis, or purification can introduce variability.

  • Instrument Performance: For methods like LC-MS/MS, fluctuations in instrument sensitivity, column performance, or mobile phase composition can lead to inconsistent results.

Q4: What are the limitations of bisulfite sequencing for 5-mC analysis?

While widely used, bisulfite sequencing has several limitations:

  • DNA Damage: The harsh chemical treatment can lead to significant DNA degradation.

  • Incomplete Conversion: Certain DNA sequences, especially those with high secondary structure, may undergo incomplete C-to-U conversion, leading to an overestimation of methylation.

  • Inability to Distinguish 5-mC from 5-hmC: As mentioned, standard BS-seq cannot differentiate between these two modifications.

  • Sequencing Bias: The bisulfite treatment can introduce biases in PCR amplification and sequencing.

Q5: Are there bisulfite-free methods for 5-mC detection?

Yes, several bisulfite-free methods are emerging. For RNA, a method using peroxotungstate for selective oxidation of 5-hydroxymethylcytidine (hm5C) has been developed, which can be combined with TET enzyme oxidation to detect m5C at base resolution. For DNA, enzymatic methods like EM-seq offer an alternative that avoids the DNA damage associated with bisulfite treatment.

Comparative Data on Analytical Methods

MethodPrincipleAdvantagesDisadvantages
LC-MS/MS Chromatographic separation followed by mass spectrometric detection of digested nucleosides.Highly quantitative, sensitive, and can distinguish various modifications simultaneously.Susceptible to matrix effects, requires expensive instrumentation, and complex method development.
Standard BS-Seq Chemical conversion of unmethylated cytosines to uracil, followed by sequencing.Single-base resolution, widely established.Causes DNA damage, cannot distinguish 5-mC from 5-hmC, can have conversion-related biases.
oxBS-Seq Chemical oxidation of 5-hmC prior to bisulfite treatment.Allows for the differentiation of 5-mC and 5-hmC at single-base resolution.Requires a subtraction method to determine 5-hmC levels, which can increase noise.
TAB-Seq Enzymatic oxidation of 5-mC after protection of 5-hmC.Provides a direct, positive signal for 5-hmC at single-base resolution.Can be expensive and technically demanding due to the requirement for highly active TET enzyme.
EM-seq Enzymatic conversion of unmethylated cytosines.Avoids harsh chemical treatment, resulting in less DNA damage and higher quality sequencing libraries.Newer technology, may have different biases compared to bisulfite-based methods.

Experimental Protocols

Protocol 1: Global 5-mC Quantification by LC-MS/MS
  • DNA Extraction: Extract genomic DNA from biological samples using a standard phenol-chloroform or column-based method.

  • DNA Hydrolysis: Digest 1-2 µg of DNA to individual nucleosides using a sequential enzymatic digestion with nuclease P1 followed by alkaline phosphatase.

  • Sample Cleanup: Remove proteins and other macromolecules by passing the hydrolyzed sample through a 10 kDa molecular weight cutoff filter.

  • LC Separation:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 2% to 30% B over 10 minutes.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Detection:

    • Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).

    • Monitor specific precursor-to-product ion transitions for 2'-deoxycytidine and 5-methyl-2'-deoxycytidine.

  • Quantification: Generate a standard curve using known concentrations of 5-methyl-2'-deoxycytidine. Calculate the percentage of 5-mC relative to the total cytosine content.

Protocol 2: Differentiating 5-mC and 5-hmC using Oxidative Bisulfite Sequencing (oxBS-Seq)
  • Sample Splitting: Divide the genomic DNA sample into two aliquots.

  • Oxidation (Aliquot 1):

    • Denature the DNA.

    • Perform specific chemical oxidation of 5-hmC to 5-fC using potassium perruthenate (KRuO4).

    • Purify the oxidized DNA.

  • Bisulfite Conversion (Both Aliquots):

    • Treat both the oxidized aliquot (oxBS) and the untreated aliquot (BS) with sodium bisulfite. This converts unmethylated cytosine and 5-fC to uracil. 5-mC and 5-hmC (in the untreated sample) remain as cytosine.

  • Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples.

  • Sequencing: Perform high-throughput sequencing.

  • Data Analysis:

    • Align reads to a reference genome.

    • In the BS-Seq data, cytosines represent the sum of 5-mC and 5-hmC.

    • In the oxBS-Seq data, cytosines represent only 5-mC.

    • Calculate the level of 5-hmC by subtracting the methylation level from oxBS-Seq from that of BS-Seq at each cytosine position.

Visualizations

experimental_workflow_lc_msms cluster_prep Sample Preparation cluster_analysis Analysis start Biological Sample dna_extraction DNA Extraction start->dna_extraction hydrolysis Enzymatic Hydrolysis to Nucleosides dna_extraction->hydrolysis cleanup Sample Cleanup (Filtration) hydrolysis->cleanup lc_separation HPLC Separation (C18 Column) cleanup->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end 5-mC % quantification->end

Caption: Workflow for global 5-mC quantification by LC-MS/MS.

logical_relationship_bs_seq_variants cluster_input Input DNA cluster_methods Analytical Methods cluster_outputs Sequencing Readout (as Cytosine) genomic_dna Genomic DNA (contains C, 5-mC, 5-hmC) bs_seq Standard BS-Seq genomic_dna->bs_seq oxbs_seq oxBS-Seq (Oxidation + BS) genomic_dna->oxbs_seq tab_seq TAB-Seq (Glucosylation + TET Oxidation + BS) genomic_dna->tab_seq bs_result 5-mC + 5-hmC bs_seq->bs_result oxbs_result 5-mC only oxbs_seq->oxbs_result tab_result 5-hmC only tab_seq->tab_result

Caption: Differentiating cytosine modifications with BS-Seq variants.

References

Validation & Comparative

5-Methoxycytidine vs. 5-Methylcytidine: A Comparative Guide to RNA Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of RNA therapeutics and synthetic biology, the chemical modification of ribonucleotides is a cornerstone for enhancing the stability and efficacy of RNA molecules. Among the myriad of available modifications, those at the C5 position of cytidine play a crucial role in modulating the biophysical properties of RNA. This guide provides an objective comparison of two such modifications: 5-Methoxycytidine (5-moC) and 5-Methylcytidine (5-mC), with a focus on their impact on RNA stability, supported by experimental data and detailed methodologies.

Executive Summary

Both 5-Methoxycytidine and 5-Methylcytidine are modifications at the fifth carbon of the pyrimidine ring of cytidine. These modifications are introduced to enhance the therapeutic potential of RNA by increasing its stability against nuclease degradation and improving its translational efficiency. While 5-Methylcytidine is a naturally occurring modification and has been more extensively studied, 5-Methoxycytidine is a synthetic analog that offers distinct physicochemical properties. This guide will delve into the available data to draw a comparative analysis of their performance in enhancing RNA stability.

Impact on RNA Stability: A Comparative Analysis

The stability of RNA is a critical determinant of its therapeutic efficacy, influencing its half-life in vivo and, consequently, the duration of its biological effect. Modifications at the C5 position of cytidine can significantly enhance RNA stability through various mechanisms, including increased resistance to nuclease digestion and stabilization of the RNA duplex structure.

5-Methylcytidine (5-mC)

5-Methylcytidine is a well-characterized modification known to enhance the thermal stability of RNA duplexes. The methyl group at the C5 position contributes to this stability by increasing the hydrophobicity of the major groove, which can lead to more favorable stacking interactions and a more structured A-form helix. Commercial suppliers of modified oligonucleotides report that each 5-mC substitution can increase the melting temperature (Tm) of an RNA duplex by approximately 1.3°C[1]. This increased thermal stability often correlates with enhanced resistance to single-stranded nucleases.

5-Methoxycytidine (5-moC)

Direct experimental data exclusively comparing the effect of 5-Methoxycytidine on RNA stability against 5-Methylcytidine is limited in publicly available literature. However, studies on the closely related modification, 5-methoxyuridine (5moU), provide valuable insights. A study by Li et al. demonstrated that eGFP mRNA modified with 5moU exhibited greater stability compared to mRNAs with other modifications, including pseudouridine (ψ) and N1-methylpseudouridine (me1ψ), as well as unmodified mRNA[2]. The methoxy group, being more electron-donating and bulkier than the methyl group, is expected to influence base stacking and helical conformation, likely contributing to enhanced stability. It has been shown that 5-methoxyuridine markedly improves RNA stability and protects against intracellular degradation[3].

Quantitative Data Comparison

The following table summarizes the available quantitative data on the impact of C5 cytidine modifications and the analogous 5-methoxyuridine modification on RNA stability.

ModificationMetricValueReference
5-Methylcytidine (5-mC) Change in Melting Temperature (ΔTm) per substitution~ +1.3 °C[1]
5-Methoxyuridine (5moU) Relative stability of eGFP mRNAMore stable than unmodified, ψ-, and me1ψ-modified mRNA[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to assess RNA stability.

Protocol 1: In Vitro Transcription of Modified RNA

This protocol outlines the synthesis of RNA incorporating either 5-Methoxycytidine or 5-Methylcytidine using T7 RNA polymerase.

Materials:

  • Linearized DNA template with a T7 promoter

  • T7 RNA Polymerase

  • 10x Transcription Buffer

  • ATP, GTP, UTP solution (100 mM each)

  • 5-Methoxycytidine-5'-Triphosphate (5-moCTP) or 5-Methylcytidine-5'-Triphosphate (5-mCTP) (100 mM)

  • RNase Inhibitor

  • Nuclease-free water

  • DNase I (RNase-free)

  • RNA purification kit

Procedure:

  • Thaw all reagents on ice.

  • Assemble the following reaction mix at room temperature in a nuclease-free microcentrifuge tube (20 µL reaction):

    • 10x T7 Reaction Buffer: 2 µL

    • ATP, GTP, UTP (100 mM each): 0.5 µL of each

    • 5-moCTP or 5-mCTP (100 mM): 0.5 µL

    • Linearized DNA template: 1 µg

    • T7 RNA Polymerase: 2 µL

    • RNase Inhibitor: 1 µL

    • Nuclease-free water: to 20 µL

  • Mix gently by pipetting and incubate at 37°C for 2 hours.

  • Add 1 µL of DNase I and incubate at 37°C for 15 minutes to remove the DNA template.

  • Purify the RNA using an RNA purification kit according to the manufacturer's instructions.

  • Elute the RNA in nuclease-free water and quantify its concentration and purity using a spectrophotometer.

Protocol 2: Nuclease Degradation Assay

This assay assesses the resistance of modified RNA to degradation by nucleases.

Materials:

  • In vitro transcribed RNA (unmodified, 5-moC-modified, and 5-mC-modified)

  • Nuclease (e.g., RNase A or serum)

  • Nuclease-free buffer (e.g., PBS)

  • RNA loading dye

  • Denaturing polyacrylamide or agarose gel

  • Gel electrophoresis apparatus

  • Gel imaging system

Procedure:

  • Incubate a fixed amount of each RNA transcript (e.g., 1 µg) with a specific concentration of nuclease (e.g., 1 ng RNase A) or in serum at 37°C.

  • At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the reaction and stop the degradation by adding a solution that inactivates the nuclease (e.g., a solution containing SDS and proteinase K, or by flash-freezing).

  • Mix the aliquots with RNA loading dye.

  • Analyze the samples on a denaturing gel to separate the RNA fragments.

  • Visualize the RNA bands using a gel imaging system and quantify the amount of intact RNA remaining at each time point.

  • Calculate the degradation rate and half-life for each RNA variant.

Protocol 3: Determination of RNA Melting Temperature (Tm)

This protocol measures the thermal stability of RNA duplexes.

Materials:

  • Complementary RNA oligonucleotides (unmodified, 5-moC-modified, and 5-mC-modified)

  • Melting buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, 0.1 mM EDTA, pH 7.0)

  • UV-Vis spectrophotometer with a temperature controller

Procedure:

  • Anneal the complementary RNA strands by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Prepare samples of the RNA duplexes at a known concentration in the melting buffer.

  • Place the samples in the spectrophotometer and monitor the absorbance at 260 nm as the temperature is increased at a constant rate (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).

  • The melting temperature (Tm) is the temperature at which 50% of the duplex has dissociated into single strands, which corresponds to the midpoint of the absorbance transition.

  • Analyze the melting curves to determine the Tm for each duplex.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the experimental workflow for assessing RNA stability and the general concept of how RNA modifications can influence the fate of an mRNA molecule.

RNA_Stability_Workflow cluster_synthesis RNA Synthesis cluster_stability_assays Stability Assessment cluster_analysis Data Analysis synthesis In Vitro Transcription (with or without modifications) purification RNA Purification synthesis->purification qc Quality Control (Spectrophotometry, Gel Electrophoresis) purification->qc nuclease_assay Nuclease Degradation Assay qc->nuclease_assay tm_assay Thermal Melt (Tm) Assay qc->tm_assay cellular_assay Cellular Half-life Assay qc->cellular_assay degradation_rate Degradation Rate / Half-life nuclease_assay->degradation_rate thermal_stability Melting Temperature (Tm) tm_assay->thermal_stability cellular_assay->degradation_rate comparative_analysis Comparative Stability Analysis degradation_rate->comparative_analysis thermal_stability->comparative_analysis

Experimental workflow for assessing the stability of modified RNA.

mRNA_Fate cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_modifications RNA Modifications (e.g., 5-moC, 5-mC) transcription Transcription capping 5' Capping transcription->capping polyadenylation 3' Polyadenylation capping->polyadenylation splicing Splicing polyadenylation->splicing export Nuclear Export splicing->export translation Translation export->translation degradation mRNA Degradation translation->degradation stability Increased Stability stability->translation Promotes stability->degradation Inhibits translation_eff Altered Translation

Influence of RNA modifications on mRNA fate.

Conclusion

The strategic incorporation of chemical modifications is paramount to the development of robust and effective RNA-based therapeutics. While direct, head-to-head comparative data for 5-Methoxycytidine and 5-Methylcytidine is still emerging, the available evidence and physicochemical principles suggest that both modifications are effective in enhancing RNA stability. 5-Methylcytidine has a proven track record of increasing the thermal stability of RNA duplexes. The analogous 5-methoxyuridine has demonstrated a significant enhancement of mRNA stability in a cellular context.

For researchers and drug developers, the choice between these modifications may depend on the specific application, the desired balance between stability and translational efficiency, and potential off-target effects. Further studies directly comparing 5-moC and 5-mC in various RNA contexts are warranted to fully elucidate their respective advantages and to guide the rational design of next-generation RNA therapeutics.

References

A Researcher's Guide to Confirming 5-Methoxycytidine Incorporation into RNA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise confirmation of modified nucleoside incorporation into RNA is paramount for advancing therapeutic and research applications. This guide provides a comprehensive comparison of methods to confirm the integration of 5-Methoxycytidine (5-moC) into RNA, alongside alternative metabolic labeling techniques. We present detailed experimental protocols, quantitative data, and visual workflows to aid in the selection and implementation of the most suitable methodology.

The advent of modified RNA therapeutics has underscored the need for rigorous analytical techniques to validate the composition and integrity of these molecules. 5-Methoxycytidine, a modified cytidine analogue, is of growing interest for its potential to enhance the stability and translational efficiency of mRNA. However, confirming its successful incorporation requires specific and sensitive detection methods that can distinguish it from endogenous and other modified nucleosides.

Comparative Analysis of Detection Methods

Several techniques can be employed or adapted to confirm the presence of 5-moC in RNA. The primary methods include mass spectrometry and metabolic labeling followed by downstream analysis. This guide compares these approaches with established alternatives such as 5-ethynyluridine (5-EU) and 2'-azidocytidine (2'-AzC) labeling.

Quantitative Data Summary
MethodPrincipleSpecificity for 5-moCThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation of nucleosides by chromatography followed by mass-based detection and fragmentation analysis.High (based on mass difference)Low to MediumHigh (with standards)Unambiguous identification and quantification.Requires specialized equipment and expertise. Potential for ion suppression.
5-Ethynyluridine (5-EU) Labeling Metabolic incorporation of a uridine analog with an alkyne group, followed by click chemistry-based detection.Not applicable (labels uridine)HighSemi-quantitative (imaging), Quantitative (sequencing)Versatile for imaging and sequencing. Low cytotoxicity.Indirectly measures transcription, not specific to 5-moC incorporation.
2'-Azidocytidine (2'-AzC) Labeling Metabolic incorporation of a cytidine analog with an azide group, followed by click chemistry or Staudinger ligation.Not specific to 5-moC (labels cytidine)HighSemi-quantitative (imaging), Quantitative (sequencing)Specific for cytidine incorporation. Enables cell-selective labeling.Indirectly measures cytidine incorporation. Potential for cytotoxicity at high concentrations.

Experimental Workflows and Protocols

Confirming 5-Methoxycytidine Incorporation via LC-MS/MS

This proposed workflow outlines the key steps to specifically detect and quantify 5-moC in an RNA sample.

experimental_workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis RNA_sample RNA containing putative 5-moC Digestion Enzymatic Digestion to Nucleosides RNA_sample->Digestion Nuclease P1, Alkaline Phosphatase LC_Separation Liquid Chromatography Separation Digestion->LC_Separation MS_Detection Mass Spectrometry Detection (MS1) LC_Separation->MS_Detection MSMS_Fragmentation Tandem MS Fragmentation (MS2) MS_Detection->MSMS_Fragmentation Select precursor ion Mass_Analysis Precursor Ion Mass Analysis (m/z of 5-moC) MS_Detection->Mass_Analysis Frag_Analysis Fragmentation Pattern Analysis MSMS_Fragmentation->Frag_Analysis Quantification Quantification against Standard Curve Mass_Analysis->Quantification Frag_Analysis->Quantification

Figure 1: Proposed workflow for LC-MS/MS-based confirmation of 5-moC incorporation.
  • RNA Digestion:

    • To 1-5 µg of RNA, add 2 µL of nuclease P1 (1 U/µL) and 2 µL of bacterial alkaline phosphatase (1 U/µL) in a final volume of 20 µL with 10 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 37°C for 2 hours.

    • Centrifuge at 10,000 x g for 5 minutes to pellet any debris.

    • Collect the supernatant containing the digested nucleosides.

  • Liquid Chromatography:

    • Use a C18 reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Run a gradient from 5% to 95% Mobile Phase B over 30 minutes.

  • Mass Spectrometry:

    • Operate the mass spectrometer in positive ion mode.

    • Monitor for the expected precursor ion (m/z) of 5-methoxycytidine. The theoretical [M+H]⁺ for 5-methoxycytidine (C10H15N3O6) is approximately 288.0983.

    • Perform tandem MS (MS/MS) on the selected precursor ion to obtain a fragmentation pattern. Key expected fragments would involve the loss of the ribose sugar and fragmentation of the methoxy-cytosine base.

  • Data Analysis:

    • Identify the peak corresponding to the retention time and m/z of a 5-methoxycytidine standard.

    • Compare the fragmentation pattern of the experimental sample with that of the standard.

    • Quantify the amount of 5-moC by comparing the peak area to a standard curve generated with known concentrations of 5-methoxycytidine.

Alternative Metabolic Labeling Methods

For researchers interested in tracking RNA synthesis and localization, metabolic labeling with nucleoside analogs offers a powerful alternative.

  • Metabolic Labeling:

    • Culture cells to the desired confluency.

    • Add 5-EU to the culture medium at a final concentration of 0.1-1 mM.

    • Incubate for 1-4 hours to allow for incorporation into newly synthesized RNA.[1][2]

  • Cell Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% paraformaldehyde in PBS for 15 minutes.

    • Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.[3]

  • Click Chemistry Reaction:

    • Prepare a click reaction cocktail containing a fluorescent azide (e.g., Alexa Fluor 488 azide), copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).

    • Incubate the fixed and permeabilized cells with the cocktail for 30 minutes at room temperature, protected from light.[4]

  • Imaging:

    • Wash cells with PBS.

    • Mount coverslips and visualize the fluorescently labeled RNA using a fluorescence microscope.

  • Metabolic Labeling:

    • Culture cells and add 2'-AzC to the medium at a final concentration of 20-100 µM.

    • Incubate for 4-24 hours.[5]

  • Cell Fixation and Permeabilization:

    • Follow the same procedure as for 5-EU labeling.

  • Click Chemistry Reaction:

    • Prepare a click reaction cocktail with a fluorescent alkyne (e.g., DBCO-fluorophore for copper-free click chemistry).

    • Incubate with the cells for 1-2 hours at 37°C.

  • Imaging:

    • Wash and mount the cells for fluorescence microscopy.

Signaling Pathways and Logical Relationships

The metabolic activation and incorporation of nucleoside analogs follow specific cellular pathways. The diagram below illustrates the generalized pathway for the activation of a modified cytidine analog.

metabolic_pathway cluster_0 Cellular Uptake and Activation cluster_1 Incorporation into RNA Extracellular 5-moC (extracellular) Intracellular 5-moC (intracellular) Extracellular->Intracellular Nucleoside Transporter MonoP 5-moCMP Intracellular->MonoP Uridine-Cytidine Kinase DiP 5-moCDP MonoP->DiP CMP Kinase TriP 5-moCTP DiP->TriP Nucleoside Diphosphate Kinase RNAPol RNA Polymerase TriP->RNAPol RNA Nascent RNA with 5-moC RNAPol->RNA Transcription

Figure 2: Metabolic activation pathway of 5-Methoxycytidine for RNA incorporation.

Conclusion

Confirming the incorporation of 5-Methoxycytidine into RNA is a critical step in the development and quality control of modified RNA therapeutics. While direct antibody-based methods are not yet available, a robust confirmation can be achieved through a combination of in vitro transcription with 5-Methoxy-UTP followed by highly specific LC-MS/MS analysis. The mass difference and unique fragmentation pattern of 5-moC provide a definitive signature of its presence. For broader studies of RNA dynamics, metabolic labeling with analogues like 5-EU and 2'-AzC remain powerful tools, and the protocols provided herein offer a starting point for their implementation. This guide serves as a foundational resource for researchers to confidently verify the incorporation of 5-Methoxycytidine and other modified nucleosides into RNA, ensuring the integrity and desired functionality of their molecules.

References

A Researcher's Guide to Validating 5-Methoxycytidine (5-mC) Antibody Specificity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in epigenetics, cancer biology, and drug development, the accurate detection of 5-methylcytosine (5-mC) is paramount. As a key epigenetic mark, subtle changes in 5-mC levels can have profound biological consequences. While antibodies offer a powerful tool for 5-mC detection, their utility is entirely dependent on their specificity. This guide provides a comparative overview of commercially available 5-mC antibodies, outlines key experimental protocols for validating their specificity, and offers a framework for selecting the most suitable antibody for your research needs.

Comparing Commercial 5-Methoxycytidine (5-mC) Antibodies

The selection of a primary antibody is a critical first step in any 5-mC detection experiment. Several monoclonal antibodies are commercially available, with two of the most common clones being 33D3 and D3S2Z. The following table summarizes the key features and validated applications of antibodies from prominent suppliers.

Antibody CloneSupplierHostValidated ApplicationsSpecificity Notes
33D3 Bio-RadMouseELISA, Flow Cytometry, Immunoblotting, Immunofluorescence, Immunohistology (Frozen & Paraffin), MeDIP[1]Recognizes 5-methylcytidine in the DNA of plants and vertebrates[1].
33D3 Thermo Fisher ScientificMouseChIP, ELISA, Flow Cytometry, Immunocytochemistry/Immunofluorescence, Immunohistology (Frozen & Paraffin)[2]Recognizes 5-methylcytidine, a modified base in the DNA of plants and vertebrates[2].
33D3 Abcam (ab10805)MouseFlow Cytometry, Immunohistochemistry (Frozen & Paraffin), IP, Southern Blot[3]Specific for 5-methylcytosine.
D3S2Z Cell Signaling TechnologyRabbitDot Blot, ELISA, Immunofluorescence, MeDIPHigh specificity for 5-methylcytosine; validated against 5-hmC, 5-fC, and 5-caC.

Note: MeDIP = Methylated DNA Immunoprecipitation; ChIP = Chromatin Immunoprecipitation; ELISA = Enzyme-Linked Immunosorbent Assay; IP = Immunoprecipitation.

Experimental Validation of Antibody Specificity

Independent validation of antibody specificity is crucial. The following experimental protocols are fundamental for assessing the cross-reactivity of 5-mC antibodies with other cytosine modifications, such as 5-hydroxymethylcytosine (5-hmC), 5-formylcytosine (5-fC), and 5-carboxylcytosine (5-caC).

Dot Blot Assay

A dot blot is a simple and effective method for screening antibody specificity against various modified DNA standards.

Dot_Blot_Workflow cluster_prep DNA Standard Preparation cluster_blot Blotting and Detection DNA_Standards DNA Standards (C, 5-mC, 5-hmC, 5-fC, 5-caC) Denaturation Denature DNA (0.1M NaOH, 95-99°C) DNA_Standards->Denaturation Neutralization Neutralize DNA (Ammonium Acetate) Denaturation->Neutralization Spotting Spot DNA onto Nitrocellulose Membrane Neutralization->Spotting UV_Crosslinking UV Cross-link Spotting->UV_Crosslinking Blocking Block Membrane (e.g., 5% BSA) UV_Crosslinking->Blocking Primary_Ab Incubate with 5-mC Antibody Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Ab Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Figure 1. Workflow for Dot Blot Analysis of 5-mC Antibody Specificity.

Experimental Protocol: Dot Blot

  • Prepare DNA Standards: Obtain or generate DNA standards containing unmodified cytosine (C), 5-mC, 5-hmC, 5-fC, and 5-caC. PCR-based methods using modified dNTPs are a common approach.

  • Denaturation: Dilute the DNA standards in 0.1 M NaOH and heat at 95-99°C for 5-10 minutes to denature the DNA into single strands.

  • Neutralization: Cool the denatured DNA on ice and neutralize with ammonium acetate.

  • Spotting: Carefully spot equal amounts of each DNA standard onto a nitrocellulose or nylon membrane.

  • Cross-linking: UV cross-link the DNA to the membrane.

  • Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the 5-mC primary antibody at the manufacturer's recommended dilution for 1 hour at room temperature or overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 8.

  • Detection: Add a chemiluminescent substrate and visualize the signal using an imaging system. A specific antibody should only produce a signal for the 5-mC standard.

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a quantitative measure of antibody specificity and can be used to determine the relative affinity of an antibody for different modified cytosines.

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_detection Immunodetection DNA_Coating Coat ELISA Plate Wells with Denatured DNA Standards Blocking Block Wells (e.g., 5% BSA) DNA_Coating->Blocking Primary_Ab Add 5-mC Antibody Blocking->Primary_Ab Wash1 Wash Primary_Ab->Wash1 Secondary_Ab Add HRP-conjugated Secondary Antibody Wash1->Secondary_Ab Wash2 Wash Secondary_Ab->Wash2 Substrate Add Substrate Wash2->Substrate Read_Plate Read Absorbance Substrate->Read_Plate

Figure 2. General Workflow for ELISA-based Validation of 5-mC Antibody Specificity.

Experimental Protocol: ELISA

  • DNA Coating: Dilute denatured, single-stranded DNA standards (C, 5-mC, 5-hmC, 5-fC, 5-caC) in a coating buffer and add to the wells of a 96-well ELISA plate. Incubate for 1 hour at 37°C to allow the DNA to adsorb to the well surface.

  • Blocking: Wash the wells with an ELISA buffer (e.g., PBST) and then block with a blocking solution for 30 minutes at 37°C.

  • Primary Antibody Incubation: Add the 5-mC primary antibody, diluted in ELISA buffer, to the wells and incubate for 1 hour at 37°C.

  • Washing: Wash the wells three times with ELISA buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add a colorimetric HRP substrate and allow the color to develop. Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader. A highly specific antibody will show a strong signal in the wells coated with 5-mC DNA and minimal to no signal in the wells with other DNA standards.

Alternative Methods for 5-mC Detection

While antibody-based methods are widely used, it is important to be aware of alternative techniques for 5-mC detection, which can be used for orthogonal validation.

MethodPrincipleAdvantagesDisadvantages
Bisulfite Sequencing Sodium bisulfite treatment converts unmethylated cytosines to uracil, while 5-mC remains unchanged. Subsequent sequencing reveals methylation status at single-base resolution.Gold standard for single-base resolution methylation mapping.Cannot distinguish between 5-mC and 5-hmC. DNA degradation can be an issue.
Methylated DNA Immunoprecipitation (MeDIP-Seq) Utilizes a 5-mC specific antibody to enrich for methylated DNA fragments, which are then sequenced.Genome-wide coverage of methylated regions.Resolution is dependent on fragment size. Antibody specificity is critical.
Liquid Chromatography-Mass Spectrometry (LC-MS) DNA is hydrolyzed to individual nucleosides, which are then separated by liquid chromatography and quantified by mass spectrometry.Highly quantitative and can distinguish between different cytosine modifications.Requires specialized equipment and larger amounts of starting material.

Conclusion

The reliability of 5-mC detection is fundamentally dependent on the specificity of the antibody used. This guide provides a framework for the comparative evaluation and experimental validation of commercially available 5-mC antibodies. By employing rigorous validation techniques such as dot blots and ELISAs with appropriate controls, researchers can ensure the accuracy and reproducibility of their findings. For critical applications, orthogonal validation using non-antibody-based methods is recommended to provide the highest level of confidence in your 5-mC data.

References

Comparative Guide: Specificity of Anti-5-Methylcytidine (anti-5-mC) Antibodies and Potential Cross-Reactivity with 5-Methoxycytidine (5-moC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the specificity of commercially available anti-5-Methylcytidine (anti-5-mC) antibodies, with a special focus on the potential for cross-reactivity with 5-Methoxycytidine (5-moC). Due to a lack of direct quantitative data in the public domain on anti-5-mC antibody binding to 5-moC, this guide summarizes the known specificity of these antibodies against other cytidine modifications and provides a detailed experimental protocol for researchers to assess cross-reactivity with 5-moC in their own laboratories.

Introduction to 5-Methylcytidine and 5-Methoxycytidine

5-Methylcytidine (5-mC) is a well-characterized epigenetic modification of DNA and RNA, playing a crucial role in the regulation of gene expression and cellular differentiation.[1][2][3] In contrast, 5-Methoxycytidine (5-moC) is a less studied modified nucleoside. The structural similarity between these two molecules, specifically the presence of a modification at the 5-carbon position of the cytosine ring, raises the possibility of cross-reactivity for antibodies developed against 5-mC. Understanding the specificity of anti-5-mC antibodies is critical for the accurate interpretation of data in epigenetic and epitranscriptomic studies.

Known Specificity of Anti-5-Methylcytidine Antibodies

Several manufacturers provide monoclonal and polyclonal antibodies against 5-mC. The available data from these manufacturers consistently demonstrate high specificity for 5-mC and a lack of cross-reactivity with non-methylated cytosine (C) and 5-hydroxymethylcytosine (5-hmC).

Table 1: Summary of Reported Anti-5-mC Antibody Specificity

Antibody TargetReported Non-Reactive AnalogsExperimental Methods for Specificity Testing
5-Methylcytidine (5-mC) Cytosine (C)Dot Blot, ELISA, Methylated DNA Immunoprecipitation (MeDIP)
5-Hydroxymethylcytidine (5-hmC)Dot Blot, ELISA, Methylated DNA Immunoprecipitation (MeDIP)
5-Methoxycytidine (5-moC) No data available -

It is important to note that while manufacturers provide data on the lack of cross-reactivity with some modified nucleosides, data regarding 5-Methoxycytidine is consistently absent.

Structural Comparison of Cytidine Modifications

The potential for cross-reactivity is rooted in the structural similarities of the epitopes. The following diagram illustrates the chemical structures of Cytidine, 5-Methylcytidine, 5-Hydroxymethylcytidine, and 5-Methoxycytidine.

Caption: Chemical structures of Cytidine and its modifications at the 5-carbon position.

Experimental Protocol: Dot Blot Assay for Cross-Reactivity Assessment

Researchers can assess the cross-reactivity of anti-5-mC antibodies with 5-moC using a dot blot assay. This method is straightforward and allows for a semi-quantitative comparison of antibody binding to different antigens.

Objective: To determine the relative binding affinity of an anti-5-mC antibody to 5-mC and 5-moC.

Materials:

  • Anti-5-Methylcytidine (anti-5-mC) antibody

  • 5-Methylcytidine (5-mC) standard (e.g., methylated DNA or 5-mC-conjugated BSA)

  • 5-Methoxycytidine (5-moC) standard (e.g., synthesized 5-moC-containing oligonucleotide or 5-moC-conjugated BSA)

  • Unmodified Cytidine (C) control (e.g., unmethylated DNA or C-conjugated BSA)

  • Nitrocellulose or PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Secondary antibody conjugated to Horseradish Peroxidase (HRP)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Antigen Preparation:

    • Prepare serial dilutions of the 5-mC, 5-moC, and C standards in a suitable buffer (e.g., PBS). Recommended starting concentrations are 100 ng, 50 ng, 25 ng, 12.5 ng, and 6.25 ng.

  • Dot Blotting:

    • Carefully spot 1-2 µL of each dilution onto the nitrocellulose or PVDF membrane.

    • Allow the spots to dry completely at room temperature.

    • (Optional but recommended) Crosslink the antigens to the membrane using a UV crosslinker.

  • Blocking:

    • Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the anti-5-mC antibody in blocking buffer to the manufacturer's recommended concentration.

    • Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times with TBST for 10 minutes each to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in blocking buffer.

    • Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes:

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Prepare the chemiluminescent substrate according to the manufacturer's instructions.

    • Incubate the membrane with the substrate for the recommended time.

    • Capture the chemiluminescent signal using an imaging system.

Data Analysis:

Compare the signal intensity of the dots for 5-mC and 5-moC at each dilution. A strong signal for 5-mC and a weak or absent signal for 5-moC would indicate high specificity of the antibody. Conversely, similar signal intensities would suggest significant cross-reactivity.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the dot blot protocol for assessing antibody cross-reactivity.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Washing cluster_detection Detection & Analysis prep_antigens Prepare Antigen Dilutions (5-mC, 5-moC, C) spot_membrane Spot Antigens onto Nitrocellulose Membrane prep_antigens->spot_membrane blocking Block Membrane spot_membrane->blocking primary_ab Incubate with Anti-5-mC Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 secondary_ab Incubate with HRP-conjugated Secondary Ab wash1->secondary_ab wash2 Wash secondary_ab->wash2 detection Add Chemiluminescent Substrate wash2->detection imaging Image Membrane detection->imaging analysis Analyze Signal Intensity (Compare 5-mC vs. 5-moC) imaging->analysis

Caption: Workflow for assessing antibody cross-reactivity using a dot blot assay.

Biological Context and Signaling

While the biological roles of 5-mC in DNA methylation and gene silencing are well-established, the functions of 5-moC remain largely uncharacterized.[2] Research on 5-mC has identified its involvement in the DNA methylation and demethylation cycle, which is fundamental to epigenetic regulation.

The following diagram provides a simplified overview of the DNA methylation pathway involving 5-mC. The potential involvement of 5-moC is currently speculative and not included in established pathways.

DNA_Methylation_Pathway cluster_pathway DNA Methylation & Demethylation Cycle Cytosine Cytosine (C) Five_mC 5-Methylcytosine (5-mC) Cytosine->Five_mC Methylation DNMTs DNMTs (DNA Methyltransferases) DNMTs->Cytosine Five_hmC 5-Hydroxymethylcytosine (5-hmC) Five_mC->Five_hmC Oxidation TET_enzymes TET Enzymes TET_enzymes->Five_mC Further_Oxidation Further Oxidation (5-fC, 5-caC) Five_hmC->Further_Oxidation Oxidation Further_Oxidation->Cytosine Repair BER Base Excision Repair (BER) BER->Further_Oxidation Demethylation Demethylation

Caption: Simplified DNA methylation and active demethylation pathway involving 5-mC.

Conclusion and Recommendations

The specificity of anti-5-mC antibodies is a critical consideration for researchers in epigenetics. While these antibodies are highly specific against cytosine and 5-hydroxymethylcytosine, their cross-reactivity with 5-methoxycytidine has not been well-documented. Given the structural similarity between 5-mC and 5-moC, it is recommended that researchers validate the specificity of their anti-5-mC antibodies if the presence of 5-moC is suspected in their samples. The provided dot blot protocol offers a reliable and accessible method for this validation. Further studies are warranted to fully characterize the binding profiles of commercially available anti-5-mC antibodies and to elucidate the biological roles of 5-moC.

References

Quantitative PCR Methods to Validate the Effects of 5-Methoxycytidine Analogs on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of quantitative PCR (qPCR) methods used to validate the effects of cytidine analogs, such as 5-azacytidine and 5-Aza-2'-deoxycytidine, which are closely related to 5-Methoxycytidine. Due to the limited direct experimental data on 5-Methoxycytidine, this document leverages findings from its well-studied analogs to offer robust strategies for researchers. The principles and protocols outlined here are readily adaptable for validating the biological impacts of 5-Methoxycytidine on gene expression.

The primary mechanism of action for cytidine analogs like 5-azacytidine is the inhibition of DNA methyltransferases (DNMTs), leading to the demethylation of DNA and subsequent re-expression of silenced genes.[1][2] Consequently, a common application of qPCR in this context is to quantify the changes in messenger RNA (mRNA) levels of specific target genes following treatment with these compounds.

Comparative Analysis of qPCR Methods

Two principal qPCR-based approaches are employed to validate the effects of cytidine analogs:

  • Standard RT-qPCR for Gene Expression: This is the most direct method to quantify changes in the abundance of specific mRNA transcripts. It involves reverse transcribing total RNA into complementary DNA (cDNA), followed by qPCR to measure the levels of target gene expression relative to one or more stable reference genes.

  • Methylation-Specific qPCR (MS-qPCR): This method directly assesses the methylation status of specific CpG islands in the promoter regions of target genes. It typically involves bisulfite treatment of DNA, which converts unmethylated cytosines to uracil while leaving methylated cytosines unchanged. Subsequent qPCR with primers specific for either the methylated or unmethylated sequence allows for the quantification of methylation levels.

The choice between these methods depends on the specific research question. RT-qPCR confirms that the observed phenotypic changes are associated with altered gene expression, while MS-qPCR provides a mechanistic link to DNA demethylation.

Quantitative Data Summary

The following tables summarize quantitative data from studies that used qPCR to validate the effects of 5-azacytidine and 5-Aza-2'-deoxycytidine on gene expression. This data serves as a benchmark for expected outcomes when studying similar compounds like 5-Methoxycytidine.

Table 1: Validation of Gene Upregulation by 5-azacytidine Treatment via RT-qPCR [1]

Gene TargetFold Change in Expression (Mean ± SD)Cell TypeTreatment
Bmp43.53 ± 0.11Mouse Utricular Macular Cells5-azacytidine
P27kip15.36 ± 0.17Mouse Utricular Macular Cells5-azacytidine
Prox110.86 ± 0.27Mouse Utricular Macular Cells5-azacytidine
Lfng7.17 ± 0.17Mouse Utricular Macular Cells5-azacytidine
Sox24.49 ± 0.64Mouse Utricular Macular Cells5-azacytidine
Cdh12.50 ± 0.35Mouse Utricular Macular Cells5-azacytidine
Krt185.50 ± 0.45Mouse Utricular Macular Cells5-azacytidine
Atoh15.74 ± 1.27Mouse Utricular Macular Cells5-azacytidine
Myo7a3.10 ± 0.19Mouse Utricular Macular Cells5-azacytidine
Myo61.89 ± 0.07Mouse Utricular Macular Cells5-azacytidine
Espn4.14 ± 0.07Mouse Utricular Macular Cells5-azacytidine
Pou4f3274.42 ± 45.49Mouse Utricular Macular Cells5-azacytidine

Table 2: Confirmation of Microarray Data by RT-PCR for 5-Aza-2'-deoxycytidine Treatment [2]

Gene TargetConfirmation of Expression ChangeCell Type
10 randomly selected genesConfirmedAML cell line OCI-AML2

Experimental Protocols

Below are detailed protocols for the key experiments cited. These follow the MIQE (Minimum Information for Publication of Quantitative Real-Time PCR Experiments) guidelines to ensure reproducibility.[3]

This protocol is a generalized procedure based on standard practices and should be optimized for specific cell types and target genes.

  • Cell Culture and Treatment:

    • Plate cells at a desired density and allow them to adhere overnight.

    • Treat cells with the desired concentration of 5-Methoxycytidine or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

  • RNA Extraction:

    • Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

    • Include an on-column DNase digestion step to remove any contaminating genomic DNA.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis to check for intact 28S and 18S ribosomal RNA bands.

  • cDNA Synthesis:

    • Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

    • Include a no-reverse transcriptase control (NRT) to check for genomic DNA contamination in subsequent qPCR.

  • Quantitative PCR (qPCR):

    • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

    • A typical reaction consists of: 10 µL of 2x master mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of diluted cDNA (e.g., 1:10 dilution), and nuclease-free water to a final volume of 20 µL.

    • Use validated primers for the target gene(s) and at least two reference genes (e.g., GAPDH, ACTB, B2M).

    • Perform the qPCR on a real-time PCR instrument with a standard thermal cycling protocol:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 60 seconds.

      • Melt curve analysis to confirm the specificity of the amplified product.

  • Data Analysis:

    • Calculate the quantification cycle (Cq) values for each reaction.

    • Determine the relative gene expression using the ΔΔCq method. Normalize the Cq value of the target gene to the geometric mean of the reference genes' Cq values.

Visualizations

The following diagrams illustrate the key signaling pathway affected by cytidine analogs and a typical experimental workflow for qPCR validation.

DNA_Demethylation_Pathway cluster_cell Cell cluster_nucleus Nucleus 5_Methoxycytidine 5-Methoxycytidine (or analog) DNMT DNA Methyltransferase (DNMT) 5_Methoxycytidine->DNMT Inhibition Methylated_Promoter Hypermethylated Promoter (Gene OFF) DNMT->Methylated_Promoter Maintains Methylation Demethylated_Promoter Demethylated Promoter (Gene ON) Methylated_Promoter->Demethylated_Promoter Demethylation Transcription Transcription Demethylated_Promoter->Transcription mRNA mRNA Transcription->mRNA qPCR_Measurement RT-qPCR Measurement of Gene Expression mRNA->qPCR_Measurement Quantification

Caption: DNA Demethylation Pathway and qPCR Validation.

qPCR_Workflow Cell_Treatment 1. Cell Culture and Treatment with 5-Methoxycytidine RNA_Extraction 2. Total RNA Extraction and DNase Treatment Cell_Treatment->RNA_Extraction cDNA_Synthesis 3. Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis qPCR 4. Quantitative PCR (qPCR) with SYBR Green cDNA_Synthesis->qPCR Data_Analysis 5. Data Analysis (ΔΔCq Method) qPCR->Data_Analysis

Caption: Experimental Workflow for qPCR Validation.

In addition to DNA demethylation, 5-methylcytosine (a related modification) is known to occur in RNA and can affect mRNA translation and stability. The introduction of 5-Methoxycytidine could potentially influence these processes through the action of RNA methyltransferases like NSUN2.

RNA_Modification_Pathway cluster_cell Cell cluster_cytoplasm Cytoplasm 5_Methoxycytidine 5-Methoxycytidine NSUN2 NSUN2 (RNA Methyltransferase) 5_Methoxycytidine->NSUN2 Potential Substrate mRNA_Target Target mRNA NSUN2->mRNA_Target Modified_mRNA m5C-Modified mRNA mRNA_Target->Modified_mRNA m5C Modification Translation_Stability Altered Translation or Stability Modified_mRNA->Translation_Stability Protein_Level_Change Change in Protein Level Translation_Stability->Protein_Level_Change Leads to

Caption: Potential RNA Modification Pathway.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.